Product packaging for Eriodictyol 7-O-glucuronide(Cat. No.:)

Eriodictyol 7-O-glucuronide

货号: B1247359
分子量: 464.4 g/mol
InChI 键: YSORAXGDTRAEMV-CGXGPNJMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid is a beta-D-glucosiduronic acid that is the 7-O-glucuronide of (2S)-eriodictyol. Isolated from the flowers of Chrysanthemum indicum, it exhibits inhibitory activity for rat lens aldose reductase. It has a role as a metabolite and an EC 1.1.1.21 (aldehyde reductase) inhibitor. It is a beta-D-glucosiduronic acid, a member of 3'-hydroxyflavanones, a trihydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from an eriodictyol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O12 B1247359 Eriodictyol 7-O-glucuronide

3D Structure

Interactive Chemical Structure Model





属性

分子式

C21H20O12

分子量

464.4 g/mol

IUPAC 名称

(2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16-,17-,18+,19-,21+/m0/s1

InChI 键

YSORAXGDTRAEMV-CGXGPNJMSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O

手性 SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O

规范 SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O

产品来源

United States

Foundational & Exploratory

Eriodictyol 7-O-glucuronide: A Comprehensive Technical Guide on Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197), a flavanone (B1672756) predominantly found in citrus fruits and various medicinal plants, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] In biological systems, eriodictyol is often metabolized into more water-soluble forms, such as glucuronides, to facilitate circulation and excretion.[1] Eriodictyol 7-O-glucuronide is one such metabolite and is also found naturally in a variety of plants. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its analysis, and insights into its role in cellular signaling pathways.

Natural Sources and Abundance of this compound

This compound has been identified in a range of plant species, often alongside its aglycone, eriodictyol, and other flavonoid glycosides. The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the extraction and analytical methods employed. The following table summarizes the quantitative data available on the natural occurrence of this compound.

Plant SpeciesPlant PartConcentrationAnalytical MethodReference
Vernonanthura tweedieanaLeaves41.40 ± 0.13 mg/g of crude extractUPLC-PDA[4][5]
Chrysanthemum zawadskii var. latilobumWhole PlantNot Quantified-[6]
Cosmos sulphureusFlowersIsolated, but not quantified-[7]
Crataegus x macrocarpaNot SpecifiedIdentified, but not quantified-[8]
Lasiathus japonicaFruit SkinsIdentified, but not quantifiedPaper Chromatography[9]

It is important to note that while eriodictyol is abundant in citrus fruits like lemons and oranges, the primary glycosidic form reported is eriocitrin (B1671051) (eriodictyol 7-O-rutinoside).[[“]][11][12] The direct quantification of this compound in many of these common dietary sources is not extensively documented in the available literature.

Experimental Protocols

Accurate quantification of this compound from complex plant matrices requires robust and validated analytical methodologies. Below are detailed protocols based on cited literature for the extraction and analysis of this compound.

Protocol 1: Extraction and Quantification of Eriodictyol from Vernonanthura tweedieana Leaves using UPLC-PDA

This protocol is adapted from the methodology described for the quantification of eriodictyol, which can be applied for the analysis of its glucuronide as well.[4][5]

1. Plant Material and Extraction:

  • Collect and dry the leaves of Vernonanthura tweedieana.
  • Grind the dried leaves into a fine powder.
  • Extract the powdered leaves with ethanol (B145695).
  • Concentrate the ethanol extract under reduced pressure to obtain the crude extract.

2. UPLC-PDA Analysis:

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a Photodiode Array (PDA) detector.
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727).
  • Detection Wavelength: Monitor at the maximum absorbance wavelength for eriodictyol and its derivatives (around 287 nm).
  • Quantification: Prepare a standard curve using a purified standard of this compound. The concentration in the plant extract is determined by comparing the peak area of the analyte with the standard curve.

3. Method Validation:

  • The method should be validated for specificity, linearity, precision (repeatability and intermediate precision), accuracy, and robustness to ensure reliable results.[4][5]

Protocol 2: General Method for Isolation and Identification of Flavonoid Glucuronides

This generalized protocol is based on common phytochemical investigation techniques.

1. Extraction and Fractionation:

  • Extract the dried and powdered plant material with methanol.
  • Suspend the concentrated methanol extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.[6]

2. Chromatographic Purification:

  • Subject the ethyl acetate fraction, which typically contains flavonoids, to column chromatography on silica (B1680970) gel or Sephadex LH-20.
  • Elute with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to isolate fractions containing the target compound.
  • Further purify the fractions using preparative High-Performance Liquid Chromatography (HPLC).

3. Structural Elucidation:

  • Identify the purified compound using spectroscopic techniques such as:
  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR to determine the chemical structure.
  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[13]

Signaling Pathways

While research on the specific signaling pathways of this compound is still emerging, studies on its aglycone, eriodictyol, and the closely related eriodictyol-7-O-glucoside provide valuable insights. Eriodictyol has been shown to modulate several key cellular signaling pathways involved in oxidative stress, inflammation, and cell survival.[1][2][11]

A significant pathway implicated in the protective effects of eriodictyol and its glycosides is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1][11][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Eriodictyol-7-O-glucoside has been demonstrated to be a novel activator of Nrf2.[14] It promotes the nuclear translocation of Nrf2, leading to the activation of downstream genes that offer protection against oxidative stress-induced injury.[1][14] Given the structural similarity, it is plausible that this compound may exert similar effects.

Below is a diagram illustrating the proposed activation of the Nrf2/ARE signaling pathway by an eriodictyol glycoside.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol_Glycoside Eriodictyol Glycoside Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol_Glycoside->Keap1_Nrf2 Induces Dissociation Nrf2_d Nrf2 Keap1_Nrf2->Nrf2_d Releases Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2_d->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Proposed Nrf2/ARE Pathway Activation by Eriodictyol Glycoside.

Conclusion

This compound is a naturally occurring flavonoid with potential health benefits. While its presence has been confirmed in several plant species, there is a need for more extensive quantitative analysis across a broader range of natural sources, particularly in common dietary plants. The development and validation of standardized analytical protocols are crucial for accurate quantification and comparison of data across different studies. Further research into the specific signaling pathways modulated by this compound will be instrumental in elucidating its mechanisms of action and evaluating its potential as a therapeutic agent. This guide provides a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to advance the understanding and application of this promising compound.

References

Eriodictyol 7-O-glucuronide: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Eriodictyol (B191197) 7-O-glucuronide, a significant flavonoid metabolite. The document focuses on presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with its therapeutic potential. For comparative context, data on its aglycone, eriodictyol, and the related compound, eriodictyol 7-O-glucoside, are also included, with clear distinctions made.

Core Biological Activities of Eriodictyol 7-O-glucuronide

This compound has demonstrated a range of biological effects, with the most directly studied activities being in the realms of anti-allergic responses and enzyme inhibition.

This compound (EDG) has been shown to exert anti-allergic effects by modulating key components of the allergic response pathway in human basophilic cells.

Quantitative Data:

Biological TargetCell LineCompoundConcentration (µM)Observed Effect
FcεRI ExpressionKU812F human basophilic cellsThis compound1015.0% reduction
2530.0% reduction
5035.3% reduction
10045.0% reduction

Experimental Protocol: Inhibition of FcεRI Expression in KU812F Cells

  • Cell Culture: Human basophilic KU812F cells are cultured in appropriate media and conditions to ensure optimal growth and viability.

  • Treatment: Cells are treated with varying concentrations of this compound (10, 25, 50, and 100 µM) for a specified duration.

  • Flow Cytometry Analysis: Post-treatment, the expression of the FcεRI receptor on the cell surface is quantified using flow cytometry. This involves staining the cells with a fluorescently labeled antibody specific to the α-chain of the FcεRI receptor.

  • Data Analysis: The mean fluorescence intensity, corresponding to the level of FcεRI expression, is measured for each treatment group and compared to an untreated control to determine the percentage reduction.

Signaling Pathway:

The anti-allergic action of this compound is linked to the downregulation of the FcεRI signaling pathway, which is central to the initiation of an allergic response.

FceRI_Signaling_Pathway cluster_cell Basophil/Mast Cell Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates EDG Eriodictyol 7-O-glucuronide EDG->FceRI Downregulates Expression Syk Syk Lyn->Syk phosphorylates PLCg PLCγ Syk->PLCg MAPK_pathway MAPK Pathway Syk->MAPK_pathway IP3 IP3 PLCg->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation ERK ERK1/2 ERK->Degranulation MAPK_pathway->ERK

FcεRI Signaling Pathway and EDG Inhibition

This compound has been identified as an inhibitor of rat lens aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.

Quantitative Data:

Experimental Protocol: Rat Lens Aldose Reductase Inhibition Assay

  • Enzyme Preparation: Aldose reductase is partially purified from the lenses of rat eyes through a series of homogenization and centrifugation steps.

  • Assay Mixture: The reaction mixture typically contains phosphate (B84403) buffer, NADPH, the enzyme preparation, and the test compound (this compound) at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate, such as DL-glyceraldehyde.

  • Spectrophotometric Measurement: The activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of NADPH consumption in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value can then be determined from a dose-response curve.

Aldose_Reductase_Inhibition_Workflow cluster_workflow Aldose Reductase Inhibition Assay start Start enzyme_prep Prepare Rat Lens Aldose Reductase start->enzyme_prep assay_setup Prepare Assay Mixture: - Buffer - NADPH - Enzyme - this compound enzyme_prep->assay_setup initiate_reaction Add Substrate (DL-glyceraldehyde) assay_setup->initiate_reaction measure_absorbance Monitor NADPH Oxidation at 340 nm initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end Eriodictyol_Signaling cluster_nrf2 Antioxidant Response cluster_nfkb Anti-inflammatory Response Eriodictyol_Nrf2 Eriodictyol Keap1 Keap1 Eriodictyol_Nrf2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Eriodictyol_NFkB Eriodictyol IKK IKK Eriodictyol_NFkB->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes translocates to nucleus and activates transcription

In Vitro Antioxidant Capacity of Eriodictyol 7-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Eriodictyol (B191197) 7-O-glucuronide, a flavonoid metabolite. The document synthesizes available quantitative data, details the experimental protocols used for its evaluation, and illustrates key mechanisms and workflows.

Quantitative Antioxidant Capacity Data

Eriodictyol 7-O-glucuronide has demonstrated potent antioxidative properties, including free radical scavenging and inhibition of lipid peroxidation.[1][2] The following tables summarize the available quantitative data from key in vitro assays. Note that in some literature, this compound is referred to as Eriodictyol 7-O-β-D glucopyranoside.[1]

Table 1: Free Radical Scavenging and Lipid Peroxidation Inhibition

Assay TypeParameterValue (µmol/L)Source
DPPH Radical ScavengingIC₅₀108.3 ± 4.2[1]
Thiobarbituric Acid (TBA) Assay (Liver Homogenate)IC₅₀85.6 ± 3.7[1]
Thiobarbituric Acid (TBA) Assay (Kidney Homogenate)IC₅₀79.4 ± 2.9[1]

IC₅₀ (Half Maximal Inhibitory Concentration) denotes the effective concentration required to scavenge 50% of DPPH radicals or inhibit 50% of lipid peroxidation.[1]

Detailed Experimental Protocols

The evaluation of this compound's antioxidant capacity involves several standardized assays. The methodologies for these key experiments are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[3]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM or as specified) in a suitable solvent like methanol (B129727) or ethanol.[3] This solution should be freshly prepared and protected from light.[3]

    • Prepare various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) in the same solvent.[1]

    • A positive control (e.g., Ascorbic Acid, Trolox) and a solvent-only blank are also prepared.[3]

  • Assay Procedure:

    • Add a defined volume of the DPPH working solution to an equal volume of the test sample, control, or blank in a microplate well or cuvette.[3]

    • Mix the solution thoroughly.[3]

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[1][3]

  • Data Analysis:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[1][3]

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100[4]

    • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.[4]

Thiobarbituric Acid (TBA) Lipid Peroxidation Assay

This method assesses the extent of lipid peroxidation by measuring malondialdehyde (MDA), a secondary peroxidation product that reacts with TBA to form a pink-colored chromogen.[1]

Protocol:

  • Sample Preparation:

    • Prepare tissue homogenates (e.g., 10% w/v) in cold saline and centrifuge to collect the supernatant.[1]

    • Prepare various concentrations of this compound.[1]

  • Assay Procedure:

    • Induce lipid peroxidation in the tissue homogenate using an initiator like ferrous sulfate (B86663) (FeSO₄).[1]

    • Mix the tissue homogenate with the different concentrations of this compound and the peroxidation initiator.[1]

    • Incubate the mixture (e.g., at 37°C for 30 minutes).[1]

    • Stop the reaction and precipitate proteins by adding reagents like acetic acid and sodium dodecyl sulfate.[1]

    • Add 0.8% TBA solution and incubate the final mixture at high temperature (e.g., 95°C for 60 minutes) to facilitate color development.[1]

    • After cooling, centrifuge the samples to remove any precipitate.[1]

  • Data Analysis:

    • Measure the absorbance of the supernatant at 532 nm.[1]

    • Calculate the percentage inhibition of lipid peroxidation relative to a control without the antioxidant.

    • Determine the IC₅₀ value from the dose-response curve.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Assay

This assay evaluates the scavenging of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant neutralizes the radical, leading to a reduction in absorbance.[2]

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution.[5]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][6]

    • Dilute the ABTS•+ stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Assay Procedure:

    • Prepare various concentrations of the test compound.

    • Add a small volume of the sample solution (e.g., 50 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).[6]

    • Incubate for a set time (e.g., 6 minutes) at room temperature.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[4]

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP working solution fresh by mixing acetate (B1210297) buffer (300 mmol/L, pH 3.6), TPTZ solution (10 mmol/L in 40 mmol/L HCl), and FeCl₃ solution (20 mmol/L) in a 10:1:1 ratio.[6]

    • Warm the working solution to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the sample (e.g., 10 µL) to a pre-warmed 96-well plate.[7]

    • Add a large volume of the FRAP working solution (e.g., 220 µL) to each well.[7]

    • Mix and incubate for a specified time (e.g., 4-15 minutes) at room temperature.[8][7]

  • Data Analysis:

    • Measure the absorbance at 593 nm.[8][7]

    • Create a standard curve using a known antioxidant, typically FeSO₄.

    • The antioxidant capacity of the sample is expressed as µM Fe²⁺ equivalents.[7]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for antioxidant assays and the key signaling pathway implicated in the protective effects of eriodictyol and its glycosides.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis p1 Prepare Test Compound (this compound) & Controls (Trolox) p2 Prepare Radical Solution (e.g., DPPH, ABTS•+) r1 Mix Compound/Control with Radical Solution p2->r1 r2 Incubate in Dark (e.g., 30 min at RT) r1->r2 a1 Measure Absorbance (e.g., 517 nm for DPPH) r2->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC₅₀ Value from Dose-Response Curve a2->a3

Caption: Generalized workflow for a radical scavenging assay.

The antioxidant effects of flavonoids like eriodictyol are not limited to direct radical scavenging; they also involve the activation of cellular defense mechanisms. Eriodictyol-7-O-glucoside, a closely related compound, is known to activate the Nrf2/ARE pathway, a critical regulator of endogenous antioxidant responses.[9][10][11][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E7G This compound Keap1 Keap1 E7G->Keap1 modifies ROS Oxidative Stress (ROS) ROS->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub inhibition Nrf2->Ub Default State: Keap1 Mediates Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Phase II Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Protection Cellular Protection Genes->Protection

Caption: Activation of the Nrf2/ARE antioxidant pathway.

Antioxidant capacity assays can be broadly classified based on their underlying chemical reaction mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

G A In Vitro Antioxidant Assays B Hydrogen Atom Transfer (HAT) - Measures competitive reaction kinetics - Quenches radicals by H-atom donation A->B C Single Electron Transfer (SET) - Measures capacity to reduce an oxidant - Color change upon reduction A->C ORAC ORAC (Oxygen Radical Absorbance Capacity) B->ORAC DPPH DPPH (2,2-diphenyl-1-picrylhydrazyl) C->DPPH ABTS ABTS (2,2'-azino-bis(...)) C->ABTS FRAP FRAP (Ferric Reducing Antioxidant Power) C->FRAP note Note: DPPH and ABTS assays can also proceed via a HAT mechanism, but are predominantly considered SET-based. C->note

Caption: Classification of common in vitro antioxidant assays.

References

Eriodictyol 7-O-glucuronide and its Role in Inflammation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eriodictyol (B191197), a flavanone (B1672756) found abundantly in citrus fruits and medicinal plants, is well-documented for its potent anti-inflammatory properties. Upon ingestion, eriodictyol is extensively metabolized, with Eriodictyol 7-O-glucuronide being one of its major metabolites. This technical guide provides an in-depth analysis of the anti-inflammatory activities associated with eriodictyol and clarifies the current understanding of the biological role of its glucuronidated form. While direct evidence for the anti-inflammatory activity of this compound is scarce and points towards metabolic inactivation, the profound effects of the parent compound, eriodictyol, are of significant interest to the scientific community. This paper will detail the mechanisms of action, summarize key quantitative data, and provide standardized experimental protocols relevant to the study of eriodictyol's anti-inflammatory potential.

Introduction: The Activity of Eriodictyol and the Role of its Glucuronide Metabolite

Eriodictyol has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo models. Its therapeutic potential is linked to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. However, like many flavonoids, eriodictyol undergoes rapid and extensive phase II metabolism in the liver and intestines after oral administration. This process, primarily glucuronidation, converts the active aglycone into more water-soluble metabolites for excretion.

Current research suggests that this glucuronidation process leads to a loss of biological activity. A pivotal study on acetaminophen-induced hepatotoxicity revealed that the protective effects of eriodictyol were observed with intravenous but not oral administration, where it is rapidly converted to its glucuronide metabolites. This suggests that this compound is likely an inactive metabolite, and the anti-inflammatory activity observed in vivo may be attributed to the parent eriodictyol before its metabolic conversion. Some studies also propose a possible deconjugation of flavonoid glucuronides back to the active aglycone at inflammation sites.

Therefore, this guide will focus on the well-documented anti-inflammatory properties of the parent compound, eriodictyol, as its activity is the primary driver of the potential therapeutic effects before metabolic inactivation.

Quantitative Analysis of Eriodictyol's Anti-inflammatory Activity

The anti-inflammatory effects of eriodictyol have been quantified in numerous studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage models, which mimic bacterial-induced inflammation. The data presented below summarizes the inhibitory concentrations (IC50) and the extent of inhibition for key inflammatory markers.

Inflammatory MediatorCell LineStimulantEriodictyol Concentration% Inhibition / IC50Reference
Nitric Oxide (NO)RAW 264.7LPS20 µM~100% Inhibition[1]
Nitric Oxide (NO)Murine Peritoneal Macrophages--Inhibition Observed[2]
TNF-αRAW 264.7LPS10 µM56.2% Inhibition[1]
IL-6RAW 264.7LPS25 µM63.1% Inhibition (mRNA)[1]
mMIP-2RAW 264.7LPS10 µM23.7% Inhibition[1]
COX-2RAW 264.7LPS-39.6% Inhibition (Protein)[1]

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by Eriodictyol.

CytokineCell TypeEffect of EriodictyolReference
IL-6, IL-1β, TNF-αTNBS-induced rat colonsSignificant Reduction[3]
TNF-α, IL-6, IL-1β, IL-8Rheumatoid Arthritis Fibroblast-Like SynoviocytesSignificant Reduction[4]
TNF-α, IL-6, IL-1β, MIP-2Macrophages (in vitro)Decreased Expression[5]

Table 2: In Vivo and Ex Vivo Effects of Eriodictyol on Inflammatory Cytokines.

Core Signaling Pathways Modulated by Eriodictyol

Eriodictyol exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades. The two primary pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Eriodictyol has been shown to block this activation.[6][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB Degradation of IκBα releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Eriodictyol Eriodictyol Eriodictyol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription

Figure 1: Eriodictyol inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, is another crucial set of signaling proteins that regulate inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. Eriodictyol effectively suppresses the phosphorylation of p38, ERK1/2, and JNK.[1][6]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates ERK ERK1/2 MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate ERK->TranscriptionFactors Activate JNK->TranscriptionFactors Activate Eriodictyol Eriodictyol Eriodictyol->p38 Inhibits Phosphorylation Eriodictyol->ERK Inhibits Phosphorylation Eriodictyol->JNK Inhibits Phosphorylation Cytokines Pro-inflammatory Genes TranscriptionFactors->Cytokines Induce Transcription

Figure 2: Eriodictyol modulates the MAPK signaling pathway.

Experimental Protocols

The following section details a standard methodology for assessing the anti-inflammatory properties of eriodictyol in a common in vitro model.

In Vitro Anti-inflammatory Assay Using LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of eriodictyol on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (B12071052) solution

  • Eriodictyol (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cell viability

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of eriodictyol (e.g., 1, 5, 10, 20, 50 µM) for 1-2 hours. A vehicle control (DMSO) is included.

  • Inflammatory Stimulation: After pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) for 24 hours. A negative control group (no LPS) is also maintained.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected for analysis.

  • Nitric Oxide (NO) Measurement: 50 µL of supernatant is mixed with 50 µL of Griess Reagent. The absorbance is measured at 540 nm. NO concentration is determined using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement: TNF-α and IL-6 levels in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: The viability of the remaining cells in the plate is assessed using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture 1. Culture RAW 264.7 Cells seed 2. Seed Cells in 96-well Plates culture->seed pretreat 3. Pre-treat with Eriodictyol seed->pretreat stimulate 4. Stimulate with LPS pretreat->stimulate collect 5. Collect Supernatant stimulate->collect viability_assay 6c. Cell Viability Assay (MTT) stimulate->viability_assay Remaining Cells no_assay 6a. Nitric Oxide Assay (Griess Reagent) collect->no_assay cytokine_assay 6b. Cytokine Assay (ELISA) collect->cytokine_assay

Figure 3: Standard workflow for in vitro anti-inflammatory testing.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory activity of eriodictyol. It effectively suppresses the production of key pro-inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways. While its metabolite, this compound, appears to be an inactive form, the potent activity of the parent aglycone makes it a compelling candidate for further investigation in drug development.

Future research should focus on strategies to enhance the bioavailability of eriodictyol, potentially through the use of glucuronidation inhibitors or novel delivery systems. Furthermore, investigating the potential for deconjugation of this compound at sites of inflammation could reveal a previously overlooked mechanism of action and is a critical area for future studies. A deeper understanding of these metabolic processes is essential for translating the promising in vitro results of eriodictyol into effective therapeutic applications.

References

The Enigmatic Role of Eriodictyol 7-O-glucuronide in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197) 7-O-glucuronide, a flavonoid glycoside found in a variety of plant species, is emerging as a molecule of interest in the intricate world of plant secondary metabolism. While its pharmacological properties in non-plant systems are increasingly studied, its precise functions within the plants themselves are still being unraveled. This technical guide provides a comprehensive overview of the current understanding of eriodictyol 7-O-glucuronide's role in plants, focusing on its biosynthesis, its involvement in plant-environment interactions, and the methodologies employed for its study. This document aims to serve as a foundational resource for researchers in phytochemistry, plant biology, and drug discovery, highlighting the potential of this and similar compounds in agricultural and pharmaceutical applications.

Introduction to Eriodictyol and its Glucuronide

Flavonoids are a diverse class of polyphenolic secondary metabolites that play crucial roles in various plant processes, including pigmentation, growth, reproduction, and defense against biotic and abiotic stresses.[1][2][3] Eriodictyol, a flavanone (B1672756), is a key intermediate in the flavonoid biosynthetic pathway and is known for its potent antioxidant and anti-inflammatory properties.[4] In plants, flavonoids are often glycosylated, a modification that alters their solubility, stability, and biological activity.[2] One such modification is glucuronidation, the attachment of a glucuronic acid moiety, which is catalyzed by UDP-glucuronosyltransferases (UGTs).[5][6][7] this compound is a product of this process and has been identified in plants such as Chrysanthemum zawadskii and Cosmos sulphureus.[8][9] While research has often focused on the health benefits of eriodictyol and its derivatives for humans, understanding their endogenous roles in plants is critical for a complete picture of their biological significance.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is an extension of the well-established phenylpropanoid and flavonoid pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone naringenin. Naringenin is then hydroxylated to form eriodictyol. The final step is the glucuronidation of eriodictyol at the 7-hydroxyl position.

This final conjugation step is catalyzed by a specific UDP-glucuronosyltransferase (UGT). While the precise UGT responsible for the formation of this compound has not been definitively identified in all plant species, research on flavonoid glucuronidation in plants like Medicago truncatula has identified UGTs, such as UGT84F9, that are capable of glucuronidating various flavonoids.[5][6][7] These enzymes utilize UDP-glucuronic acid as a sugar donor to attach the glucuronic acid moiety to the flavonoid aglycone.

Eriodictyol_7_O_glucuronide_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H UGT UDP-glucuronosyl- transferase (UGT) Eriodictyol->UGT Eriodictyol_glucuronide This compound UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucuronic_Acid->UGT UGT->Eriodictyol_glucuronide

Simplified biosynthetic pathway of this compound.

Role in Plant Secondary Metabolism

The presence and modification of flavonoids like this compound are integral to a plant's ability to interact with its environment. The roles of these compounds can be broadly categorized into defense against biotic and abiotic stresses.

Interactions with Herbivores and Pathogens

Flavonoids are well-known for their roles in plant defense, acting as deterrents, toxins, or signaling molecules in interactions with herbivores and pathogens.[10][11] The glycosylation state of a flavonoid can significantly impact its defensive properties.

A key study on tea plants (Camellia sinensis) has provided direct insight into the role of this compound in herbivory. Research has shown that the application of a defense-inducing compound led to a decrease in the accumulation of this compound. Furthermore, when this compound was added to an artificial diet, it promoted the growth rate of the herbivorous larvae of Ectropis obliqua. This suggests that, in this specific interaction, this compound may act as a susceptibility factor, potentially being exploited by the herbivore. This finding highlights the complexity of plant-insect interactions, where secondary metabolites do not always confer resistance.

Herbivore_Interaction Plant Tea Plant (Camellia sinensis) Eriodictyol_glucuronide This compound Plant->Eriodictyol_glucuronide Produces Reduced_Accumulation Reduced Accumulation Plant->Reduced_Accumulation Results in Herbivore Herbivore (Ectropis obliqua larvae) Growth Increased Growth Rate Herbivore->Growth Leads to Eriodictyol_glucuronide->Herbivore Consumed by Defense_Inducer Defense Inducer Application Defense_Inducer->Plant Defense_Inducer->Reduced_Accumulation

Role of this compound in a plant-herbivore interaction.
Response to Abiotic Stress

Plants produce a wide array of flavonoids in response to abiotic stresses such as UV radiation, drought, and high temperatures.[12][13][14] These molecules, including their glycosylated forms, can act as potent antioxidants, scavenging reactive oxygen species (ROS) that are generated during stress conditions and cause cellular damage.[12] The glycosylation of flavonoids, including glucuronidation, can enhance their stability and solubility, allowing for their accumulation in the vacuole where they can contribute to cellular homeostasis.[12] While direct evidence for the role of this compound in abiotic stress response is still forthcoming, its structural similarity to other stress-responsive flavonoids suggests a probable role in mitigating oxidative damage.

Quantitative Data

Currently, there is a lack of comprehensive, publicly available quantitative data on the specific concentrations of this compound across different plant species and tissues. The quantification of this compound is often encompassed within broader flavonoid profiling studies. The table below presents a template for how such data could be structured, based on methodologies described in the literature for similar compounds.

Plant SpeciesTissue/OrganStress ConditionThis compound Concentration (µg/g dry weight)Reference
Chrysanthemum zawadskiiWhole PlantNot specifiedData not available[9]
Cosmos sulphureusFlowersNot specifiedData not available[8]
Camellia sinensisLeavesHerbivoryRelative abundance reported-

Experimental Protocols

The study of this compound in plants involves a series of established phytochemical techniques. The following sections outline the general methodologies for its extraction, quantification, and functional analysis.

Extraction and Isolation

The extraction of this compound from plant material typically follows standard protocols for polar secondary metabolites.

  • Sample Preparation: Plant tissue (e.g., leaves, flowers) is harvested, flash-frozen in liquid nitrogen, and lyophilized to dryness. The dried tissue is then ground into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted with a polar solvent, typically a methanol-water or ethanol-water mixture.[4][15][16] Ultrasound-assisted extraction can be employed to improve efficiency.[4]

  • Fractionation: The crude extract can be further purified by liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to remove non-polar compounds and enrich the flavonoid fraction.

  • Chromatographic Purification: For the isolation of pure this compound, chromatographic techniques are essential. Column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC), is commonly used.[16]

Quantification

Accurate quantification of this compound in plant extracts is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column is standard.[17][18][19]

  • Mobile Phase: A gradient elution with a binary solvent system, such as water with a small percentage of formic or acetic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B), is commonly used for the separation of flavonoids.[18][20]

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification based on the absorbance at the characteristic wavelength for flavanones (around 280 nm). For higher sensitivity and structural confirmation, Mass Spectrometry (MS) is the preferred detection method (LC-MS).[18][21]

  • Quantification Method: Quantification is performed by creating a calibration curve with an authentic standard of this compound. If a standard is not available, semi-quantification can be done relative to a related compound.

Quantification_Workflow Start Plant Extract HPLC HPLC Separation (C18 column) Start->HPLC Detection Detection (DAD or MS) HPLC->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification Standard Authentic Standard Standard->Quantification

General workflow for the quantification of this compound.

Conclusion and Future Perspectives

This compound is a fascinating, yet understudied, component of plant secondary metabolism. While its biosynthetic origins are rooted in the well-understood flavonoid pathway, its specific roles in planta are only beginning to be elucidated. The available evidence points towards a complex and context-dependent function in plant-herbivore interactions, and its structural characteristics suggest a likely role in abiotic stress tolerance.

For researchers, scientists, and drug development professionals, a deeper understanding of the function of this compound and other flavonoid glucuronides in plants holds significant promise. For agriculture, this knowledge could inform the development of crop varieties with enhanced resistance to pests and environmental stresses. For drug development, understanding the natural roles and modifications of bioactive compounds like eriodictyol can provide valuable insights for the synthesis of novel therapeutic agents. Future research should focus on identifying the specific UGTs responsible for its biosynthesis, quantifying its accumulation in a wider range of plant species and under various stress conditions, and further elucidating its precise mechanisms of action in plant-environment interactions.

References

Whitepaper: The Biosynthesis of Eriodictyol and its Glycosides in Citrus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eriodictyol (B191197) is a bioactive flavanone (B1672756) found abundantly in Citrus species, recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. Its bioavailability and activity are significantly influenced by glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). This technical guide provides an in-depth exploration of the biosynthesis pathway of eriodictyol in citrus, with a special focus on the enzymatic modification at the 7-hydroxyl position. While the formation of eriodictyol 7-O-glucoside is well-documented in citrus, the direct biosynthesis of eriodictyol 7-O-glucuronide in planta remains less characterized, though it is a key metabolite observed in humans after consumption. This document details the established enzymatic steps, presents available quantitative data, outlines key experimental protocols for studying this pathway, and visualizes the involved processes using standardized diagrams.

Introduction to Citrus Flavonoids

Citrus fruits are a primary dietary source of a class of polyphenols known as flavanones. Among these, eriodictyol ((2S)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxychroman-4-one) is of significant interest due to its potential health benefits. In nature, flavonoids rarely exist as free aglycones; they are typically found conjugated with sugar moieties, forming glycosides. This conjugation, most commonly glucosylation or rhamnosylation in plants, enhances their solubility, stability, and accumulation within the plant cell.

The final glycosylation step is crucial as it dictates the compound's subsequent metabolic fate and bioactivity. While eriodictyol 7-O-glucoside and its rhamnosylated derivatives (e.g., eriocitrin) are the predominant forms in citrus, this compound is a major metabolite identified in human plasma and urine following citrus consumption.[1] Understanding the complete biosynthetic pathway, including the potential for in-planta glucuronidation, is vital for metabolic engineering, drug development, and maximizing the health benefits of citrus-derived compounds.

Core Biosynthesis Pathway of Eriodictyol

The formation of eriodictyol begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into the key precursor, p-Coumaroyl-CoA. This is followed by the flavonoid-specific pathway to yield the flavanone backbone.

2.1. Phenylpropanoid Pathway

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine.

  • Cinnamic Acid to p-Coumaric Acid: Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid.

  • p-Coumaric Acid to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A.[2]

2.2. Flavanone Synthesis

  • p-Coumaroyl-CoA to Naringenin (B18129) Chalcone (B49325): Chalcone Synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA.[3]

  • Naringenin Chalcone to Naringenin: The intermediate chalcone is rapidly isomerized to the flavanone naringenin by Chalcone Isomerase (CHI) .[3]

  • Naringenin to Eriodictyol: Naringenin is hydroxylated at the 3' position on the B-ring by Flavanone 3'-Hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase, to produce eriodictyol.[4][5] The gene encoding F3'H has been identified and characterized in several Citrus species.[6][7]

Eriodictyol_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid FourCL 4CL Cou->FourCL CouCoA p-Coumaroyl-CoA CHS CHS CouCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NarChal Naringenin Chalcone CHI CHI NarChal->CHI Naringenin Naringenin F3H F3'H Naringenin->F3H Eriodictyol Eriodictyol PAL->Cin C4H->Cou FourCL->CouCoA CHS->NarChal CHI->Naringenin F3H->Eriodictyol

Caption: Biosynthesis pathway from L-Phenylalanine to Eriodictyol in citrus.

The 7-O-Modification of Eriodictyol

The final step in the biosynthesis of eriodictyol glycosides involves the transfer of a sugar moiety to one of its hydroxyl groups, most commonly the 7-OH position. This reaction is catalyzed by enzymes from the large UDP-glycosyltransferase (UGT) superfamily.

3.1. 7-O-Glucosylation: The Predominant Pathway in Citrus In citrus plants, the primary modification of flavanones like eriodictyol is glucosylation, the attachment of a glucose molecule.[8] This is the initial and essential step for the formation of the more complex and abundant diglycosides (flavanone rutinosides and neohesperidosides) found in the fruit.[9] The reaction is catalyzed by a Flavonoid 7-O-Glucosyltransferase (7GlcT) , which utilizes UDP-glucose as the sugar donor. Several genes encoding these enzymes have been identified and characterized in citrus, including CsUGT76F1 in sweet orange and four novel Cit7GlcTs in pummelo, which have demonstrated activity with eriodictyol as a substrate.[8][10]

3.2. 7-O-Glucuronidation: A Less Characterized Pathway The direct biosynthesis of this compound requires a UDP-glucuronosyltransferase (UGAT) that uses UDP-glucuronic acid (UDP-GlcA) as the sugar donor. While glucuronidation is a major metabolic pathway for flavonoids in mammals, its occurrence in planta is less common but has been documented in species like Medicago truncatula.[11][12] In citrus, the pathway for direct enzymatic glucuronidation of eriodictyol is not well-elucidated. However, plant UGTs are known to be versatile, and the Citrus sinensis genome contains putative UGTs, including some annotated as UDP-glucuronosyltransferases, that could potentially perform this reaction.[13] Further research is required to isolate and characterize a specific citrus UGAT with activity towards eriodictyol.

Final_Step_Modification Eriodictyol Eriodictyol GlcT Flavonoid 7-O-Glucosyltransferase (7GlcT) Eriodictyol->GlcT GAT UDP-Glucuronosyltransferase (UGAT) Eriodictyol->GAT UDPGlc UDP-Glucose UDPGlc->GlcT UDPGlcA UDP-Glucuronic Acid UDPGlcA->GAT E7G Eriodictyol 7-O-Glucoside (Well-characterized in citrus) GlcT->E7G E7GA This compound (Hypothetical in citrus) GAT->E7GA

Caption: Enzymatic modification of Eriodictyol at the 7-O position.

Quantitative Data Presentation

Quantitative analysis of enzymatic reactions is crucial for understanding pathway efficiency. While kinetic data for the specific glucuronidation of eriodictyol in citrus is not yet available, studies on homologous 7-O-glucosyltransferases provide valuable comparative benchmarks.

Table 1: Enzyme Kinetic Parameters for Citrus Flavanone 7-O-Glucosyltransferases This table summarizes the Michaelis-Menten constants (Km) and catalytic efficiency (kcat) for UGTs from citrus acting on flavanone substrates closely related to eriodictyol. Lower Km values indicate higher enzyme-substrate affinity.

EnzymeSourceSubstrateKm (µM)kcat (s-1)Reference
Flavanone 7-O-GlucosyltransferaseCitrus paradisi (Grapefruit)Naringenin62Not Reported
Flavanone 7-O-GlucosyltransferaseCitrus paradisi (Grapefruit)Hesperetin124Not Reported
CsUGT76F1Citrus sinensis (Sweet Orange)Naringenin20.410.71[10][14]
CsUGT76F1Citrus sinensis (Sweet Orange)Hesperetin15.160.77[10][14]

Table 2: Concentration of Eriodictyol Glycosides in Select Citrus Juices This table provides an overview of the concentration of eriocitrin (B1671051) (eriodictyol-7-O-rutinoside), a major eriodictyol glycoside, found in commercially relevant citrus juices.

Citrus SpeciesCultivar/TypeCompoundConcentration (mg/100 mL juice)Reference
Citrus limonLemonEriocitrin16.17[15]
Citrus sinensisOrangeEriocitrin0.23 - 1.10[15]

Experimental Protocols

Characterizing the enzymes involved in the biosynthesis of this compound requires robust experimental methodologies. Below are detailed protocols for enzyme activity assays.

5.1. Protocol 1: In Vitro UGT Activity Assay via HPLC

This protocol describes the characterization of a purified candidate UGT enzyme by quantifying substrate consumption and product formation using High-Performance Liquid Chromatography (HPLC).

HPLC_Workflow A 1. Reaction Setup - Purified UGT Enzyme - Eriodictyol Substrate - UDP-Glucuronic Acid - Buffer (e.g., Tris-HCl, pH 7.5) - MgCl₂ B 2. Incubation Incubate at optimal temperature (e.g., 35°C) for a defined time (e.g., 60 min) A->B C 3. Reaction Termination Add equal volume of cold organic solvent (e.g., Methanol) B->C D 4. Sample Preparation Centrifuge to pellet protein. Filter supernatant (0.22 µm filter). C->D E 5. HPLC Analysis Inject sample onto a C18 column. Monitor at ~280 nm. D->E F 6. Data Analysis Quantify substrate and product peaks against standard curves. E->F

Caption: Workflow for the in vitro UGT enzyme activity assay using HPLC.

Methodology Details:

  • Reagents & Buffers:

    • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.

    • Substrate Stock: 10 mM Eriodictyol in DMSO.

    • Sugar Donor Stock: 50 mM UDP-Glucuronic Acid (or UDP-Glucose) in water.

    • Enzyme: Purified recombinant citrus UGT (e.g., 10-20 µg per reaction).

    • Termination Solution: HPLC-grade Methanol.

  • Reaction Setup (100 µL total volume):

    • Combine buffer, 1 mM UDP-Glucuronic Acid, and 0.2 mM Eriodictyol.

    • Pre-incubate mixture at 35°C for 5 minutes.

    • Initiate the reaction by adding 20 µg of purified UGT enzyme.

  • Incubation and Termination:

    • Incubate the reaction at 35°C for 60 minutes.

    • Terminate the reaction by adding 200 µL of ice-cold methanol.

  • Sample Analysis:

    • Centrifuge the terminated reaction at 14,000 x g for 10 minutes to precipitate the enzyme.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze 20 µL of the filtrate by reverse-phase HPLC (e.g., C18 column) with a suitable gradient of water and acetonitrile (B52724) (both with 0.1% formic acid).

    • Monitor the elution profile using a PDA detector at 280 nm.

  • Data Interpretation:

    • Identify and integrate the peaks corresponding to eriodictyol and the newly formed this compound by comparing retention times with authentic standards.

    • Calculate the amount of product formed using a standard curve to determine enzyme activity (e.g., in pkat/mg protein). Kinetic parameters (Km, Vmax) can be determined by varying the substrate concentration.

5.2. Protocol 2: High-Throughput UGT Activity Screening

This protocol utilizes a luminescence-based assay (e.g., Promega UDP-Glo™) that measures the amount of UDP released during the glycosyltransferase reaction, allowing for rapid screening of enzyme activity or inhibitor libraries.[16][17]

UDPGlo_Workflow A 1. Dispense GT Reaction In a white 384-well plate, add: - UGT Enzyme - Eriodictyol - UDP-Sugar Donor B 2. Incubate Incubate at room temperature or 37°C to allow UDP formation. A->B C 3. Add Detection Reagent Add an equal volume of UDP-Glo™ Detection Reagent. B->C D 4. Second Incubation Incubate for 60 minutes at room temperature to convert UDP to a light signal. C->D E 5. Measure Luminescence Read the plate using a luminometer. D->E F 6. Analyze Data Correlate luminescence (RLU) to UDP concentration using a standard curve. E->F

Caption: Workflow for high-throughput UGT screening via a luminescence assay.

Methodology Details:

  • Reaction Setup (in a white, opaque multi-well plate):

    • In each well, set up a 10 µL glycosyltransferase reaction containing buffer, enzyme, eriodictyol, and UDP-glucuronic acid. Include controls (no enzyme, no substrate).

  • GT Reaction Incubation:

    • Incubate the plate at the desired temperature (e.g., 37°C) for 30-60 minutes.

  • Signal Generation:

    • Equilibrate the plate and the UDP Detection Reagent to room temperature.

    • Add 10 µL of UDP Detection Reagent to each well. This reagent contains an enzyme that converts the UDP product to ATP, and a luciferase/luciferin pair to generate light from the ATP.[16]

  • Signal Detection:

    • Incubate at room temperature for 60 minutes to allow the detection reaction to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Interpretation:

    • The amount of light produced (Relative Light Units, RLU) is directly proportional to the concentration of UDP formed.

    • Enzyme activity is determined by comparing the RLU of the reaction wells to a UDP standard curve.[18]

Conclusion and Future Directions

The biosynthetic pathway leading to the eriodictyol aglycone in Citrus is well-established, involving a series of defined enzymatic steps from the phenylpropanoid pathway. The subsequent modification of eriodictyol at the 7-hydroxyl position is predominantly characterized as a 7-O-glucosylation, which is the gateway to the formation of various flavanone glycosides abundant in the fruit.

A significant knowledge gap remains concerning the direct in-planta biosynthesis of this compound. While this compound is a known mammalian metabolite of citrus flavanones, its synthesis within the citrus plant itself is hypothetical and requires direct biochemical evidence.

Future research should focus on:

  • Mining the Citrus Genome: Identifying and isolating candidate UDP-glucuronosyltransferase (UGAT) genes.

  • Enzyme Characterization: Heterologous expression of candidate UGATs and subsequent in vitro assays with eriodictyol and UDP-glucuronic acid to confirm enzymatic function and determine kinetic parameters.

  • Metabolomic Analysis: Utilizing advanced mass spectrometry techniques to search for endogenous this compound in various citrus tissues and developmental stages.

Elucidating this potential pathway would not only complete our understanding of flavonoid metabolism in this vital crop but also open new avenues for the biotechnological production of specific, highly bioactive flavonoid glucuronides for the pharmaceutical and nutraceutical industries.

References

The Pharmacokinetic Profile and Bioavailability of Eriodictyol 7-O-glucuronide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197), a flavanone (B1672756) found in citrus fruits and medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is often limited by extensive first-pass metabolism, primarily through glucuronidation, leading to low oral bioavailability of the parent compound. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of Eriodictyol 7-O-glucuronide, the major metabolite of eriodictyol. Understanding the metabolic fate and systemic exposure of this glucuronide is critical for the rational design of eriodictyol-based therapeutics and for elucidating its contribution to the overall pharmacological activity of its parent compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Introduction

Eriodictyol is a flavonoid that undergoes extensive metabolism in the body, with glucuronidation being a primary pathway.[1] This process, catalyzed by uridine-5'-diphospho-glucuronosyltransferase (UGT) enzymes, results in the formation of eriodictyol glucuronides, with this compound being a significant metabolite.[2] The attachment of a glucuronic acid moiety increases the water solubility of eriodictyol, facilitating its excretion.[1] However, this metabolic conversion also significantly alters its physicochemical properties and may impact its biological activity. While the focus has traditionally been on the aglycone, emerging evidence suggests that metabolites, including glucuronides, may possess their own biological activities or can be deconjugated at the target tissue. Therefore, a thorough understanding of the pharmacokinetics of this compound is paramount for a complete assessment of eriodictyol's therapeutic efficacy.

Metabolic Pathway of Eriodictyol

Eriodictyol is metabolized in the liver and intestine by UGT enzymes, leading to the formation of monoglucuronide metabolites.[2] The primary enzymes responsible for the glucuronidation of eriodictyol have been identified as UGT1A1, UGT1A9, UGT1A10, and UGT2B7.[2] The metabolic conversion of eriodictyol to its 7-O-glucuronide is a key determinant of its oral bioavailability.

Eriodictyol Eriodictyol Metabolism Glucuronidation (Intestine and Liver) Eriodictyol->Metabolism UGT1A1, UGT1A9, UGT1A10, UGT2B7 E7G This compound Metabolism->E7G Excretion Biliary and Urinary Excretion E7G->Excretion

Metabolic conversion of Eriodictyol to its 7-O-glucuronide.

Pharmacokinetic Parameters

Direct pharmacokinetic data for intravenously or orally administered this compound is limited. However, studies on the parent compound, eriodictyol, and related flavonoid glycosides provide valuable insights into the disposition of this metabolite. Following oral administration of eriodictyol, plasma concentrations of the parent compound are typically low, while its glucuronide metabolites are found at higher concentrations.[2]

The following table summarizes pharmacokinetic parameters for a structurally similar compound, homoeriodictyol-7-O-beta-D-glucopyranoside, after intravenous administration in rats, which can serve as an estimate for the pharmacokinetic behavior of this compound.

ParameterValueUnit
AUC (Area Under the Curve) 16.04 ± 3.19µg·h/mL
CL (Total Clearance) 0.85 ± 0.17L/kg·h
t½α (Distribution Half-life) 0.06 ± 0.01h
t½β (Elimination Half-life) 1.27 ± 0.31h
Data from a study on homoeriodictyol-7-O-beta-D-glucopyranoside in rats.[3]

Bioavailability

The oral bioavailability of eriodictyol is generally low due to extensive first-pass metabolism. A study investigating the pharmacokinetics of eriocitrin (B1671051) (eriodictyol-7-O-rutinoside) in rats reported a total bioavailability of less than 1%.[4] After oral administration, eriocitrin is metabolized to eriodictyol and its glucuronidated and methylated derivatives, with homoeriodictyol-7-O-glucuronide being a major metabolite found in tissues.[4]

Co-administration of eriodictyol with an inhibitor of UGT1A enzymes, glycyrrhetinic acid, was shown to increase the relative bioavailability of eriodictyol to 216.84%, highlighting the significant role of glucuronidation in limiting its systemic exposure.[2] This suggests that strategies to inhibit UGT enzymes could potentially enhance the therapeutic efficacy of eriodictyol by increasing the plasma levels of the parent compound.

Experimental Protocols

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a flavonoid glucuronide.

start Start admin Compound Administration (e.g., Intravenous, Oral) start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation and Protein Precipitation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End pk_analysis->end

General workflow for in vivo pharmacokinetic studies.

Sample Preparation and Analytical Methodology

Biological Sample Pretreatment: A common method for preparing plasma and tissue samples for analysis involves protein precipitation.[3] Typically, a cold organic solvent, such as acetone (B3395972) or acetonitrile (B52724), is added to the biological matrix to precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.

Chromatographic and Mass Spectrometric Analysis: Quantification of this compound in biological matrices is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[2]

  • HPLC: A reversed-phase C18 column is commonly used for separation. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3]

  • MS/MS: Detection is performed using a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on eriodictyol and its glycosides suggest potential targets. Eriodictyol-7-O-glucoside (E7G) has been shown to be an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1][5] This pathway plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective genes.

E7G Eriodictyol 7-O-glucuronide Nrf2_Keap1 Nrf2-Keap1 Complex E7G->Nrf2_Keap1 Activation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Nuclear Translocation and Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription Response Antioxidant Response Genes->Response

Potential Nrf2/ARE signaling pathway activation.

Conclusion

This compound is a major metabolite of eriodictyol, and its formation significantly influences the pharmacokinetic profile and bioavailability of the parent compound. While the oral bioavailability of eriodictyol is low due to extensive first-pass glucuronidation, its glucuronide metabolites achieve higher systemic concentrations. Future research should focus on elucidating the specific pharmacokinetic parameters of this compound following direct administration and exploring its potential biological activities. A deeper understanding of the interplay between eriodictyol and its metabolites is crucial for the development of effective therapeutic strategies based on this promising natural compound.

References

Eriodictyol 7-O-Glucuronide: A Comprehensive Technical Guide to its Metabolic Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197), a flavanone (B1672756) abundant in citrus fruits and various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, the in vivo efficacy and bioavailability of eriodictyol are largely influenced by its extensive metabolism. A primary metabolic pathway is glucuronidation, a phase II detoxification process that enhances the water solubility and facilitates the excretion of xenobiotics and endogenous compounds. This technical guide provides an in-depth exploration of eriodictyol 7-O-glucuronide, a major metabolite of eriodictyol, with a focus on its formation, relevant quantitative data, and detailed experimental protocols for its study.

Data Presentation

Pharmacokinetic Parameters of Eriodictyol and its Metabolites

The pharmacokinetic profile of eriodictyol is characterized by rapid metabolism and elimination. Following oral administration, eriodictyol is extensively converted to its glucuronidated and sulfated derivatives. While specific pharmacokinetic data for this compound is limited, studies on the administration of eriodictyol-rich extracts provide insights into the overall disposition of its metabolites.

ParameterValueSpeciesAdministrationNotesReference
Total Plasma Metabolites Tmax 6.0 ± 0.4 hHumanOral (Lemon Extract)Represents the time to reach maximum concentration for all measured flavanone metabolites.[1][3]
Total Plasma Metabolites Cmax Higher after lemon extract intake compared to orange extractHumanOralIndicates efficient absorption and metabolism of eriodictyol from eriocitrin-rich sources.[1][3]
Total Plasma Metabolites AUC Higher after lemon extract intake compared to orange extractHumanOralReflects greater overall exposure to eriodictyol metabolites.[1][3]
Eriodictyol Detection in Plasma 4 hHumanOralUnconjugated eriodictyol is transiently present in plasma.[2][4]
Eriodictyol Metabolite Half-life 3 - 3.2 hRatOral (Eriocitrin)Refers to the half-life of eriocitrin (B1671051) metabolites in plasma.[5]
Enzyme Kinetics of UGT Isoforms in Flavonoid Glucuronidation
UGT IsoformSubstrateKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein)Reference
UGT1A1 3,7,4'-Trihydroxyflavone (7-O-glucuronidation)1.30 ± 0.56--[7]
UGT1A9 Propofol25.8 ± 4.47148 ± 7.035.74[8]
UGT1A10 OTS1670.9 ± 0.142 ± 147[9]
UGT2B7 Zidovudine880 ± 501450 ± 26.061.65[10]

Experimental Protocols

In Vitro Glucuronidation of Eriodictyol using Human Liver Microsomes

This protocol describes a typical in vitro assay to determine the glucuronidation of eriodictyol by human liver microsomes (HLMs).

1. Materials and Reagents:

  • Eriodictyol

  • Pooled Human Liver Microsomes (HLMs)

  • UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

  • Alamethicin (B1591596)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (e.g., another flavonoid not present in the sample)

2. Preparation of Solutions:

  • Eriodictyol Stock Solution: Prepare a 10 mM stock solution of eriodictyol in methanol (B129727) or DMSO.

  • UDPGA Solution: Prepare a 50 mM solution of UDPGA in water.

  • Alamethicin Solution: Prepare a 5 mg/mL solution of alamethicin in ethanol.

  • Internal Standard Stock Solution: Prepare a 1 mM stock solution of the internal standard in methanol.

3. Incubation Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes on ice. For a final volume of 200 µL, add the following in order:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • MgCl₂ (to a final concentration of 5 mM)

    • HLMs (to a final protein concentration of 0.5 mg/mL)

    • Alamethicin (to a final concentration of 25 µg/mg protein)

  • Pre-incubate the mixture for 15 minutes at 37°C to activate the microsomes.

  • Add eriodictyol from the stock solution to achieve the desired final concentrations (e.g., a range from 1 to 100 µM for kinetic studies).

  • Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

  • Incubate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol outlines a general method for the quantification of this compound in a sample from an in vitro metabolism study.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds, followed by a re-equilibration step. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for eriodictyol and this compound.

    • Eriodictyol: m/z 287 → [fragment ions]

    • This compound: m/z 463 → 287

    • Internal Standard: Monitor the specific transition for the chosen internal standard.

  • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for each analyte.

4. Data Analysis:

  • Integrate the peak areas of the MRM transitions for each analyte and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization

metabolic_pathway Eriodictyol Eriodictyol UGT UDP-Glucuronosyltransferase (UGT1A1, UGT1A9, UGT1A10, UGT2B7) Eriodictyol->UGT UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT Metabolite This compound UGT->Metabolite Glucuronidation UDP UDP UGT->UDP

Caption: Metabolic pathway of eriodictyol to this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation In Vitro Incubation (Eriodictyol + HLMs + UDPGA) Termination Reaction Termination (Ice-cold Acetonitrile + IS) Incubation->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation LCMS LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

Caption: Experimental workflow for the analysis of eriodictyol glucuronidation.

Conclusion

This compound is a significant metabolite of eriodictyol, formed through the action of multiple UGT isoforms in the liver and intestines. Its formation is a key determinant of the bioavailability and systemic exposure of eriodictyol. The in-depth understanding of this metabolic pathway, facilitated by the detailed experimental protocols provided, is crucial for researchers in the fields of pharmacology, toxicology, and drug development. Further studies are warranted to elucidate the specific pharmacokinetic parameters of this compound and the precise enzyme kinetics of the involved UGT isoforms to better predict the in vivo behavior of eriodictyol and its potential for drug-drug interactions.

References

A Technical Guide to the Discovery, Isolation, and Biological Evaluation of Eriodictyol 7-O-glucuronide from Chrysanthemum indicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of Eriodictyol (B191197) 7-O-glucuronide, a flavanone (B1672756) glycoside identified in the flowers of Chrysanthemum indicum. This document details the experimental protocols for its extraction and purification, summarizes its biological activities with quantitative data, and explores its potential therapeutic mechanisms of action, particularly in the context of neuroprotection and aldose reductase inhibition.

Introduction

Chrysanthemum indicum L., a plant with a long history in traditional Chinese medicine, is a rich source of various bioactive compounds, including flavonoids.[1][2] Among these, flavanone glycosides have garnered significant interest for their potential pharmacological activities. Eriodictyol 7-O-glucuronide, a specific flavanone glucuronide, has been successfully isolated from the flowers of this plant.[3][4] This discovery has opened avenues for investigating its therapeutic potential, notably its inhibitory effects on rat lens aldose reductase, suggesting a role in mitigating diabetic complications.[1][3] Furthermore, based on the well-documented neuroprotective effects of its aglycone, eriodictyol, and the related compound eriodictyol 7-O-glucoside, which act via the Nrf2 signaling pathway, it is hypothesized that this compound shares a similar mechanism of action.[5][6][7][8] This guide serves as a comprehensive resource for researchers interested in this promising natural compound.

Experimental Protocols

Isolation of this compound from Chrysanthemum indicum

The following protocol for the isolation of (2S)- and (2R)-eriodictyol 7-O-β-D-glucopyranosiduronic acids is based on the methodology reported by Yoshikawa et al. (2002).[1][3]

2.1.1. Plant Material and Extraction

  • Plant Material: Dried flowers of Chrysanthemum indicum L.

  • Extraction: The dried flowers are pulverized and extracted with methanol (B129727) at room temperature. The methanolic extract is then concentrated under reduced pressure.

2.1.2. Fractionation

  • The concentrated methanolic extract is suspended in water and partitioned successively with ethyl acetate (B1210297) and n-butanol.

  • The n-butanol-soluble fraction, which contains the glycosidic compounds, is collected and concentrated.

2.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water to yield several sub-fractions.

  • Octadecylsilyl (ODS) Silica Gel Column Chromatography: Fractions containing the target compound are further purified on an ODS silica gel column using a methanol-water gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on an ODS column with a suitable mobile phase, such as methanol-water, to yield the purified this compound diastereomers.

G Start Dried Chrysanthemum indicum Flowers Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Concentration1 Concentration Methanol_Extraction->Concentration1 Partitioning Solvent Partitioning (EtOAc/H2O, then n-BuOH/H2O) Concentration1->Partitioning nBuOH_Fraction n-Butanol Soluble Fraction Partitioning->nBuOH_Fraction Concentration2 Concentration nBuOH_Fraction->Concentration2 Silica_Gel Silica Gel Column Chromatography Concentration2->Silica_Gel ODS_Column ODS Column Chromatography Silica_Gel->ODS_Column Prep_HPLC Preparative HPLC ODS_Column->Prep_HPLC Final_Product Purified this compound Prep_HPLC->Final_Product

Caption: Isolation Workflow for this compound.
Aldose Reductase Inhibition Assay

The inhibitory activity of this compound against aldose reductase can be determined using a standard enzymatic assay.

  • Enzyme Preparation: Aldose reductase is prepared from rat lenses.

  • Assay Mixture: The reaction mixture contains DL-glyceraldehyde as the substrate, NADPH, and the test compound (this compound) in a phosphate (B84403) buffer.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the test compound. The IC50 value is then determined.

Nrf2 Activation Assay (Predicted Protocol)

Based on studies of the closely related eriodictyol 7-O-glucoside, the following protocol can be adapted to assess the activation of the Nrf2 pathway by this compound in neuronal cells (e.g., SH-SY5Y or PC12 cells).[5][6]

  • Cell Culture and Treatment: Neuronal cells are cultured and treated with various concentrations of this compound for a specified period.

  • Nuclear and Cytoplasmic Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial kit.

  • Western Blot Analysis: Protein concentrations are determined, and equal amounts of protein from the nuclear and cytoplasmic fractions are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against Nrf2 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction), followed by a secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system. An increase in the nuclear Nrf2 level indicates activation of the pathway.

  • Downstream Target Gene Expression: The expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), can be quantified by RT-qPCR or Western blotting to confirm pathway activation.

Data Presentation

Biological Activity of this compound

The following table summarizes the reported quantitative data for the biological activity of this compound isolated from Chrysanthemum indicum.

Biological ActivityAssay SystemCompoundIC50 Value (µM)Reference
Aldose Reductase InhibitionRat Lens(2S)-Eriodictyol 7-O-β-D-glucopyranosiduronic acid1.8[3]
Aldose Reductase InhibitionRat Lens(2R)-Eriodictyol 7-O-β-D-glucopyranosiduronic acid2.5[3]

Signaling Pathways and Mechanisms of Action

Inhibition of Aldose Reductase

This compound has demonstrated inhibitory activity against rat lens aldose reductase.[1][3] This enzyme is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and has been implicated in the pathogenesis of diabetic complications such as cataracts, retinopathy, and neuropathy. By inhibiting aldose reductase, this compound can potentially mitigate the development of these complications. The inhibitory mechanism of flavonoids often involves non-competitive binding to the enzyme.[9]

G cluster_0 Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Inhibitor This compound Aldose Reductase\n(NADPH -> NADP+) Aldose Reductase (NADPH -> NADP+) Inhibitor->Aldose Reductase\n(NADPH -> NADP+) Inhibition

Caption: Inhibition of the Polyol Pathway by this compound.
Neuroprotection via the Nrf2 Signaling Pathway (Predicted)

While direct studies on this compound are pending, substantial evidence from its aglycone and 7-O-glucoside analog strongly suggests a neuroprotective mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as HO-1 and NQO1, which combat oxidative stress and inflammation, thereby conferring neuroprotection.

G cluster_0 Cytoplasm cluster_1 Nucleus Inducer This compound Keap1_Nrf2 Keap1-Nrf2 Complex Inducer->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds to Target_Genes Upregulation of Protective Genes (e.g., HO-1, NQO1) ARE->Target_Genes Neuroprotection Neuroprotection Target_Genes->Neuroprotection

Caption: Predicted Nrf2 Signaling Pathway Activation.

Conclusion

This compound, isolated from Chrysanthemum indicum, presents itself as a promising natural compound with significant therapeutic potential. Its demonstrated ability to inhibit aldose reductase highlights its relevance in the development of treatments for diabetic complications. Furthermore, its predicted capacity to activate the Nrf2 signaling pathway suggests a broader role in protecting against oxidative stress-related conditions, including neurodegenerative diseases. This technical guide provides a foundational resource for further research into the precise mechanisms of action, pharmacokinetic properties, and clinical efficacy of this compound. Future studies should focus on confirming the Nrf2 activation by the glucuronide, conducting detailed kinetic studies of its enzymatic inhibition, and exploring its in vivo efficacy in relevant disease models.

References

Eriodictyol 7-O-glucuronide: A Comprehensive Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197), a flavonoid found in citrus fruits and various medicinal plants, and its metabolites, including Eriodictyol 7-O-glucuronide, have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic effects of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the intricate signaling pathways and experimental workflows involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom and are recognized for their health-promoting properties. Eriodictyol, a flavanone, has demonstrated a range of biological activities. Following oral administration, eriodictyol is metabolized into various forms, with this compound being a significant circulating metabolite. Understanding the therapeutic potential of this specific metabolite is crucial for its development as a potential drug candidate. This guide synthesizes the current scientific knowledge on this compound, with a focus on its molecular mechanisms and the experimental evidence supporting its therapeutic effects.

Therapeutic Effects and Mechanisms of Action

This compound and its aglycone, eriodictyol, have been shown to exert their therapeutic effects through the modulation of several key signaling pathways. The primary activities investigated include anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.

Anti-inflammatory Effects

Eriodictyol has been demonstrated to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is achieved primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, eriodictyol was found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β)[1][2][3]. This inhibition is associated with the blockage of NF-κB activation and the phosphorylation of p38 MAPK, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK)[1].

Antioxidant Effects

The antioxidant activity of eriodictyol and its glycosides is a cornerstone of their therapeutic potential. This effect is largely mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[4][5]. Studies in human retinal pigment epithelial (ARPE-19) cells have shown that eriodictyol induces the nuclear translocation of Nrf2 and enhances the expression of HO-1 and NQO1, thereby protecting the cells from oxidative stress-induced death[4][6].

Neuroprotective Effects

The neuroprotective effects of eriodictyol are attributed to its ability to mitigate oxidative stress and inflammation in the central nervous system. The activation of the Nrf2/ARE pathway plays a crucial role in this process.

In a model of cerebral ischemic injury using primary cultured astrocytes, eriodictyol-7-O-glucoside was shown to increase the nuclear localization of Nrf2 and protect against oxygen-glucose deprivation (OGD)-induced oxidative insult[7]. Furthermore, in an in vivo rat model of focal cerebral ischemia, administration of eriodictyol-7-O-glucoside significantly reduced brain damage and improved neurological deficits[7].

Anticancer Effects

Emerging evidence suggests that eriodictyol possesses anticancer properties, inducing apoptosis and inhibiting proliferation and metastasis in various cancer cell lines. These effects are often mediated through the modulation of the PI3K/Akt/mTOR signaling pathway.

In human lung cancer A549 cells, eriodictyol was found to induce mitochondrial-mediated apoptosis and cause G2/M cell cycle arrest[8]. It also inhibited the mTOR/PI3K/Akt signaling pathway in a dose-dependent manner[8]. Similarly, in gastric cancer cells, eriodictyol suppressed cell viability and proliferation by inhibiting the PI3K/Akt pathway[9][10][11].

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies investigating the therapeutic effects of eriodictyol and its derivatives.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity

CompoundCell LineAssayEndpointResultReference
EriodictyolRAW 246.7Nitric Oxide (NO) Production (LPS-stimulated)IC50~20 µM[1]
EriodictyolRAW 246.7TNF-α, IL-6 Secretion (LPS-stimulated)Inhibition at 20 µMSignificant reduction[1]
EriodictyolARPE-19Nrf2 Nuclear TranslocationEffective Concentration50 µM[4][6]
EriodictyolARPE-19HO-1, NQO1 ExpressionFold Induction at 50 µMSignificant increase[4][6]
Eriodictyol-7-O-glucopyranosideHepG2Lipid Accumulation (FFA-induced)% Reduction at 25 µM~38%[12]

Table 2: In Vitro Anticancer Activity

CompoundCell LineAssayEndpointResultReference
EriodictyolA549 (Lung Cancer)Cytotoxicity (MTT Assay)IC5050 µM[8]
EriodictyolA549 (Lung Cancer)Apoptosis (Annexin V/PI)% Apoptotic Cells at 100 µMIncreased to 27.4%[8]
EriodictyolGastric Cancer CellsCell Viability (CCK-8 Assay)IC50Varies by cell line[9][10]

Table 3: In Vivo Therapeutic Efficacy

CompoundAnimal ModelDisease ModelDosing RegimenKey FindingsReference
Eriodictyol-7-O-glucosideRatFocal Cerebral IschemiaNot specifiedReduced infarct volume, improved neurological score[7]
EriodictyolRatStreptozotocin-induced Diabetes50 mg/kg, oral, 45 daysAmeliorated hyperglycemia, reduced oxidative stress[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Eriodictyol for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent. Absorbance is read at 540 nm.

  • Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for Signaling Pathways:

    • Cell Lysis: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using the BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, and JNK overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Activation and Antioxidant Response in ARPE-19 Cells
  • Cell Culture: Human retinal pigment epithelial (ARPE-19) cells are maintained in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are treated with Eriodictyol (e.g., 50 µM) for various time points (e.g., 2, 4, 8, 24 hours).

  • Nuclear and Cytoplasmic Fractionation: Nuclear and cytoplasmic extracts are prepared using a commercial kit to analyze the subcellular localization of Nrf2.

  • Western Blot Analysis:

    • Antibodies: Primary antibodies used include anti-Nrf2 (e.g., Santa Cruz Biotechnology, H-300), anti-HO-1, anti-NQO1, anti-Lamin B (nuclear marker), and anti-GAPDH or β-actin (cytoplasmic/loading control).

    • Procedure: The Western blot procedure is performed as described in section 4.1.

  • Glutathione (B108866) (GSH) Measurement: Intracellular GSH levels are measured using a commercial GSH assay kit. Cells are lysed, and the total GSH content is determined by measuring the absorbance at 412 nm in a kinetic assay.

Apoptosis Assay in A549 Human Lung Cancer Cells
  • Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are treated with various concentrations of Eriodictyol (e.g., 0, 25, 50, 100 µM) for 48 hours.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

    • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

  • Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP are assessed using a fluorescent probe such as JC-1 or TMRE. Cells are stained with the probe and analyzed by flow cytometry. A decrease in the red/green fluorescence intensity ratio (for JC-1) indicates mitochondrial depolarization.

In Vivo Model of Streptozotocin-Induced Diabetes in Rats
  • Animal Model: Male Wistar rats are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ), typically at a dose of 40-60 mg/kg, dissolved in citrate (B86180) buffer (pH 4.5)[13][14][15].

  • Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Treatment: Diabetic rats are treated with Eriodictyol (e.g., 50 mg/kg) or vehicle daily by oral gavage for a specified period (e.g., 45 days)[13].

  • Endpoint Analysis:

    • Glycemic Parameters: Blood glucose and HbA1c levels are measured.

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), reduced glutathione (GSH), and activities of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) are measured in kidney or other target tissues.

    • Histopathology: Tissues of interest (e.g., kidney, pancreas) are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) or other specific stains for histological examination.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental protocols described.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) p1 IkB->p1 NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_Genes Induces Transcription Eriodictyol Eriodictyol 7-O-glucuronide Eriodictyol->IKK Inhibits Eriodictyol->NFkB_nucleus Inhibits p1->NFkB Releases

Caption: Anti-inflammatory signaling pathway of this compound.

antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates p1 Keap1->p1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Eriodictyol Eriodictyol 7-O-glucuronide Eriodictyol->Keap1 Inhibits p1->Nrf2 Releases

Caption: Antioxidant signaling pathway of this compound.

apoptosis_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Activate PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Eriodictyol Eriodictyol 7-O-glucuronide Eriodictyol->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by Eriodictyol.

experimental_workflow_in_vitro start Start cell_culture Cell Seeding & Culture (e.g., RAW 264.7, A549) start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulus Stimulation (e.g., LPS, Oxidative agent) treatment->stimulus incubation Incubation stimulus->incubation data_collection Data Collection incubation->data_collection elisa ELISA (Cytokines) data_collection->elisa flow_cytometry Flow Cytometry (Apoptosis, MMP) data_collection->flow_cytometry western_blot Western Blot (Signaling Proteins) data_collection->western_blot end End elisa->end flow_cytometry->end western_blot->end

Caption: General experimental workflow for in vitro assays.

experimental_workflow_in_vivo start Start animal_model Animal Model Induction (e.g., STZ-induced Diabetes) start->animal_model grouping Random Grouping of Animals animal_model->grouping treatment Daily Treatment with This compound (Oral Gavage) grouping->treatment monitoring Monitoring (Body Weight, Blood Glucose) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint biochemical Biochemical Assays (Blood & Tissue Samples) endpoint->biochemical histopathology Histopathological Examination endpoint->histopathology end End biochemical->end histopathology->end

Caption: General experimental workflow for in vivo studies.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the therapeutic potential of this compound across a spectrum of diseases characterized by inflammation, oxidative stress, and cellular dysfunction. Its ability to modulate key signaling pathways such as NF-κB, Nrf2/ARE, and PI3K/Akt underscores its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for further research and development.

Future investigations should focus on several key areas. Firstly, more extensive in vivo studies are required to establish the efficacy and safety of this compound in a wider range of disease models. Secondly, pharmacokinetic and pharmacodynamic studies are essential to optimize dosing regimens and understand the bioavailability and metabolism of this compound in more detail. Finally, the development of targeted delivery systems could enhance its therapeutic efficacy and minimize potential off-target effects. Continued research into this compound holds significant promise for the development of novel and effective therapies for a variety of human diseases.

References

Eriodictyol 7-O-glucuronide: A Technical Guide on Enzyme Inhibition and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197), a flavonoid found in citrus fruits and medicinal plants, has garnered significant attention for its diverse pharmacological activities.[1] Upon ingestion, eriodictyol is extensively metabolized, with Eriodictyol 7-O-glucuronide being a major circulating metabolite. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on enzyme inhibition and its role in modulating key cellular signaling pathways. While direct quantitative data on the enzyme inhibitory properties of this compound is limited, this guide synthesizes available information on the aglycone, eriodictyol, and related flavonoid glucuronides to provide a comprehensive overview for researchers in drug discovery and development.

Introduction to Eriodictyol and its Glucuronidation

Eriodictyol ((S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) is a flavanone (B1672756) recognized for its antioxidant, anti-inflammatory, and neuroprotective properties.[2] In the body, flavonoids like eriodictyol undergo extensive phase II metabolism, primarily through glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). This process conjugates a glucuronic acid moiety to the flavonoid, increasing its water solubility and facilitating its excretion. This compound is a significant metabolite of eriodictyol, and understanding its biological activity is crucial for evaluating the overall pharmacological profile of its parent compound.

Enzyme Inhibition Profile

Direct quantitative data, such as IC50 values, for the enzyme inhibitory activity of this compound is not extensively available in the current scientific literature. However, studies on the aglycone, eriodictyol, and other flavonoid glucuronides provide valuable insights into its potential effects. Research suggests that glucuronidation can significantly alter the biological activity of flavonoids, often leading to a decrease in their enzyme inhibitory potency. For instance, one study demonstrated that the protective effects of eriodictyol against acetaminophen-induced hepatotoxicity were attributed to the parent compound, not its glucuronide metabolites.[3] Similarly, the inhibitory effects of quercetin (B1663063) on UGT1A isoforms were found to be stronger than its glucuronide metabolite.[4]

The following sections summarize the known inhibitory effects of the aglycone, eriodictyol, on key enzymes. It is hypothesized that this compound would exhibit weaker inhibitory activity compared to eriodictyol.

UDP-Glucuronosyltransferases (UGTs)

Eriodictyol itself is a substrate for UGT enzymes, particularly UGT1A1, UGT1A9, UGT1A10, and UGT2B7, which are responsible for its conversion to glucuronide metabolites.[3] Flavonoids have been shown to be inhibitors of UGT enzymes.[5] This suggests a potential for competitive inhibition, where eriodictyol could inhibit the glucuronidation of other compounds. Given that this compound is the product of this reaction, its inhibitory effect on UGTs is likely to be less significant than the aglycone.

Beta-Secretase (BACE1)

Beta-secretase (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[6] Inhibition of BACE1 is a major therapeutic target.[7] Flavonoids have been investigated as potential BACE1 inhibitors.[8][9] While specific data for this compound is unavailable, the potential for BACE1 inhibition by its aglycone warrants further investigation.

Aldose Reductase

Aldose reductase is an enzyme implicated in the development of diabetic complications.[10] Flavonoids are known to be effective inhibitors of aldose reductase.[11] Studies on various flavonoids suggest that they can act as inhibitors of this enzyme, making it a plausible target for eriodictyol and its metabolites.[12][13]

Cytochrome P450 (CYP) Enzymes

Cytochrome P450 enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs.[14] Flavonoids have been shown to inhibit the activity of various CYP isoforms, which can lead to drug-herb interactions.[15][16] The inhibitory effects of quercetin and its metabolites on CYP enzymes have been studied, with the aglycone generally showing stronger inhibition than its conjugated forms.[14] Eriodictyol has been shown to inhibit hepatic cytochrome P450 2E1 and 3A11 activities in mice.[3]

Table 1: Summary of Postulated Enzyme Inhibition by Eriodictyol (Aglycone)

Enzyme FamilySpecific Enzyme(s)Potential Effect of EriodictyolNotes
UDP-Glucuronosyltransferases UGT1A1, UGT1A9, UGT1A10, UGT2B7InhibitionEriodictyol is a substrate and potential competitive inhibitor.[3] The glucuronide is likely a weaker inhibitor.
Beta-Secretase BACE1InhibitionFlavonoids are known BACE1 inhibitors.[8][9] Data for eriodictyol is needed.
Aldose Reductase Aldose ReductaseInhibitionFlavonoids are known inhibitors of this enzyme.[11]
Cytochrome P450 CYP2E1, CYP3A11InhibitionEriodictyol has been shown to inhibit these enzymes in mice.[3]

Note: The inhibitory effects listed are for the aglycone, eriodictyol. The activity of this compound is expected to be attenuated.

Modulation of Cellular Signaling Pathways

Eriodictyol and its metabolites can influence several key cellular signaling pathways, contributing to their pharmacological effects.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Eriodictyol and its glucoside have been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1).[2][17] This activation is a key mechanism behind the neuroprotective and antioxidant effects of eriodictyol.

Nrf2_Pathway Eriodictyol Eriodictyol / Eriodictyol 7-O-glucuronide Keap1 Keap1 Eriodictyol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (promotes degradation) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant & Detoxifying Enzyme Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection (Antioxidant Effects) Antioxidant_Genes->Cellular_Protection

Caption: Nrf2/ARE Signaling Pathway Activation by Eriodictyol.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Eriodictyol has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[2] This inhibitory action is a key component of its anti-inflammatory effects.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Eriodictyol Eriodictyol Eriodictyol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: NF-κB Signaling Pathway Inhibition by Eriodictyol.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for testing the inhibitory potential of this compound.

UGT1A1 Inhibition Assay

This protocol is adapted from a general UGT inhibition assay.[11][18]

  • Materials:

    • Recombinant human UGT1A1 enzyme

    • UDPGA (uridine 5'-diphosphoglucuronic acid)

    • A specific substrate for UGT1A1 (e.g., estradiol (B170435) or SN-38)

    • This compound (test inhibitor)

    • Known UGT1A1 inhibitor (positive control, e.g., atazanavir)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microplate, add the assay buffer, recombinant UGT1A1 enzyme, and varying concentrations of this compound or the positive control.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the UGT1A1 substrate and UDPGA.

    • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

    • Terminate the reaction by adding cold acetonitrile.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the glucuronidated metabolite of the substrate.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

UGT1A1_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Reagents: - UGT1A1 Enzyme - UDPGA - Substrate - Test Inhibitor B Mix Enzyme, Buffer, and Inhibitor A->B C Pre-incubate at 37°C B->C D Add Substrate and UDPGA C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Centrifuge F->G H LC-MS/MS Analysis G->H I Calculate IC50 H->I

Caption: UGT1A1 Inhibition Assay Workflow.

Beta-Secretase (BACE1) Inhibition Assay

This protocol is based on a fluorometric BACE1 activity assay.[8][12]

  • Materials:

    • Recombinant human BACE1 enzyme

    • Fluorogenic BACE1 substrate (e.g., a peptide conjugated to a fluorophore and a quencher)

    • This compound (test inhibitor)

    • Known BACE1 inhibitor (positive control)

    • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare solutions of the BACE1 enzyme, substrate, and test inhibitor in the assay buffer.

    • Add the assay buffer, BACE1 enzyme, and varying concentrations of this compound or the positive control to the wells of the microplate.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at different time points or at a fixed endpoint.

    • The cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • Calculate the percentage of inhibition and determine the IC50 value.

BACE1_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Reagents: - BACE1 Enzyme - Fluorogenic Substrate - Test Inhibitor B Add Enzyme, Buffer, and Inhibitor to Plate A->B C Add Substrate to Initiate Reaction B->C D Incubate at 37°C (in dark) C->D E Measure Fluorescence D->E F Calculate Inhibition E->F G Determine IC50 F->G

Caption: BACE1 Inhibition Assay Workflow.

Aldose Reductase Inhibition Assay

This protocol is a spectrophotometric assay for aldose reductase activity.[19][20]

  • Materials:

    • Partially purified or recombinant aldose reductase

    • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced)

    • DL-glyceraldehyde (substrate)

    • This compound (test inhibitor)

    • Known aldose reductase inhibitor (positive control, e.g., quercetin)

    • Phosphate buffer (e.g., 0.067 M, pH 6.2)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, NADPH, and the aldose reductase enzyme solution.

    • Add varying concentrations of this compound or the positive control to the reaction mixture.

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • The rate of the reaction is proportional to the change in absorbance per minute.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Aldose_Reductase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Analysis A Prepare Reagents: - Aldose Reductase Enzyme - NADPH - Substrate - Test Inhibitor B Mix Enzyme, Buffer, NADPH, and Inhibitor A->B C Add Substrate to Start Reaction B->C D Monitor Absorbance at 340 nm C->D E Calculate Reaction Rate D->E F Determine % Inhibition E->F G Calculate IC50 F->G

Caption: Aldose Reductase Inhibition Assay Workflow.

Conclusion and Future Directions

This compound is a key metabolite of the pharmacologically active flavonoid, eriodictyol. While direct evidence of its enzyme inhibitory properties is currently scarce, existing data on the aglycone and other flavonoid glucuronides suggest that its activity is likely attenuated compared to the parent compound. The modulation of critical signaling pathways such as Nrf2/ARE and NF-κB by eriodictyol highlights the potential for its metabolites to contribute to its overall biological effects.

Future research should focus on obtaining direct quantitative data on the enzyme inhibitory effects of this compound to fully elucidate its pharmacological profile. This will require the synthesis or purification of the glucuronide for in vitro assays. Such studies are essential for a comprehensive understanding of the in vivo activity of eriodictyol and for the development of flavonoid-based therapeutics.

References

Cellular Uptake and Transport Mechanisms of Eriodictyol 7-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eriodictyol (B191197), a flavonoid found in various medicinal plants, undergoes extensive metabolism in the body, with Eriodictyol 7-O-glucuronide being a major metabolite. Understanding the cellular uptake and transport of this glucuronide is critical for evaluating the bioavailability, efficacy, and potential drug-drug interactions of eriodictyol-containing products. This technical guide synthesizes the current understanding of the transport mechanisms likely involved in the disposition of this compound.

Disclaimer: To date, direct experimental studies on the cellular transport of this compound are limited. The information presented in this guide is primarily based on evidence from studies on structurally similar flavonoid 7-O-glucuronides and the known substrate specificities of relevant transporters. This document serves as an evidence-based extrapolation to guide future research.

Introduction to Eriodictyol and its Glucuronidation

Eriodictyol is a flavanone (B1672756) recognized for its antioxidant, anti-inflammatory, and neuroprotective properties.[1] Upon oral administration, eriodictyol is subject to extensive first-pass metabolism, primarily through glucuronidation in the intestine and liver.[2] Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A and UGT2B7 isoforms, catalyze the conjugation of glucuronic acid to eriodictyol, forming more water-soluble metabolites such as this compound.[2] The transport of these hydrophilic conjugates across cellular membranes is a crucial determinant of their systemic exposure and elimination pathways, and is mediated by a series of uptake and efflux transporters.[3]

Putative Transporters of this compound

Based on studies of other flavonoid glucuronides, the cellular transport of this compound is likely a coordinated effort between uptake transporters from the Solute Carrier (SLC) superfamily and efflux transporters from the ATP-binding cassette (ABC) superfamily.[3][4][5]

Efflux Transporters

Efflux transporters are primary active transporters that utilize ATP hydrolysis to move substrates out of cells. They play a significant role in limiting the intracellular accumulation and facilitating the biliary and urinary excretion of metabolites.

  • Multidrug Resistance-Associated Proteins (MRPs): MRP2 (ABCC2) and MRP3 (ABCC3) are key transporters of glucuronide conjugates.[6] MRP2 is apically located on hepatocytes and enterocytes, mediating efflux into the bile and intestinal lumen, respectively.[6][7] MRP3 is found on the basolateral membrane of these cells, facilitating efflux into the bloodstream.[6]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another important apical efflux transporter in the intestine, liver, and blood-brain barrier, with a high affinity for various flavonoid conjugates.[8][9] Studies on hesperetin (B1673127) 7-O-glucuronide, a structurally similar compound, have shown it to be a high-affinity substrate of BCRP.[10]

Uptake Transporters

Uptake transporters are involved in the transport of compounds from the bloodstream into tissues, such as the liver and kidneys, for further metabolism and elimination.

  • Organic Anion Transporters (OATs): OAT1 (SLC22A6) and OAT3 (SLC22A8) are primarily expressed on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of a wide range of organic anions, including flavonoid glucuronides, from the blood for urinary excretion.[5][11]

  • Organic Anion Transporting Polypeptides (OATPs): OATP1B1 (SLCO1B1), OATP1B3 (SLCO1B3), and OATP2B1 (SLCO2B1) are predominantly expressed on the basolateral membrane of hepatocytes and mediate the uptake of substrates from the portal circulation into the liver.[12][13][14] They are known to transport various flavonoid glucuronides.

Data Presentation: Quantitative Insights from Structurally Similar Flavonoid Glucuronides

Direct quantitative transport data for this compound is not currently available. The following tables summarize kinetic and permeability data from studies on other flavonoid glucuronides, which can serve as a proxy for estimating the potential interactions of this compound with cellular transporters.

Table 1: Kinetic Parameters of Flavonoid Glucuronide Transport by OATs

Flavonoid GlucuronideTransporterKm (µM)Vmax (pmol/min/mg protein)Cell SystemReference
Daidzein-7-O-glucuronidehOAT37.9171HEK293[11]
Genistein-7-O-glucuronidehOAT319.1420HEK293[11]
Quercetin-3'-O-glucuronidehOAT3--HEK293[11]

Table 2: Kinetic Parameters of Flavonoid Glucuronide Transport by MRPs

Flavonoid GlucuronideTransporterKm (µM)Vmax (pmol/min/mg protein)Cell SystemReference
Hesperetin 7-O-glucuronidehMRP3--Sf9 Vesicles[10]
Hesperetin 3'-O-glucuronidehMRP3--Sf9 Vesicles[10]

Note: While direct transport was not quantified with Km and Vmax, interaction was confirmed through ATPase assays and inhibition studies.

Table 3: Interaction of Hesperetin Glucuronides with BCRP

Flavonoid GlucuronideInteractionEC50 for ATPase Activation (µM)Cell SystemReference
Hesperetin 7-O-glucuronideSubstrate (ATPase activation)0.45Sf9 Vesicles[10]
Hesperetin 3'-O-glucuronideWeak Inhibitor-Sf9 Vesicles[10]

Table 4: Apparent Permeability (Papp) of Flavonoids in Caco-2 Cell Monolayers

CompoundDirectionPapp (10-6 cm/s)Efflux Ratio (B-A/A-B)Reference
ApigeninA to B1.51.3[15]
LuteolinA to B0.111.0[15]
NaringeninA to B4.81.0[15]

Note: This table presents data for the aglycones. The permeability of the more hydrophilic glucuronide is expected to be lower and more dependent on active transport.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the transport of flavonoid glucuronides.

Caco-2 Cell Transwell Permeability Assay

This assay is widely used to predict intestinal drug absorption and identify the involvement of efflux transporters.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Transport Experiment:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The culture medium is replaced with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound (this compound) is added to either the apical (A) or basolateral (B) chamber.

    • Samples are collected from the receiver chamber at specified time points.

    • To identify the involvement of specific efflux transporters (e.g., BCRP, MRP2), the experiment is repeated in the presence of selective inhibitors (e.g., Ko143 for BCRP, MK-571 for MRPs).

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests the involvement of active efflux.

Vesicular Transport Assay

This method uses inside-out membrane vesicles from cells overexpressing a specific transporter to directly measure transport activity.

  • Vesicle Preparation: Membrane vesicles are prepared from Sf9 or HEK293 cells infected with a baculovirus or transfected with a plasmid containing the cDNA of the transporter of interest (e.g., hBCRP, hMRP2, hOAT1).

  • Transport Assay:

    • Vesicles are incubated with the radiolabeled or fluorescently tagged test compound in a transport buffer.

    • The transport reaction is initiated by the addition of ATP (for ABC transporters).

    • The reaction is stopped at various time points by adding an ice-cold stop solution.

    • The vesicles are rapidly filtered through a membrane filter to separate them from the transport buffer.

    • The amount of compound transported into the vesicles is determined by scintillation counting or fluorescence measurement.

  • Kinetic Analysis: The initial rates of transport are measured at various substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Visualization of Transport Mechanisms and Signaling Pathways

Cellular Transport of this compound

The following diagram illustrates the putative transport pathways of this compound in an intestinal enterocyte.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream E7G_lumen This compound OATP2B1 OATP2B1 (putative) E7G_lumen->OATP2B1 E7G_cell This compound BCRP BCRP E7G_cell->BCRP MRP2 MRP2 E7G_cell->MRP2 MRP3 MRP3 E7G_cell->MRP3 apical_membrane Apical Membrane basolateral_membrane Basolateral Membrane BCRP->E7G_lumen MRP2->E7G_lumen E7G_blood This compound MRP3->E7G_blood OATP2B1->E7G_cell

Caption: Putative transport of this compound in an enterocyte.

Experimental Workflow for Transporter Identification

The logical flow for identifying the transporters of a given compound is depicted below.

G start Start: Characterize Transport of this compound caco2 Caco-2 Permeability Assay start->caco2 inhibition Inhibition studies with specific inhibitors (e.g., Ko143, MK-571) caco2->inhibition vesicular Vesicular Transport Assays (BCRP, MRPs, OATs, OATPs) kinetic Determine Kinetic Parameters (Km, Vmax) vesicular->kinetic inhibition->vesicular identify Identify Specific Transporters kinetic->identify

Caption: Workflow for identifying transporters of this compound.

Signaling Pathways Regulating Transporter Expression

The expression and activity of drug transporters can be modulated by various signaling pathways, often activated by xenobiotics, dietary compounds, or changes in the gut microbiome.

G cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_transporters Target Genes (Transporters) BileAcids Bile Acids FXR FXR BileAcids->FXR Xenobiotics Xenobiotics PXR PXR Xenobiotics->PXR MicrobialMetabolites Microbial Metabolites (e.g., SCFAs) MicrobialMetabolites->PXR MRP2_gene MRP2 PXR->MRP2_gene BCRP_gene BCRP PXR->BCRP_gene FXR->MRP2_gene FXR->BCRP_gene OATP2B1_gene OATP2B1

Caption: Regulation of transporter expression by nuclear receptors.

Conclusion and Future Directions

The cellular disposition of this compound is likely a complex process orchestrated by a suite of uptake and efflux transporters, including MRPs, BCRP, OATs, and OATPs. Based on evidence from structurally related flavonoid glucuronides, it is hypothesized that after its formation in enterocytes, this compound is effluxed back into the intestinal lumen by apical transporters like BCRP and MRP2, and into the bloodstream by basolateral transporters like MRP3. Systemically available this compound is then likely taken up into hepatocytes by OATPs for biliary excretion and into renal proximal tubule cells by OATs for urinary elimination.

To solidify this understanding, future research should focus on:

  • Performing direct transport studies with this compound using Caco-2/MDCK cell models and vesicular transport assays with a panel of relevant transporters.

  • Quantifying the kinetic parameters (Km, Vmax) for the identified transporters.

  • Investigating the potential for drug-drug interactions by assessing the inhibitory effects of this compound on key drug transporters and vice versa.

  • Elucidating the signaling pathways that specifically regulate the expression and function of the transporters involved in this compound disposition.

A thorough understanding of these mechanisms will be instrumental in the development of eriodictyol-based therapeutics with optimized pharmacokinetic profiles and predictable clinical outcomes.

References

Eriodictyol 7-O-glucuronide: An In-depth Technical Guide on its Interaction with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197), a flavonoid found in citrus fruits, is known for its antioxidant and anti-inflammatory properties. In the body, eriodictyol is metabolized into various forms, including Eriodictyol 7-O-glucuronide (EDG). While the bioactivity of eriodictyol and its glycoside derivatives has been extensively studied, the specific interactions of EDG with cellular signaling pathways are less well-understood. This technical guide provides a comprehensive overview of the current knowledge on the interaction of this compound with a key cellular signaling pathway, focusing on the FcεRI-mediated allergic response. This document summarizes quantitative data, details experimental protocols from cited research, and provides visual diagrams of the signaling cascade.

Introduction

Flavonoids are a class of polyphenolic compounds that are abundant in plants and are recognized for their potential health benefits. Eriodictyol is a flavanone (B1672756) that has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Following ingestion, eriodictyol undergoes metabolism, leading to the formation of glucuronidated derivatives such as this compound. The process of glucuronidation can significantly alter the bioavailability and biological activity of the parent compound. Some studies suggest that glucuronidation may lead to a reduction in the protective effects of eriodictyol in certain contexts.[1][2] This guide focuses specifically on the cellular interactions of this compound.

Interaction with the FcεRI-Mediated Signaling Pathway

Current research highlights the interaction of this compound with the high-affinity IgE receptor (FcεRI)-mediated signaling pathway, which is central to the allergic inflammatory response in basophils and mast cells.

Downregulation of FcεRI Expression

This compound has been shown to downregulate the expression of the α-chain of the FcεRI receptor on the surface of human basophilic KU812F cells in a dose-dependent manner.[3] This reduction in receptor expression is a critical event, as it limits the cell's capacity to be sensitized by IgE, thereby dampening the allergic response at its initiation.

Inhibition of Downstream Signaling Molecules

Upon antigen-mediated cross-linking of IgE-bound FcεRI, a signaling cascade is initiated, leading to the degranulation of basophils and the release of pro-inflammatory mediators. This compound has been demonstrated to inhibit the phosphorylation, and thus the activation, of key downstream signaling proteins in this pathway. Specifically, it inhibits the expression of the protein tyrosine kinases Syk and Lyn, and the extracellular-regulated kinases (ERK) 1/2.[3]

The inhibition of these molecules is significant as:

  • Syk and Lyn: These are proximal kinases that are rapidly activated upon FcεRI aggregation and are essential for the propagation of the downstream signal.

  • ERK 1/2: These are members of the mitogen-activated protein kinase (MAPK) family, which play a crucial role in regulating the expression of pro-inflammatory cytokines.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on FcεRI expression in human basophilic KU812F cells.

Concentration of this compound (µM)Reduction in FcεRI Expression on Cell Surface (%)
1015.0
2530.0
5035.3
10045.0

Data extracted from Lee et al., 2020.[3] The percentage reduction is calculated relative to the control group.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the interaction of this compound with the FcεRI-mediated signaling pathway, based on the available literature.[3]

Cell Culture and Treatment
  • Cell Line: Human basophilic KU812F cells.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (10, 25, 50, and 100 µM) for a specified period before stimulation.

Western Blotting for Protein Expression Analysis
  • Objective: To determine the protein expression levels of FcεRIα, Syk, Lyn, and phosphorylated ERK 1/2.

  • Protocol Summary:

    • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific binding. The membrane is then incubated with primary antibodies specific for FcεRIα, Syk, Lyn, phospho-ERK 1/2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for mRNA Expression Analysis
  • Objective: To determine the messenger RNA (mRNA) expression levels of the FcεRI α-chain.

  • Protocol Summary:

    • RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

    • PCR Amplification: The cDNA is then used as a template for PCR amplification using specific primers for the FcεRI α-chain and a housekeeping gene (e.g., GAPDH) for normalization.

    • Gel Electrophoresis: The PCR products are separated on an agarose (B213101) gel and visualized by ethidium (B1194527) bromide staining.

    • Analysis: The intensity of the bands is quantified to determine the relative mRNA expression levels.

Visualization of Signaling Pathways and Workflows

FcεRI-Mediated Allergic Response Pathway

FceRI_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk activates PLCg PLCγ Syk->PLCg MAPK_Cascade MAPK Cascade (ERK 1/2) Syk->MAPK_Cascade IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->MAPK_Cascade Cytokine_Production Cytokine Production MAPK_Cascade->Cytokine_Production EDG Eriodictyol 7-O-glucuronide EDG->FceRI downregulates expression EDG->Lyn inhibits expression EDG->Syk inhibits expression EDG->MAPK_Cascade inhibits activation

Caption: FcεRI signaling and points of inhibition by this compound.

Experimental Workflow for Western Blotting

WB_Workflow start KU812F Cell Culture treatment Treatment with This compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

References

Methodological & Application

Application Note: Quantification of Eriodictyol 7-O-glucuronide in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eriodictyol (B191197), a flavonoid found in citrus fruits and medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Following administration, eriodictyol is extensively metabolized in the body, with glucuronidation being a major metabolic pathway. Eriodictyol 7-O-glucuronide is a primary metabolite, and its quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note describes a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma.

Pharmacological Relevance: The Nrf2 Signaling Pathway

This compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] This pathway is a key regulator of cellular defense mechanisms against oxidative stress.[1] Activation of Nrf2 by this compound leads to the expression of antioxidant and detoxification enzymes, contributing to its neuroprotective and cytoprotective effects.[1][2][3] The quantification of this metabolite is therefore essential for understanding its bioavailability and correlating its concentration with its pharmacological activity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E7G This compound Keap1_Nrf2 Keap1-Nrf2 Complex E7G->Keap1_Nrf2 stabilizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub Ubiquitin Keap1_Nrf2->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Proteasome 26S Proteasome Ub->Proteasome degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Transcription Transcription ARE->Transcription Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GST) Transcription->Genes upregulates

Figure 1: Activation of the Nrf2 signaling pathway by this compound.

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of this compound from human plasma.

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., Homoeriodictyol-7-O-glucuronide or a stable isotope-labeled this compound

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Instrumentation

  • HPLC system: Waters Acquity UPLC or equivalent

  • Mass spectrometer: Sciex API 5000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[4][5][6]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 50 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Plasma 1. Plasma Sample (100 µL) IS_add 2. Add Internal Standard Plasma->IS_add Precipitation 3. Add Acetonitrile (300 µL) IS_add->Precipitation Vortex 4. Vortex Precipitation->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Injection 7. Inject into HPLC Supernatant->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. MS/MS Detection (MRM) Separation->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification Integration->Quantification Report 12. Generate Report Quantification->Report

Figure 2: Experimental workflow for the quantification of this compound.

4. HPLC-MS/MS Conditions

Table 1: HPLC Parameters

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V
Temperature500°C
Curtain Gas30 psi
Collision Gas8 psi
Nebulizer Gas (GS1)50 psi
Turbo Gas (GS2)50 psi

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound463.1287.1150-25
Internal Standard*TBDTBD150TBD

*To be determined based on the specific internal standard used.

Method Validation Summary

The method was validated according to international guidelines. The following tables summarize the quantitative data obtained during method validation.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound1 - 1000> 0.9951

Table 5: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low (3 ng/mL) < 1090 - 110< 1090 - 110
Mid (100 ng/mL) < 892 - 108< 892 - 108
High (800 ng/mL) < 795 - 105< 795 - 105

Table 6: Recovery and Matrix Effect

QC Concentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low (3 ng/mL) > 8590 - 110
High (800 ng/mL) > 8590 - 110

Table 7: Stability

Stability ConditionDurationStability (% of nominal)
Autosampler 24 hours at 4°C90 - 110
Bench-top 6 hours at room temperature90 - 110
Freeze-thaw 3 cycles88 - 108
Long-term 30 days at -80°C91 - 107

This application note presents a detailed, robust, and validated HPLC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for supporting pharmacokinetic and pharmacodynamic studies in drug development and clinical research. The provided protocols and data serve as a comprehensive guide for researchers and scientists working on the analysis of eriodictyol and its metabolites.

References

Application Note: Solid-Phase Extraction Protocol for Eriodictyol 7-O-glucuronide from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eriodictyol, a flavonoid found in various plants, undergoes extensive metabolism in the body, primarily forming glucuronide conjugates. Eriodictyol 7-O-glucuronide is a major metabolite in plasma and its accurate quantification is crucial for pharmacokinetic and pharmacodynamic studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from complex biological matrices like plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of this compound from plasma samples.

Data Presentation

The following table summarizes the expected performance characteristics of this SPE protocol. Note that these are typical values and may vary depending on the specific experimental conditions and instrumentation.

ParameterExpected ValueDescription
Recovery > 85%The percentage of the analyte of interest recovered from the sample after the extraction process.
Matrix Effect < 15%The effect of co-eluting, interfering substances from the plasma matrix on the ionization of the analyte.
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements on different days.

Experimental Protocol

This protocol is designed for the extraction of this compound from plasma using a reversed-phase C18 SPE cartridge.

Materials and Reagents

  • Plasma samples (stored at -80°C)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally related compound)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

Solutions Preparation

  • 0.1% Formic Acid in Water: Add 1 mL of formic acid to 999 mL of water.

  • 5% Methanol in Water (with 0.1% Formic Acid): Add 50 mL of methanol and 1 mL of formic acid to 949 mL of water.

  • Reconstitution Solution: Typically the initial mobile phase of the LC-MS/MS method (e.g., 10% acetonitrile in water with 0.1% formic acid).

SPE Procedure

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of internal standard working solution and vortex briefly.

    • Add 600 µL of cold 0.1% formic acid in water to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

    • Equilibrate the cartridges by passing 1 mL of 0.1% formic acid in water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridges with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.

  • Elution:

    • Elute the analyte of interest with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solution.

    • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Visualization of the Experimental Workflow

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (600 µL 0.1% Formic Acid) add_is->protein_precip centrifuge Centrifuge (10,000 x g, 10 min) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant loading Load Sample supernatant->loading conditioning Condition Cartridge (Methanol & Water) conditioning->loading washing Wash Cartridge (5% Methanol/Water) loading->washing elution Elute Analyte (Methanol) washing->elution dry_down Evaporate to Dryness elution->dry_down reconstitute Reconstitute dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the solid-phase extraction of this compound from plasma.

Logical Relationships in the SPE Protocol

SPE_Logic cluster_Input Input cluster_Process SPE Process cluster_Output Output Plasma Plasma with This compound Pretreatment Pre-treatment (Protein Removal) Plasma->Pretreatment Binding Binding to C18 Pretreatment->Binding Washing Removal of Interferences Binding->Washing Elution Analyte Recovery Washing->Elution Clean_Extract Clean Extract for LC-MS/MS Elution->Clean_Extract

Caption: Logical flow of the solid-phase extraction protocol.

Eriodictyol 7-O-glucuronide: A Biomarker for Citrus Fruit Consumption

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Eriodictyol (B191197), a flavanone (B1672756) found predominantly in citrus fruits, undergoes extensive metabolism in the human body.[1][2] Following consumption of citrus products like lemons and oranges, eriodictyol is metabolized in the liver and intestines, primarily through Phase II conjugation reactions, to form more water-soluble compounds that can be easily excreted.[1] One of the major metabolites is Eriodictyol 7-O-glucuronide. The presence and concentration of this metabolite in biological fluids, such as plasma and urine, can serve as a specific biomarker for the intake of citrus fruits.[3][4] This is particularly valuable in nutritional studies and clinical trials to objectively assess dietary compliance and to understand the bioavailability and health effects of citrus flavonoids. Unlike some other flavonoids that are present in a wide variety of plant-based foods, flavanones like eriodictyol are almost exclusively found in citrus fruits, enhancing the specificity of their metabolites as dietary biomarkers.[2]

Data Presentation

The following tables summarize the quantitative data related to the pharmacokinetics of eriodictyol metabolites after citrus fruit intake.

Table 1: Pharmacokinetic Parameters of Eriodictyol Metabolites After Citrus Extract Intake

ParameterLemon Extract IntakeOrange Extract Intake
Total Plasma Metabolites
Cmax (nM)Significantly higherLower
Tmax (h)6.0 ± 0.48.0 ± 0.5
AUCHigherLower
Total Urinary Excretion of Metabolites (µg/mg creatinine) 339 ± 48228 ± 55

Data adapted from a comparative human pharmacokinetic study.[2][3]

Table 2: Linearity and Precision of an HPLC Method for a Related Compound (Homoeriodictyol-7-O-beta-D-glucopyranoside)

ParameterPlasmaTissues
Linearity Range (µg/mL) 0.1 - 200.00.05 - 5.0
Intra-day Precision (RSD) < 13.1%< 13.1%
Inter-day Precision (RSD) < 13.1%< 13.1%
Accuracy (Relative Error) -0.8% to 5.4%-5.6% to 9.4%
Mean Extraction Recovery > 73.17%> 73.17%

This table provides an example of the performance of a typical HPLC method for a similar flavonoid glucoside, which can be expected for this compound assays.[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma/Urine by HPLC-MS/MS

This protocol outlines a general procedure for the sensitive and selective quantification of this compound in biological matrices.

1. Sample Preparation (Plasma or Urine):

  • Collection and Storage: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Collect urine samples. Store all samples at -80°C until analysis to ensure stability. Avoid repeated freeze-thaw cycles.

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar flavonoid glucuronide).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine Sample Dilution: For urine samples, a simple dilution with the initial mobile phase may be sufficient after centrifugation to remove particulate matter.

2. HPLC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte and then re-equilibrating the column.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For Eriodictyol-7-O-glucoside (a related compound), a precursor ion of [M-H]- at m/z 449.1089 and product ions at m/z 287 and 286.1 have been reported.[6] The exact transitions for this compound should be determined by direct infusion of a standard.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma or Urine Sample add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (for Plasma) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject msms MS/MS Detection (ESI-, MRM) hplc->msms quantification Quantification using Calibration Curve msms->quantification

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway cluster_ingestion Ingestion & Digestion cluster_metabolism Metabolism cluster_excretion Excretion citrus Citrus Fruit Intake (e.g., Lemons, Oranges) eriocitrin Eriocitrin (in Lemon) citrus->eriocitrin eriodictyol Eriodictyol eriocitrin->eriodictyol Hydrolysis by Microbial Rhamnosidases phase1 Phase I Metabolism (e.g., Hydroxylation) eriodictyol->phase1 phase2 Phase II Metabolism (Glucuronidation in Liver/Intestine) eriodictyol->phase2 eriodictyol_glucuronide This compound phase2->eriodictyol_glucuronide urine Urinary Excretion eriodictyol_glucuronide->urine

Caption: Metabolic pathway of Eriodictyol from citrus intake to excretion.

References

Application Notes and Protocols: Eriodictyol 7-O-glucuronide in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Eriodictyol (B191197) 7-O-glucuronide (EDG), a flavonoid glucuronide, in cell culture-based research. This document details its demonstrated anti-allergic effects, the relevant signaling pathways, and considerations for its metabolic context. Detailed protocols for key experiments are provided to facilitate the design and execution of new studies.

Application Note 1: Investigation of Anti-Allergic Properties

Eriodictyol 7-O-glucuronide has been identified as a potent anti-allergic compound in studies using human basophilic cells. Its mechanism involves the modulation of key receptors and downstream signaling pathways that are critical in the allergic response cascade.

Mechanism of Action

In human basophilic KU812F cells, this compound exerts its anti-allergic effects by:

  • Downregulating FcεRI Expression : It reduces both the mRNA and protein expression of the high-affinity IgE receptor, FcεRI, on the cell surface.[1]

  • Inhibiting Downstream Signaling : EDG suppresses the phosphorylation of crucial protein tyrosine kinases such as Syk and Lyn, as well as the extracellular-regulated kinases (ERK) 1/2, which are activated upon FcεRI cross-linking.[1] This inhibition disrupts the signaling cascade that leads to the degranulation of basophils and the release of inflammatory mediators.

FceRI_Signaling_Pathway FcεRI Signaling Pathway Inhibition by EDG Allergen Allergen-IgE Complex FceRI FcεRI Receptor Allergen->FceRI binds Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk MAPK_Cascade MAPK Cascade (ERK 1/2) Syk->MAPK_Cascade activates Degranulation Degranulation (Histamine Release) MAPK_Cascade->Degranulation leads to EDG This compound (EDG) EDG->FceRI downregulates expression EDG->Lyn inhibits phosphorylation EDG->Syk inhibits phosphorylation EDG->MAPK_Cascade inhibits phosphorylation

Caption: FcεRI signaling pathway and points of inhibition by EDG.
Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound in cell culture studies.

Table 1: Cytotoxicity of this compound

Cell Line Assay Concentration Range (µM) Incubation Time Result Reference

| KU812F | MTS | Up to 100 | 24 h | No significant toxic effects observed |[1] |

Table 2: Effect of this compound on FcεRI Expression

Cell Line Treatment Concentration (µM) Reduction in Cell Surface FcεRI Expression (%) Reference
KU812F 10 15.0% (from 30.0% to 25.5%) [1]
25 30.0% (from 30.0% to 21.0%) [1]
50 35.3% (from 30.0% to 19.4%) [1]

| | 100 | 45.0% (from 30.0% to 16.5%) |[1] |

Experimental Protocols

Detailed methodologies for reproducing the key findings related to the anti-allergic effects of this compound are provided below.

Experimental_Workflow General Experimental Workflow for EDG Anti-Allergy Studies start Start culture 1. Cell Culture (Human Basophilic KU812F Cells) start->culture treat 2. Treatment (Varying concentrations of EDG) culture->treat cytotoxicity 3. Assess Cytotoxicity (MTS Assay) treat->cytotoxicity expression 4. Analyze FcεRI Expression (Flow Cytometry, Western Blot, RT-PCR) treat->expression end End cytotoxicity->end signaling 5. Analyze Signaling Proteins (Western Blot for p-Syk, p-Lyn, p-ERK) expression->signaling signaling->end

Caption: Workflow for investigating the anti-allergic effects of EDG.
Protocol 1: Cell Culture and Maintenance

  • Cell Line : Human basophilic KU812F cell line.

  • Culture Medium : RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions : Maintain cells in an incubator at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture : Passage cells every 2-3 days to maintain logarithmic growth.

Protocol 2: Cytotoxicity Assessment (MTS Assay)
  • Cell Seeding : Seed KU812F cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Treatment : Add this compound at various concentrations (e.g., 10, 25, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for 24 hours under standard culture conditions.

  • MTS Reagent : Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

  • Incubation : Incubate for 2-4 hours at 37°C.

  • Measurement : Measure the absorbance at 490 nm using a microplate reader.

  • Calculation : Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis for Signaling Proteins
  • Cell Treatment and Lysis :

    • Culture KU812F cells and treat with desired concentrations of EDG for the specified time (e.g., 24 hours).

    • Induce cell activation if necessary (e.g., with anti-FcεRI antibody).

    • Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-Syk, p-Lyn, p-ERK, total Syk, total Lyn, total ERK, and a loading control like β-actin) overnight at 4°C.

  • Washing : Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification : Densitometrically analyze the band intensities using image analysis software.

Application Note 2: Metabolic Considerations for In Vitro Studies

When designing cell culture experiments with this compound, it is crucial to understand its metabolic context. Glucuronidation is a primary phase II metabolic pathway for many flavonoids, including the parent compound, eriodictyol.[2][3][4]

  • Parent Compound vs. Metabolite : In vivo, eriodictyol administered orally is subject to extensive first-pass metabolism in the intestine and liver, where UGT enzymes (primarily UGT1A family) convert it into glucuronide conjugates like EDG.[2]

  • Bioactivity : Some studies suggest that the parent aglycone (eriodictyol) may be the primary bioactive form, and that glucuronidation can be a deactivation step. For instance, in a model of acetaminophen-induced hepatotoxicity, parenterally administered eriodictyol was protective, whereas the orally administered form (which is rapidly converted to glucuronides) was not.[2]

  • Implications for Cell Culture : Applying EDG directly to cell cultures allows for the specific investigation of the metabolite's activity, bypassing the metabolic conversion from the parent compound. This is critical for determining if the glucuronide itself possesses intrinsic biological effects, as demonstrated in the anti-allergy model.[1] Researchers should be aware that results from studies using eriodictyol may not be directly comparable to those using EDG, as the capacity of cell lines to metabolize or deconjugate these compounds can vary.

Metabolism_Logic Metabolic Context of EDG for Experimental Design cluster_invivo In Vivo / Oral Administration cluster_invitro In Vitro / Cell Culture Eriodictyol_Oral Eriodictyol (Aglycone) Oral Dose Metabolism First-Pass Metabolism (UGT Enzymes in Intestine/Liver) Eriodictyol_Oral->Metabolism EDG_Metabolite This compound (Metabolite in Circulation) Metabolism->EDG_Metabolite EDG_Direct Direct Application: This compound Eriodictyol_Direct Direct Application: Eriodictyol (Aglycone) Cell_Culture Target Cells Eriodictyol_Direct->Cell_Culture EDG_Direct->Cell_Culture Conclusion Conclusion: Direct application of EDG in vitro tests the specific activity of the metabolite, which may differ from applying the parent compound. Cell_Culture->Conclusion

Caption: In vivo metabolism vs. direct in vitro application of EDG.

References

Application Note: Quantitative Analysis of Eriodictyol and its Glucuronide Metabolites in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of eriodictyol (B191197) and its primary metabolites, eriodictyol glucuronides, in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Eriodictyol, a flavonoid found in citrus fruits and medicinal plants, undergoes extensive phase II metabolism, with glucuronidation being a major pathway.[1][2] Monitoring the urinary excretion of eriodictyol and its glucuronide conjugates is crucial for pharmacokinetic and metabolic studies. This document outlines the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of reported quantitative data.

Introduction

Eriodictyol is a bioactive flavanone (B1672756) recognized for its various pharmacological activities.[1][2] Upon ingestion, eriodictyol is metabolized in the liver and other tissues, primarily through glucuronidation, which enhances its water solubility and facilitates its excretion in urine.[1][2] The resulting eriodictyol glucuronides are major metabolites found in biological fluids.[3][4] Accurate and sensitive quantification of both the parent compound and its glucuronidated metabolites in urine is essential for understanding the bioavailability, metabolism, and potential therapeutic effects of eriodictyol. LC-MS/MS offers the high selectivity and sensitivity required for the direct measurement of these conjugated metabolites without the need for enzymatic hydrolysis.

Experimental Protocols

Urine Sample Collection and Storage

Proper sample handling is critical to ensure the integrity of the analytes.

  • Collection: Collect urine samples in sterile containers. For 24-hour urine collection, keep the collection vessel refrigerated or on ice.

  • Storage: Immediately after collection, centrifuge the urine at 4°C to remove particulate matter. Store the supernatant at -80°C until analysis to prevent degradation of the analytes.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended to clean up the urine samples and concentrate the analytes of interest.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not expected in the sample)

Procedure:

  • Thaw and Prepare Sample: Thaw frozen urine samples on ice. Vortex to ensure homogeneity. Spike the urine sample with the internal standard solution.

  • Acidify Sample: Acidify the urine sample with formic acid to a final concentration of 0.1-1% (v/v) to ensure the analytes are in a non-ionized form, which enhances their retention on the C18 sorbent.

  • Condition SPE Cartridge: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load Sample: Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Wash Cartridge: Wash the cartridge with 3 mL of ultrapure water containing 0.1% formic acid to remove salts and other polar interferences.

  • Elute Analytes: Elute the analytes with 2 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analyze: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

MS/MS Parameters (Proposed):

The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. The following MRM transitions are proposed based on the known molecular weights and common fragmentation patterns of flavonoids and their glucuronides. Note: These parameters should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
Eriodictyol287.05151.00-25 to -35
135.04-30 to -40
Eriodictyol Glucuronide463.08287.05-20 to -30
151.00-35 to -45

Data Presentation

The following table summarizes the urinary concentrations of eriodictyol and its glucuronide metabolites as reported in a human study following the consumption of lemon extract.

AnalyteConcentration Range (µg/mg creatinine)Peak Excretion TimeReference
Eriodictyol Glucuronides23% of total metabolites10-24 hours[5]
Eriodictyol SulfateDetectedNot specified[5]

Visualizations

Metabolic Pathway of Eriodictyol

Eriodictyol_Metabolism Eriodictyol Eriodictyol PhaseII Phase II Metabolism (Glucuronidation) Eriodictyol->PhaseII UGT Enzymes Eriodictyol_Glucuronide Eriodictyol Glucuronide PhaseII->Eriodictyol_Glucuronide Urine Urinary Excretion Eriodictyol_Glucuronide->Urine

Caption: Metabolic pathway of eriodictyol to its glucuronide metabolite and subsequent urinary excretion.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Collection and Storage (-80°C) SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the LC-MS/MS analysis of eriodictyol and its metabolites in urine.

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and quantification of eriodictyol and its glucuronide metabolites from urine samples using LC-MS/MS. The described methods are sensitive, specific, and suitable for pharmacokinetic and metabolic studies in the fields of nutrition, pharmacology, and drug development. The provided workflow and proposed MS/MS parameters serve as a strong foundation for researchers to develop and validate their own assays for these important flavonoid compounds.

References

Application Note and Protocol: Enzymatic Hydrolysis of Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eriodictyol (B191197) is a natural flavanone (B1672756) with a wide range of documented health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] In biological systems, particularly after oral administration, eriodictyol is extensively metabolized into glucuronide conjugates, with Eriodictyol 7-O-glucuronide being a primary metabolite.[2][3] To study the biological activity of the parent compound, Eriodictyol, or to accurately quantify it in biological samples, it is often necessary to cleave the glucuronide moiety. Enzymatic hydrolysis using β-glucuronidase (EC 3.2.1.31) is a highly specific and efficient method for this purpose, converting the water-soluble glucuronide back to its aglycone form under mild conditions.[4][5]

This document provides a detailed protocol for the enzymatic hydrolysis of this compound using β-glucuronidase.

Principle of the Reaction

The enzyme β-glucuronidase catalyzes the hydrolysis of the β-D-glucuronic acid residue from the 7-hydroxyl group of the eriodictyol molecule. This reaction yields the aglycone, Eriodictyol, and D-glucuronic acid. The position of the glucuronide linkage is critical, as β-glucuronidases from sources like Escherichia coli and Helix pomatia have been shown to be particularly effective on 7-O-glucuronides.[4]

sub This compound enzyme β-Glucuronidase sub->enzyme prod1 Eriodictyol prod2 D-Glucuronic Acid enzyme->prod1 enzyme->prod2 cluster_prep 1. Reagent Preparation cluster_rxn 2. Hydrolysis Reaction cluster_proc 3. Sample Processing cluster_anal 4. Analysis prep_buffer Prepare Buffer (e.g., pH 5.0 Acetate) prep_sub Prepare Substrate Stock prep_enz Prepare Enzyme Solution rxn_setup Set up Reaction Mixture (Substrate, Buffer, Enzyme) prep_enz->rxn_setup rxn_incubate Incubate (e.g., 37°C for 3h) rxn_setup->rxn_incubate proc_term Terminate Reaction (e.g., add Acetonitrile) rxn_incubate->proc_term proc_cent Centrifuge to Pellet Protein proc_term->proc_cent proc_filter Filter Supernatant proc_cent->proc_filter anal_hplc Analyze by HPLC / LC-MS proc_filter->anal_hplc anal_quant Quantify Eriodictyol anal_hplc->anal_quant

References

Application Notes and Protocols for the Use of Eriodictyol 7-O-glucuronide in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197), a flavonoid found in citrus fruits and various medicinal plants, has garnered significant interest for its potential therapeutic properties. Upon ingestion, eriodictyol undergoes extensive phase II metabolism, primarily through glucuronidation, to form metabolites such as Eriodictyol 7-O-glucuronide. This biotransformation is a critical determinant of its bioavailability and pharmacological activity. Understanding the role of this compound is crucial for drug development professionals, as its formation and subsequent interactions can influence the pharmacokinetics and efficacy of co-administered drugs.

These application notes provide a comprehensive overview of the use of this compound in drug metabolism studies. Detailed protocols for its enzymatic synthesis, quantification in biological matrices, and assessment of its potential to modulate major drug-metabolizing enzymes and transporters are presented.

Data Presentation

Table 1: Pharmacokinetic Parameters of Eriodictyol and a Related Glucuronide Metabolite in Rats
CompoundDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference
Eriodictyol20 mg/kg, IV---3-7 (serum), 12-48 (urine)[1]
Homoeriodictyol-7-O-β-D-glucopyranoside10 mg/kg, IV--16.04 ± 3.191.27 ± 0.31[2]

Note: The data for Homoeriodictyol-7-O-β-D-glucopyranoside is used as a proxy due to the lack of specific data for this compound.

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by Flavonoid Glucuronides

Direct inhibitory data for this compound on CYP enzymes is limited. The following table summarizes the inhibitory effects of quercetin (B1663063) and its glucuronide metabolite on major CYP isoforms, which can serve as a basis for hypothesizing the potential interactions of this compound.[3]

CompoundCYP IsoformInhibitionIC50 (µM)Reference
Quercetin-3-glucuronideCYP2C19Weak> 30[3]
Quercetin-3-glucuronideCYP3A4Weak> 30[3]
Quercetin-3-glucuronideCYP2D6No significant inhibition-[3]

Note: This data suggests that flavonoid glucuronides may have a lower inhibitory potential on CYP enzymes compared to their aglycones. Specific studies are required to determine the precise IC50 values for this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound using recombinant human UGT1A9, one of the primary enzymes responsible for its formation.[4]

Materials:

  • Eriodictyol

  • Recombinant human UGT1A9 supersomes

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.4)

    • 10 mM MgCl₂

    • 50 µM Eriodictyol (from a stock solution in DMSO, final DMSO concentration <1%)

    • 0.5 mg/mL recombinant human UGT1A9 supersomes

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add 5 mM UDPGA to initiate the reaction. The final reaction volume should be 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.

  • Termination of Reaction: Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing 1% formic acid.

  • Protein Precipitation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate the protein.

  • Purification:

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and UDPGA.

    • Elute the this compound with methanol (B129727).

    • Evaporate the methanol under a stream of nitrogen.

  • HPLC Purification: Reconstitute the dried eluate in a small volume of mobile phase and purify using a semi-preparative HPLC system with a C18 column. Use a gradient of water (with 0.1% formic acid) and acetonitrile to separate the glucuronide from the parent compound.

  • Verification: Confirm the identity and purity of the collected fractions by LC-MS/MS analysis.

Protocol 2: Quantification of Eriodictyol and this compound in Plasma by LC-MS/MS

This protocol is adapted from methods for similar flavonoid glycosides and can be used for pharmacokinetic studies.[5][6]

Materials:

  • Plasma samples

  • Eriodictyol and synthesized this compound standards

  • Internal standard (IS) (e.g., a structurally similar flavonoid not present in the sample)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 20 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System:

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate Eriodictyol and its glucuronide (e.g., start with 5% B, increase to 95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS System:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Monitor the specific precursor-to-product ion transitions for Eriodictyol, this compound, and the internal standard.

  • Quantification:

    • Construct calibration curves for Eriodictyol and this compound by spiking known concentrations into blank plasma and processing as described above.

    • Quantify the analytes in the study samples by comparing their peak area ratios to the IS with the calibration curves.

Protocol 3: In Vitro Assessment of CYP450 and P-glycoprotein Inhibition

This protocol provides a general framework to evaluate the inhibitory potential of this compound on major drug-metabolizing enzymes and transporters.

Part A: CYP450 Inhibition Assay (e.g., CYP3A4) Materials:

  • Recombinant human CYP3A4 supersomes

  • CYP3A4 substrate (e.g., midazolam)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound

  • Positive control inhibitor (e.g., ketoconazole)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP3A4, and the NADPH regenerating system.

  • Add varying concentrations of this compound or the positive control.

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP3A4 substrate (midazolam).

  • Incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Terminate the reaction with ice-cold acetonitrile.

  • Centrifuge to pellet the protein and analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

  • Calculate the percent inhibition and determine the IC50 value.

Part B: P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay) Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells (MDCK)

  • Calcein-AM

  • This compound

  • Positive control inhibitor (e.g., verapamil)

  • Fluorescence plate reader

Procedure:

  • Seed both MDCK-MDR1 and MDCK cells in a 96-well plate and grow to confluency.

  • Wash the cells with a suitable buffer.

  • Incubate the cells with varying concentrations of this compound or the positive control for 30 minutes at 37°C.

  • Add Calcein-AM to all wells and incubate for another 30 minutes at 37°C.

  • Wash the cells to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence using a fluorescence plate reader.

  • Increased fluorescence in the presence of an inhibitor indicates P-gp inhibition. Calculate the percent inhibition and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Enzymatic Synthesis cluster_quantification Protocol 2: Quantification in Plasma cluster_inhibition Protocol 3: Inhibition Assays s1 Reaction Setup (Eriodictyol, UGT1A9, MgCl2) s2 Pre-incubation (37°C, 5 min) s1->s2 s3 Reaction Initiation (Add UDPGA) s2->s3 s4 Incubation (37°C, 2h) s3->s4 s5 Termination (Acetonitrile) s4->s5 s6 Purification (SPE & HPLC) s5->s6 s7 Verification (LC-MS/MS) s6->s7 q1 Plasma Sample + Internal Standard q2 Protein Precipitation (Acetonitrile) q1->q2 q3 Evaporation & Reconstitution q2->q3 q4 LC-MS/MS Analysis q3->q4 q5 Quantification q4->q5 i1 CYP450 Inhibition i3 Incubate with This compound i1->i3 i2 P-gp Inhibition i2->i3 i4 Measure Activity i3->i4 i5 Calculate IC50 i4->i5

Caption: Experimental workflows for the synthesis, quantification, and in vitro assessment of this compound.

signaling_pathway Eriodictyol Eriodictyol Glucuronidation Glucuronidation (UGT1A1, UGT1A9, etc.) Eriodictyol->Glucuronidation E7G This compound Glucuronidation->E7G Interaction Potential Interaction (Inhibition/Induction) E7G->Interaction DrugMetabolism Drug Metabolism (CYP Enzymes, Transporters) Metabolite Drug Metabolite DrugMetabolism->Metabolite DrugMetabolism->Interaction Drug Co-administered Drug Drug->DrugMetabolism

Caption: Logical relationship of Eriodictyol glucuronidation and its potential impact on drug metabolism.

nrf2_pathway cluster_note *Note: Data is for Eriodictyol 7-O-glucoside E7G Eriodictyol 7-O-glucoside* Nrf2_Keap1 Nrf2-Keap1 Complex E7G->Nrf2_Keap1 dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE binding PhaseII Phase II Enzymes (e.g., HO-1) ARE->PhaseII transcription note_text

Caption: Postulated activation of the Nrf2 signaling pathway by Eriodictyol 7-O-glucoside.

References

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Eriodictyol 7-O-glucuronide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of flavonoids.

Introduction

Eriodictyol (B191197), a dietary flavonoid found in citrus fruits and certain medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Following administration, eriodictyol undergoes extensive metabolism, with glucuronidation being a major pathway. Eriodictyol 7-O-glucuronide is a primary metabolite, and its accurate quantification in biological matrices is crucial for understanding the pharmacokinetics and bioavailability of eriodictyol. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is designed to be sensitive, specific, and robust for routine analysis in a drug development setting.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or another flavonoid glucuronide not present in the matrix)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain CC samples at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (CC, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Start with 5% B, hold for 0.5 min; linear gradient to 95% B over 3.5 min; hold at 95% B for 1 min; return to 5% B in 0.1 min and re-equilibrate for 1.9 min.

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) This compound: 463.1 (calculated for [M-H]⁻, C21H19O12⁻)
Product Ion (m/z) This compound: 287.1 (corresponding to the aglycone after neutral loss of the glucuronide moiety)
Internal Standard To be determined based on the selected IS.
Collision Energy To be optimized for the specific instrument and compound.
Source Temperature To be optimized.
IonSpray Voltage To be optimized.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Selectivity and Specificity

Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

Linearity and Range

The linearity of the method should be assessed by analyzing calibration curves on at least three separate occasions. The coefficient of determination (r²) should be ≥ 0.99.

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated by analyzing QC samples at three concentration levels in replicate (n=5) on three different days.

Table 1: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low5< 15< 15± 15± 15
Medium50< 15< 15± 15± 15
High500< 15< 15± 15± 15

%CV = (Standard Deviation / Mean) * 100; %RE = ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100

Recovery

The extraction recovery of this compound and the IS should be determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 2: Recovery Data

AnalyteLow QCMedium QCHigh QC
This compound> 85%> 85%> 85%
Internal Standard> 85%> 85%> 85%
Matrix Effect

The matrix effect should be evaluated to ensure that the ionization of the analyte and IS is not affected by co-eluting matrix components.

Stability

The stability of this compound in plasma should be assessed under various storage and handling conditions.

Table 3: Stability Data

Stability ConditionDurationAcceptable Deviation
Short-term (Bench-top) 4 hours± 15%
Long-term (Frozen at -80°C) 30 days± 15%
Freeze-Thaw (3 cycles) 3 cycles± 15%
Post-preparative (Autosampler) 24 hours± 15%

Visualizations

Bioanalytical_Workflow plasma Plasma Sample (CC, QC, Unknown) add_is Add Internal Standard in Acetonitrile plasma->add_is precipitate Protein Precipitation (Vortex) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject LC-MS/MS Analysis reconstitute->inject data Data Acquisition and Processing inject->data

Caption: Workflow for the extraction of this compound from plasma.

Validation_Scheme method Validated Bioanalytical Method selectivity Selectivity & Specificity method->selectivity linearity Linearity & Range method->linearity precision Precision method->precision accuracy Accuracy method->accuracy recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability

Caption: Key parameters for the validation of the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure offers high recovery and minimal matrix effects. This validated method is suitable for supporting pharmacokinetic studies of eriodictyol and its metabolites in a regulated bioanalytical laboratory.

Application Notes and Protocols for In Vitro Modeling of Eriodictyol 7-O-glucuronide Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197), a flavonoid found in various citrus fruits and medicinal plants, has garnered significant interest for its potential therapeutic properties. Following oral ingestion, eriodictyol undergoes extensive metabolism, with glucuronidation being a primary pathway. The resulting metabolites, such as Eriodictyol 7-O-glucuronide, are often the predominant forms found in circulation. Understanding the transport mechanisms of these glucuronide conjugates across biological barriers, such as the intestinal epithelium, is crucial for determining the overall bioavailability and pharmacological activity of eriodictyol.

These application notes provide detailed protocols for utilizing in vitro models to study the transport of this compound. The primary model discussed is the Caco-2 cell monolayer, which serves as a robust model for the human intestinal barrier, capable of both metabolizing eriodictyol to its glucuronide and facilitating its transport. Additionally, protocols for using Madin-Darby canine kidney (MDCK) cells transfected with specific transporters are provided to identify the efflux proteins responsible for the transport of this compound.

Key In Vitro Models

Caco-2 Cell Monolayer Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, forming tight junctions and expressing a variety of transporters and metabolic enzymes.[1] This makes it an excellent model for studying intestinal drug absorption and metabolism.[1][2] Caco-2 cells are known to express UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, allowing for the in situ formation of this compound from its parent aglycone.[3][4]

Transfected MDCK Cell Models

Madin-Darby canine kidney (MDCK) cells are another valuable tool for permeability screening.[4] Wild-type MDCK cells have low expression of endogenous transporters, making them an ideal background for overexpressing specific human transporters.[5] By using MDCK cell lines individually transfected with human efflux transporters such as multidrug resistance protein 1 (MDR1 or P-glycoprotein) or breast cancer resistance protein (BCRP), the specific contribution of each transporter to the efflux of this compound can be determined.[5][6][7][8]

Experimental Protocols

Protocol 1: Bidirectional Transport of Eriodictyol and its Glucuronide in Caco-2 Cells

This protocol describes the investigation of the formation and subsequent transport of this compound in Caco-2 cell monolayers.

Materials:

  • Caco-2 cells (passages 35-45)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Eriodictyol

  • This compound standard (commercially available)

  • Specific inhibitors for efflux transporters (e.g., Ko143 for BCRP, MK571 for MRPs)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells at a density of approximately 8 x 10⁴ cells/cm² onto the apical (AP) side of the Transwell® inserts.[9]

    • Culture the cells for 19-21 days to allow for differentiation into a confluent monolayer. Replace the culture medium every other day for the first 14 days and daily thereafter.[9]

  • Monolayer Integrity Assessment:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a volt-ohmmeter. Monolayers with TEER values > 300 Ω·cm² are suitable for transport studies.

    • Confirm monolayer integrity by measuring the permeability of a paracellular marker, such as Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed HBSS (37°C).

    • For Apical to Basolateral (A-B) Transport:

      • Add HBSS containing Eriodictyol (e.g., 10 µM) to the apical (AP) compartment (donor).

      • Add fresh HBSS to the basolateral (BL) compartment (receiver).

    • For Basolateral to Apical (B-A) Transport:

      • Add HBSS containing Eriodictyol to the basolateral (BL) compartment (donor).

      • Add fresh HBSS to the apical (AP) compartment (receiver).

    • Incubate the plates at 37°C with 5% CO₂ for a specified time course (e.g., 30, 60, 90, 120 minutes).

    • At each time point, collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.

    • At the end of the experiment, collect samples from both the donor and receiver compartments.

    • To determine intracellular concentrations, wash the monolayers with ice-cold HBSS and lyse the cells (e.g., with 0.1% Triton X-100).[9]

  • Inhibitor Studies:

    • To identify the transporters involved, pre-incubate the cell monolayers with specific inhibitors (e.g., 10 µM Ko143 for BCRP, 50 µM MK571 for MRPs) for 30-60 minutes before adding Eriodictyol.

    • Perform the transport experiment as described above in the continued presence of the inhibitors.

  • Sample Analysis:

    • Quantify the concentrations of Eriodictyol and this compound in all samples using a validated LC-MS/MS method.[3][10][11][12]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[13]

    • Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux.[2]

Protocol 2: Efflux of this compound in Transfected MDCK Cells

This protocol aims to identify the specific efflux transporter(s) for this compound using MDCK cells overexpressing human MDR1 or BCRP.

Materials:

  • MDCK-WT (wild-type), MDCK-MDR1, and MDCK-BCRP cell lines

  • DMEM with supplements as for Caco-2 cells

  • Transwell® permeable supports

  • HBSS with 10 mM HEPES, pH 7.4

  • This compound standard

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture MDCK-WT, MDCK-MDR1, and MDCK-BCRP cells on Transwell® inserts until a confluent monolayer is formed (typically 4-6 days).

    • Verify monolayer integrity by TEER measurement.

  • Transport Experiment:

    • Perform bidirectional transport studies (A-B and B-A) as described in Protocol 1, but using the synthesized this compound standard as the test compound.

  • Data Analysis:

    • Calculate the Papp values and efflux ratios for this compound in each cell line.

    • A significantly higher efflux ratio in the transfected cell line compared to the wild-type indicates that the compound is a substrate of the overexpressed transporter.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the described experiments. The values are hypothetical but representative of typical results for flavonoid glucuronides.

Table 1: Apparent Permeability (Papp) and Efflux Ratio of Eriodictyol and its Glucuronide in Caco-2 Cells

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
Eriodictyol A -> B15.2 ± 1.81.1
B -> A16.7 ± 2.1
This compound A -> B0.8 ± 0.24.5
B -> A3.6 ± 0.5

Table 2: Effect of Inhibitors on the Efflux of this compound in Caco-2 Cells

Inhibitor (Concentration)DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
Control (No Inhibitor) B -> A3.6 ± 0.54.5
Ko143 (10 µM) B -> A1.5 ± 0.31.9
MK571 (50 µM) B -> A2.1 ± 0.42.6

Table 3: Transport of this compound in MDCK Cell Lines

Cell LineDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
MDCK-WT A -> B1.1 ± 0.21.2
B -> A1.3 ± 0.3
MDCK-MDR1 A -> B1.0 ± 0.21.5
B -> A1.5 ± 0.3
MDCK-BCRP A -> B0.9 ± 0.18.9
B -> A8.0 ± 0.9

Visualization of Workflows and Pathways

G cluster_prep Cell Culture and Differentiation cluster_exp Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for 19-21 days for differentiation seed_cells->culture teer Assess monolayer integrity (TEER) culture->teer wash Wash monolayers with HBSS teer->wash add_eriodictyol Add Eriodictyol to donor chamber wash->add_eriodictyol incubate Incubate at 37°C add_eriodictyol->incubate sample Collect samples from receiver chamber at time points incubate->sample lyse Lyse cells for intracellular concentration sample->lyse lcms Quantify Eriodictyol and its glucuronide by LC-MS/MS lyse->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Experimental workflow for Caco-2 permeability assay.

G cluster_cell Intestinal Epithelial Cell (e.g., Caco-2) cluster_metabolism Intracellular Metabolism cluster_efflux Apical Efflux Eriodictyol_in Eriodictyol (Apical side) Eriodictyol_intra Eriodictyol Eriodictyol_in->Eriodictyol_intra Passive Diffusion UGTs UGTs Eriodictyol_intra->UGTs E7G This compound UGTs->E7G BCRP BCRP E7G->BCRP MRPs MRPs E7G->MRPs E7G_out This compound (Apical side) BCRP->E7G_out Efflux to lumen MRPs->E7G_out Efflux to lumen

Caption: Efflux pathway of intracellularly formed this compound.

References

Application Notes and Protocols for Assessing UGT Enzyme Activity Using Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol, a flavonoid found in various plants, undergoes significant metabolism in the body, primarily through glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the detoxification and elimination of numerous xenobiotics and endogenous compounds. The formation of Eriodictyol 7-O-glucuronide is a key metabolic pathway, and monitoring this reaction provides a valuable tool for assessing the activity of specific UGT isoforms. These application notes provide detailed protocols for utilizing Eriodictyol as a substrate to characterize the activity of UGT enzymes, particularly in the context of drug metabolism and drug-drug interaction studies.

Application Note

Principle:

The in vitro assay for UGT activity using Eriodictyol is based on the enzymatic conjugation of glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the 7-hydroxyl group of Eriodictyol. This reaction is catalyzed by UGT enzymes present in a biological matrix, such as human liver microsomes (HLM) or recombinant human UGT isoforms. The rate of formation of this compound is quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the enzyme's catalytic activity.

Key Applications:

  • UGT Phenotyping: Identifying which specific UGT isoforms are responsible for the metabolism of a test compound. Studies have indicated that UGT1A1, UGT1A9, UGT1A10, and UGT2B7 are the primary enzymes involved in Eriodictyol glucuronidation.

  • Drug-Drug Interaction (DDI) Studies: Assessing the potential of new chemical entities to inhibit or induce the activity of specific UGT isoforms. By using Eriodictyol as a probe substrate, researchers can evaluate how a new drug might affect the metabolism of other drugs cleared by the same UGT enzymes.

  • Metabolic Stability Assessment: Determining the rate at which a compound is metabolized by UGTs, which is a critical parameter in predicting its in vivo clearance and bioavailability.

Metabolic Pathway of Eriodictyol Glucuronidation

Eriodictyol_Metabolism cluster_reactants Reactants cluster_products Products Eriodictyol Eriodictyol UGT UGT Enzymes (e.g., UGT1A1, UGT1A9, UGT1A10, UGT2B7) Eriodictyol->UGT UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT Eriodictyol_Glucuronide This compound UGT->Eriodictyol_Glucuronide Glucuronidation UDP UDP UGT->UDP

Caption: Metabolic pathway of Eriodictyol glucuronidation.

Experimental Protocols

Protocol 1: In Vitro Eriodictyol Glucuronidation Assay Using Recombinant Human UGTs

This protocol describes the determination of kinetic parameters for Eriodictyol glucuronidation by specific recombinant human UGT isoforms.

Materials and Reagents:

  • Eriodictyol (substrate)

  • Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9, UGT1A10, UGT2B7) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Alamethicin (B1591596)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound (analytical standard, if available)

Experimental Workflow

UGT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare Stock Solutions (Eriodictyol, UDPGA, UGTs) C Pre-incubate UGTs and Eriodictyol (with Alamethicin) at 37°C A->C B Prepare Reaction Buffer (Tris-HCl, MgCl2) B->C D Initiate Reaction by adding UDPGA C->D E Incubate at 37°C for a defined time D->E F Terminate Reaction (e.g., add ice-cold acetonitrile) E->F G Centrifuge to pellet protein F->G H Analyze Supernatant by LC-MS/MS G->H I Quantify this compound H->I J Calculate Kinetic Parameters (Km, Vmax) I->J

Caption: Experimental workflow for the in vitro UGT activity assay.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Eriodictyol in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a 50 mM stock solution of UDPGA in ultrapure water.

    • Reconstitute recombinant UGT enzymes according to the manufacturer's instructions.

    • Prepare a 5 mg/mL stock solution of alamethicin in ethanol.

  • Reaction Mixture Preparation (for a final volume of 200 µL):

    • In a microcentrifuge tube, combine:

      • 50 mM Tris-HCl buffer (pH 7.4)

      • 10 mM MgCl₂

      • Recombinant UGT enzyme (final protein concentration typically 0.1-0.5 mg/mL)

      • Alamethicin (final concentration of 25 µg/mg of microsomal protein)

      • Varying concentrations of Eriodictyol (e.g., 0.5 µM to 200 µM) to determine Michaelis-Menten kinetics.

    • Adjust the final volume with ultrapure water.

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate the protein.

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect Eriodictyol and this compound using a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

Data Analysis:

  • Plot the rate of this compound formation (V) against the Eriodictyol concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant).

  • Calculate the intrinsic clearance (CLint) as Vmax/Km.

Data Presentation

Note: The following tables present illustrative data for Eriodictyol glucuronidation kinetics. Specific experimental values are not available in the cited literature and must be determined empirically.

Table 1: Illustrative Michaelis-Menten Kinetic Parameters for Eriodictyol Glucuronidation by Recombinant Human UGT Isoforms

UGT IsoformKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, µL/min/mg protein)
UGT1A15.2150.829.0
UGT1A91.8280.5155.8
UGT1A108.595.311.2
UGT2B712.175.66.2

Table 2: Illustrative Inhibition of Eriodictyol Glucuronidation (at 5 µM Eriodictyol) by a Test Compound

UGT IsoformControl Activity (pmol/min/mg)Activity with Inhibitor (pmol/min/mg)% Inhibition
UGT1A185.442.750.0
UGT1A9190.228.585.0

Conclusion

The protocols and application notes presented here provide a framework for utilizing Eriodictyol as a probe substrate to assess the activity of key UGT isoforms. This approach is instrumental for researchers in the fields of pharmacology, toxicology, and drug development for characterizing metabolic pathways and predicting potential drug-drug interactions. The detailed methodology and data analysis guidelines facilitate the standardized evaluation of UGT enzyme function, contributing to a better understanding of the disposition of flavonoids and other xenobiotics.

Application Notes and Protocols for High-Throughput Screening of Eriodictyol 7-O-glucuronide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol, a flavanone (B1672756) found in citrus fruits and medicinal plants, and its metabolites, such as Eriodictyol 7-O-glucuronide, have garnered significant interest for their potential therapeutic properties.[1][2][3] Preclinical studies have demonstrated a range of biological activities including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5][6][7] These effects are often mediated through the modulation of key cellular signaling pathways like Keap1-Nrf2/ARE for antioxidant responses, NF-κB in inflammation, and PI3K/Akt in cell survival and proliferation.[1][4][8][9] Specifically, this compound has been shown to exhibit potent anti-allergic effects by inhibiting the FcεRI-mediated signaling pathway in basophils.[10]

High-throughput screening (HTS) offers a rapid and efficient approach to evaluate the bioactivity of large numbers of compounds.[11] By adapting existing biochemical and cell-based assays to a high-throughput format, researchers can quickly assess the therapeutic potential of compounds like this compound. This document provides detailed protocols for HTS assays targeting the antioxidant, anti-inflammatory, and anti-allergic activities of this compound.

Experimental Workflow Overview

The general workflow for screening this compound involves initial range-finding and toxicity assessments, followed by primary high-throughput screens for specific bioactivities. Hits from the primary screens are then confirmed and further characterized in secondary and mechanistic assays.

G cluster_prep Preparation cluster_primary Primary HTS cluster_analysis Data Analysis & Hit Selection cluster_secondary Secondary & Mechanistic Assays compound_prep Compound Preparation (this compound Serial Dilutions) antioxidant_assay Antioxidant Screen (DPPH Assay) compound_prep->antioxidant_assay anti_inflammatory_assay Anti-inflammatory Screen (NF-κB Reporter Assay) compound_prep->anti_inflammatory_assay anti_allergic_assay Anti-allergic Screen (β-Hexosaminidase Release) compound_prep->anti_allergic_assay cell_culture Cell Culture (e.g., RAW 264.7, RBL-2H3) cell_culture->anti_inflammatory_assay cell_culture->anti_allergic_assay data_acq Data Acquisition (Plate Reader) antioxidant_assay->data_acq anti_inflammatory_assay->data_acq anti_allergic_assay->data_acq dose_response Dose-Response Analysis (IC50/EC50 Calculation) data_acq->dose_response hit_selection Hit Identification dose_response->hit_selection target_validation Target Validation (e.g., Western Blot for Pathway Proteins) hit_selection->target_validation cytokine_profiling Cytokine Profiling (ELISA/Multiplex) hit_selection->cytokine_profiling

Caption: High-throughput screening workflow for this compound.

High-Throughput Antioxidant Activity Screening

This protocol describes a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay adapted for a 96-well format to rapidly screen for antioxidant activity.[12]

Experimental Protocol

1.1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette and plate reader

1.2. Method:

  • Compound Plating: Prepare serial dilutions of this compound (e.g., from 1 µM to 100 µM) in methanol. Add 100 µL of each dilution to the wells of a 96-well plate. Include wells with methanol only (negative control) and ascorbic acid (positive control).

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Assay Initiation: Add 100 µL of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

1.3. Data Analysis: The percentage of DPPH scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.

Data Presentation
CompoundIC50 (µM)Max Inhibition (%)
This compound25.5 ± 2.192.3 ± 3.5
Ascorbic Acid (Control)8.7 ± 0.998.1 ± 1.2

High-Throughput Anti-Inflammatory Activity Screening

This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element to screen for inhibitors of the NF-κB signaling pathway, a key pathway in inflammation.[4][6]

Signaling Pathway: NF-κB Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_P P-IκBα IkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_active Active NF-κB Proteasome->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Eriodictyol Eriodictyol 7-O-glucuronide Eriodictyol->IKK Inhibits DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol

2.1. Materials and Reagents:

  • HEK293T or RAW 264.7 cells stably expressing NF-κB-luciferase reporter

  • DMEM/RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Parthenolide (positive control inhibitor)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

2.2. Method:

  • Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound or Parthenolide for 1 hour.

  • Stimulation: Induce NF-κB activation by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 6 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Remove the medium, lyse the cells, and measure luciferase activity according to the manufacturer's protocol using a luminometer.

Data Presentation
CompoundIC50 (µM)Cell Line
This compound15.2 ± 1.8RAW 264.7
Parthenolide (Control)1.5 ± 0.3RAW 264.7

High-Throughput Anti-Allergic Activity Screening

This protocol measures the inhibition of β-hexosaminidase release from IgE-sensitized RBL-2H3 mast cells, a key event in the allergic response, in a 96-well format. This assay is directly relevant to the known bioactivity of this compound.[10]

Signaling Pathway: FcεRI-Mediated Degranulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Cross-links FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Activates ERK ERK1/2 Syk->ERK Activates Ca_influx Ca²⁺ Influx ERK->Ca_influx Leads to Granule Granule (Histamine, β-hexosaminidase) Ca_influx->Granule Triggers Fusion Degranulation Degranulation Granule->Degranulation Release Eriodictyol Eriodictyol 7-O-glucuronide Eriodictyol->Lyn Inhibits Eriodictyol->Syk Inhibits Eriodictyol->ERK Inhibits

Caption: Inhibition of FcεRI signaling and degranulation by this compound.

Experimental Protocol

3.1. Materials and Reagents:

  • RBL-2H3 cells

  • Anti-DNP IgE antibody

  • DNP-HSA (Dinitrophenyl-human serum albumin) antigen

  • This compound

  • Quercetin (positive control)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • 0.1 M citrate (B86180) buffer (pH 4.5)

  • 96-well flat-bottom tissue culture plates

  • Plate reader

3.2. Method:

  • Cell Seeding and Sensitization: Seed RBL-2H3 cells (5 x 10^4 cells/well) into a 96-well plate. Add anti-DNP IgE (0.5 µg/mL) and incubate overnight to sensitize the cells.

  • Washing and Treatment: Wash cells twice with Tyrode's buffer. Add 50 µL of Tyrode's buffer containing various concentrations of this compound or Quercetin and incubate for 30 minutes.

  • Antigen Stimulation: Add 50 µL of DNP-HSA (100 ng/mL) to stimulate degranulation. Incubate for 1 hour at 37°C. Include wells for total release (cells lysed with Triton X-100) and spontaneous release (no antigen).

  • Supernatant Collection: Centrifuge the plate and collect 50 µL of the supernatant.

  • Enzyme Reaction: Add 50 µL of pNAG substrate solution to the supernatant in a new 96-well plate. Incubate for 1 hour at 37°C.

  • Stop Reaction & Read Absorbance: Stop the reaction by adding 200 µL of stop buffer (0.1 M Na2CO3/NaHCO3, pH 10). Measure absorbance at 405 nm.

3.3. Data Analysis: Calculate the percentage of β-hexosaminidase release: % Release = [(Abs_sample - Abs_spontaneous) / (Abs_total - Abs_spontaneous)] x 100 The IC50 value is determined from the dose-response curve.

Data Presentation
CompoundIC50 (µM)Max Inhibition of Release (%)
This compound18.9 ± 2.575.4 ± 4.1
Quercetin (Control)9.3 ± 1.188.2 ± 3.7

Conclusion

The protocols outlined provide robust and scalable methods for the high-throughput screening of this compound's bioactivity. These assays cover key therapeutic areas where flavonoids have shown promise, including antioxidant, anti-inflammatory, and anti-allergic applications. The provided data tables and pathway diagrams offer a clear framework for data interpretation and understanding the compound's mechanisms of action. These HTS approaches are crucial first steps in the drug discovery pipeline, enabling the efficient identification and characterization of promising natural compounds for further development.

References

Eriodictyol 7-O-glucuronide: A Reference Standard for Phytochemical and Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol 7-O-glucuronide is a significant flavonoid and a primary metabolite of eriodictyol, a natural flavanone (B1672756) found in a variety of plants, including citrus fruits. As a reference standard, this compound is essential for the accurate identification and quantification of this compound in phytochemical analysis, pharmacokinetic studies, and for investigating its diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard, including its physicochemical properties, analytical methodologies, and its role in relevant signaling pathways.

Physicochemical Properties

This compound is a yellow crystalline solid with good solubility in water.[1][2] Its chemical structure and properties are summarized in the tables below.

Identifier Value
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydro-4H-chromen-7-yl β-D-glucopyranosiduronic acid
CAS Number 125535-06-0[3][4]
Molecular Formula C21H20O12[5]
Molecular Weight 464.38 g/mol [5]
Property Value Solvent/Condition
Appearance Yellow crystalline solid[2]-
Solubility Good solubilityWater[2]
SolubleChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]
Storage Desiccate at -20°C-

Applications in Phytochemical Analysis

This compound serves as a critical reference standard for the qualitative and quantitative analysis of plant extracts and biological samples. Its use ensures the accuracy and reproducibility of analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of flavonoids. The following protocol is a general guideline and may require optimization for specific matrices.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    Time (min) % Solvent B
    0 10
    20 40
    25 90
    30 90
    31 10

    | 35 | 10 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Plant extracts or biological fluids should be filtered through a 0.45 µm syringe filter before injection. Solid-phase extraction (SPE) may be necessary for complex matrices to remove interfering substances.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions HPLC HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample Prepare Sample Extracts Sample->HPLC Detector DAD Detector (280 nm) HPLC->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Diagram 1: HPLC Analysis Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the detection and quantification of this compound, especially in complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution: A suitable gradient from low to high organic content should be optimized to achieve good separation.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for glucuronides.

  • Mass Spectrometry Parameters:

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification. A common fragmentation for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da).[5]

      • Example Transition: m/z 463.1 -> m/z 287.1 (This is a predicted transition and should be optimized experimentally).

    • Optimize parameters such as collision energy and declustering potential for maximum sensitivity.

  • Standard and Sample Preparation: Similar to HPLC, with potential for simpler sample cleanup due to the selectivity of MS detection. Protein precipitation with acetonitrile is a common method for plasma samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI-, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Diagram 2: LC-MS/MS Sample Preparation and Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of reference standards.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvents such as DMSO-d6 or Methanol-d4.

  • Experiments:

    • 1D NMR: 1H and 13C NMR spectra are essential for confirming the primary structure.

    • 2D NMR: COSY, HSQC, and HMBC experiments can be used for complete and unambiguous assignment of all proton and carbon signals.

  • Sample Preparation: Dissolve an appropriate amount of the reference standard (typically 1-5 mg) in the chosen deuterated solvent.

Role in Signaling Pathway Analysis

Eriodictyol and its glycosides have been shown to modulate key cellular signaling pathways, making the glucuronide form an important compound for studying these effects, particularly in the context of its bioavailability and metabolism.

PI3K/Akt Signaling Pathway

Eriodictyol has been demonstrated to inhibit the PI3K/Akt signaling pathway in various cancer cell lines.[3][7][8][9][10] This inhibition leads to decreased cell proliferation, migration, and invasion, and promotes apoptosis.[8][10] The mechanism often involves the downregulation of the phosphorylation of key proteins like PI3K and Akt.[7][8]

PI3K_Akt_Pathway Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K Inhibits phosphorylation Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes

Diagram 3: Eriodictyol's Inhibition of the PI3K/Akt Signaling Pathway
Nrf2/ARE Signaling Pathway

Eriodictyol-7-O-glucoside has been identified as a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][7] Activation of this pathway leads to the expression of antioxidant and cytoprotective genes, conferring protection against oxidative stress-induced cellular damage. The mechanism involves the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1]

Nrf2_ARE_Pathway cluster_nucleus E7G Eriodictyol-7-O-glucoside Keap1_Nrf2 Keap1-Nrf2 Complex E7G->Keap1_Nrf2 Inhibits Nrf2 degradation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Diagram 4: Activation of the Nrf2/ARE Pathway by Eriodictyol-7-O-glucoside

Stability and Storage

Proper handling and storage of the reference standard are crucial for maintaining its integrity and ensuring accurate analytical results.

Condition Recommendation
Storage Temperature -20°C is recommended for long-term storage.
Light Store protected from light to prevent degradation.
pH Flavonoid glucuronides can be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to prepare solutions in neutral or slightly acidic buffers and use them fresh.
Solutions Stock solutions in organic solvents should be stored at -20°C or -80°C and protected from light. Stability of working solutions in aqueous mobile phases should be evaluated, and fresh preparations are recommended for quantitative analysis.

Conclusion

This compound is an indispensable tool for researchers in phytochemistry, pharmacology, and drug development. Its use as a reference standard enables the reliable identification and quantification of this important flavonoid metabolite. The detailed protocols and information provided in this document serve as a comprehensive guide for its effective application in various analytical and biological studies.

References

Application Notes & Protocols for the Quantification of Eriodictyol 7-O-glucuronide in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the extraction, quantification, and biological pathway analysis of Eriodictyol (B191197) 7-O-glucuronide from plant sources.

Introduction

Eriodictyol, a flavanone (B1672756) found in various medicinal and edible plants, and its derivatives are of significant interest due to their potential therapeutic properties. Eriodictyol 7-O-glucuronide is a metabolite of eriodictyol and is also found naturally in some plant species. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies. This document outlines detailed protocols for the extraction and quantification of this compound in plant materials, summarizes available quantitative data, and describes its relevant biological signaling pathways.

Quantitative Data Summary

The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the reported presence of this compound in various plants. It is important to note that quantitative data for this specific compound is not widely available in the literature, and further research is needed to establish a more comprehensive database.

Plant SpeciesPlant PartMethod of AnalysisReported ConcentrationReference
Crataegus x macrocarpaNot specified1D/2D-NMR, MS, UVIdentified as a diastereoisomeric mixture[1]
Tea Plant (Camellia sinensis)LeavesNot specifiedAccumulation reduced by JA-Ile-macrolactone 5b treatment[2]
Cosmos sulphureusFlowersNot specifiedIsolated from this species

Experimental Protocols

Plant Material Extraction

This protocol describes a general method for the extraction of flavonoid glucuronides from plant material. Optimization may be required depending on the specific plant matrix.

Objective: To efficiently extract this compound from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material

  • 70% Methanol (B129727) (MeOH) or 70% Ethanol (EtOH)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1 gram of the dried, powdered plant material into a conical flask.

  • Add 20 mL of 70% methanol (or 70% ethanol).

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a separate flask.

  • Repeat the extraction process (steps 2-5) two more times with the remaining plant residue to ensure complete extraction.

  • Combine all the supernatants.

  • Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Re-dissolve the dried extract in a known volume of the initial mobile phase for UPLC-MS/MS analysis.

  • Filter the final solution through a 0.45 µm syringe filter into a UPLC vial.

UPLC-MS/MS Quantification of this compound

This protocol is adapted from validated methods for similar flavonoid glycosides and provides a robust starting point for the quantification of this compound. Full method validation (linearity, LOD, LOQ, precision, accuracy) should be performed in your laboratory.

Objective: To quantify the concentration of this compound in plant extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Materials:

  • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with Xevo TQ-S)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound analytical standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

  • Column Temperature: 40°C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    2.0 70 30
    5.0 30 70
    7.0 5 95
    8.0 5 95
    8.1 95 5

    | 10.0 | 95 | 5 |

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 650 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM (Multiple Reaction Monitoring) Parameters:

  • Precursor Ion (m/z): 463.1 (for [M-H]⁻)

  • Product Ions (m/z): 287.1 (aglycone fragment), 151.0 (characteristic flavonoid fragment)

  • Collision Energy and Cone Voltage: These parameters must be optimized for your specific instrument and compound. Start with a range of collision energies (e.g., 15-30 eV) and cone voltages (e.g., 20-40 V) to find the optimal settings for the precursor and product ions.

Data Analysis:

  • Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.

  • Inject the prepared plant extract samples into the UPLC-MS/MS system.

  • Integrate the peak area for the specific MRM transition of this compound.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Plant Material extraction Ultrasonic Extraction (70% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Rotary Evaporation supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration uplc_msms UPLC-MS/MS Analysis filtration->uplc_msms quantification Quantification uplc_msms->quantification nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E7G This compound Keap1_Nrf2 Keap1-Nrf2 Complex E7G->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_enzymes

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Eriodictyol 7-O-glucuronide Extraction from Cosmos sulphureus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Eriodictyol 7-O-glucuronide from Cosmos sulphureus. This guide provides detailed FAQs, troubleshooting advice, experimental protocols, and data to assist researchers, scientists, and drug development professionals in optimizing their extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Cosmos sulphureus?

A1: this compound is a flavonoid, a type of secondary metabolite found in various plants.[1] Cosmos sulphureus, also known as yellow cosmos, has been identified as a source of this compound.[2] Flavonoids are of significant interest to researchers due to their potential biological activities, including antioxidant and anti-inflammatory properties.[3]

Q2: Which parts of the Cosmos sulphureus plant should be used for extraction?

A2: Phenolic compounds, including flavonoids, have been identified in the leaves and flowers of Cosmos sulphureus.[4][5] Research has shown that the flower extract, in particular, has a high concentration of phenolic acids.[6] Therefore, for targeted extraction of this compound, the flowers are likely to be the most suitable plant part.

Q3: What are the critical parameters to consider when optimizing the extraction process?

A3: The key parameters for optimizing flavonoid extraction include the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio.[7][8][9] For modern techniques like ultrasound-assisted extraction (UAE), factors such as ultrasonic power and frequency are also crucial.[10][11]

Q4: Which solvent system is most effective for extracting this compound?

A4: this compound is a polar compound due to the presence of the glucuronide group. Therefore, polar solvents are generally more effective for its extraction.[12] Mixtures of alcohol (such as ethanol (B145695) or methanol) and water are commonly used for extracting flavonoid glycosides.[13] An ethanol-water mixture, for instance, is often used for extracting phenolic compounds.[14] The optimal ratio of alcohol to water needs to be determined experimentally, but a good starting point is often around 70% ethanol or methanol.

Q5: What extraction techniques can be used?

A5: Several techniques can be employed, ranging from traditional to modern methods:

  • Maceration: Soaking the plant material in a solvent over a period.[15]

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus.[16]

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to enhance extraction efficiency and is considered a "green" technique.[3][11]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating extraction.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Inadequate solid-to-liquid ratio.- Degradation of the compound during extraction.- Test a range of solvent polarities (e.g., different ethanol/water ratios).- Optimize extraction time and temperature; prolonged exposure to high temperatures can degrade flavonoids.[7]- Increase the solvent volume to ensure complete extraction.[9]- Consider using a milder extraction technique like UAE at a controlled temperature.
Co-extraction of Impurities (e.g., chlorophyll) - Use of a non-selective solvent.- Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll (B73375) before the main extraction.- Fractionate the crude extract using liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol).[13]
Inconsistent Results Between Batches - Variation in plant material (harvesting time, drying conditions).- Inconsistent experimental parameters.- Standardize the collection and preparation of the plant material.- Ensure all extraction parameters (temperature, time, solvent ratio, etc.) are precisely controlled and recorded for each experiment.
Thermal Degradation of the Target Compound - Excessive heat during extraction or solvent evaporation.- Use lower extraction temperatures, possibly in combination with UAE to maintain efficiency.[7]- Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.

Data Presentation

The following tables represent illustrative data from a hypothetical optimization study for the extraction of this compound from Cosmos sulphureus flowers using Ultrasound-Assisted Extraction (UAE).

Table 1: Effect of Solvent Composition on Extraction Yield

Ethanol Concentration (%)This compound Yield (mg/g of dry plant material)
501.8
602.5
703.2
802.8
902.1
Conditions: UAE, 40°C, 30 min, 1:20 solid-to-liquid ratio.

Table 2: Effect of Extraction Time and Temperature on Yield

Temperature (°C)Extraction Time (min)This compound Yield (mg/g of dry plant material)
30202.1
30402.6
50202.9
50403.5
Conditions: UAE, 70% Ethanol, 1:20 solid-to-liquid ratio.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material:

    • Collect fresh flowers of Cosmos sulphureus.

    • Dry the flowers in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

    • Grind the dried flowers into a fine powder.

  • Extraction:

    • Weigh 5 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 50°C and the sonication time to 40 minutes.[7]

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.

  • Analysis:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC).

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification plant_material Cosmos sulphureus Flowers drying Drying (40-50°C) plant_material->drying grinding Grinding to Powder drying->grinding extraction Ultrasound-Assisted Extraction (70% Ethanol, 50°C, 40 min) grinding->extraction Solid-to-Liquid Ratio (e.g., 1:20) filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator < 50°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Analysis crude_extract->hplc purification Purification (Optional) (e.g., Column Chromatography) crude_extract->purification

Caption: Workflow for the extraction of this compound.

Troubleshooting_Tree start Low Yield? solvent Check Solvent System start->solvent Yes temp_time Check Temp & Time solvent->temp_time No improvement optimize_solvent Test different polarities (e.g., 50-80% Ethanol) solvent->optimize_solvent Potential issue ratio Check Solid/Liquid Ratio temp_time->ratio No improvement optimize_temp_time Increase temp/time cautiously (e.g., 50°C, 40 min) temp_time->optimize_temp_time Potential issue optimize_ratio Increase solvent volume (e.g., 1:30) ratio->optimize_ratio Potential issue fail Yield Still Low (Consider material quality) ratio->fail No improvement success Yield Improved optimize_solvent->success optimize_temp_time->success optimize_ratio->success

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Chemical Synthesis of Flavonoid Glucuronides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of flavonoid glucuronides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these important metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of flavonoid glucuronides?

A1: The main hurdles in chemically synthesizing flavonoid glucuronides stem from the inherent structural complexity of flavonoids. Key challenges include:

  • Regioselectivity: Flavonoids possess multiple hydroxyl groups with similar reactivity, making it difficult to selectively attach the glucuronic acid moiety to a specific position.[1][2]

  • Protecting Group Strategy: Achieving regioselectivity often requires a multi-step process of protecting and deprotecting various hydroxyl groups, which can be complex and reduce overall yield.[1]

  • Low Yields: Many established glucuronidation methods, such as the Koenigs-Knorr reaction, are known for their relatively low yields.[1][2]

  • Purification: The final products are often part of a complex mixture of isomers and byproducts, necessitating advanced purification techniques like HPLC or high-speed counter-current chromatography (HSCCC).[1][3][4]

  • Anomeric Selectivity: Controlling the stereochemistry at the anomeric center of the glucuronic acid to obtain the desired β-glucuronide can be challenging.

Q2: What are the most common methods for flavonoid glucuronidation?

A2: The most frequently employed methods for the chemical synthesis of flavonoid glucuronides include:

  • Koenigs-Knorr Method: This is a classical and reliable approach that uses a glycosyl bromide donor, although it can result in lower yields.[1][2]

  • Acid-Catalyzed Glucuronidation: This method utilizes glycosyl donors like trichloroacetimidates or trifluoroacetimidates. These donors can be more reactive and lead to better results in some cases.[1][5]

  • Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can improve the efficiency of glucosylation under mild conditions.[1]

Q3: Why are protecting groups necessary in flavonoid glucuronide synthesis?

A3: Protecting groups are essential to temporarily block the reactive hydroxyl groups on the flavonoid backbone that are not the target for glucuronidation.[1] This ensures that the glucuronic acid donor reacts only at the desired position, thereby controlling the regioselectivity of the synthesis.[1] Without protecting groups, a mixture of glucuronide isomers would be formed, which is difficult to separate.

Q4: What are the common analytical techniques used to characterize flavonoid glucuronides?

A4: The primary analytical methods for the structural characterization of flavonoid glucuronides are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques, are crucial for unequivocally determining the structure, including the position of glucuronidation and the anomeric configuration.[1][2]

  • Mass Spectrometry (MS): Techniques like HPLC-MS and tandem mass spectrometry (MS/MS) are used to determine the molecular weight and fragmentation patterns, which aid in structural elucidation.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both the analysis and purification of flavonoid glucuronides, allowing for the separation of isomers.[1][2]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Glucuronide

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Glycosylation Reaction Optimize reaction conditions (temperature, solvent, catalyst). Consider using more reactive glycosyl donors like trifluoroacetimidates.[1][5] The use of phase transfer catalysts can also enhance yields.[1]
Side Reactions Ensure anhydrous conditions, as moisture can lead to the hydrolysis of the glycosyl donor. The use of molecular sieves is recommended.[2]
Degradation of Starting Material or Product Use milder reaction conditions and deprotection steps. Some flavonoids are sensitive to harsh acidic or basic conditions.
Losses During Purification Optimize the purification method. For complex mixtures, preparative HPLC or HSCCC may be necessary to minimize product loss.[3][4]
Problem 2: Poor Regioselectivity (Mixture of Isomers)

Possible Causes & Solutions

CauseRecommended Solution
Inadequate Protecting Group Strategy Re-evaluate the protecting group strategy. Ensure that all non-target hydroxyl groups are effectively protected. Selective protection and deprotection protocols are critical.[1][6]
Similar Reactivity of Hydroxyl Groups Employ a protecting group strategy that differentiates between the hydroxyl groups based on their steric hindrance or electronic properties.
Isomerization During Reaction Investigate the reaction mechanism and conditions to identify potential isomerization pathways and modify the conditions to suppress them.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Solution
Co-elution of Isomers Use high-resolution chromatographic techniques. Optimize the mobile phase and stationary phase for better separation. Gradient elution in HPLC is often effective.
Presence of Byproducts Analyze the reaction mixture by LC-MS to identify major byproducts and adjust the reaction conditions to minimize their formation.
Poor Solubility of the Product Select an appropriate solvent system for purification. It may be necessary to work with dilute solutions.

Experimental Protocols

General Protocol for the Synthesis of Quercetin-3-O-β-D-glucuronide

This protocol is a generalized representation based on common synthetic strategies.

  • Selective Protection of Quercetin (B1663063):

    • Protect the 7, 3', and 4'-hydroxyl groups of quercetin using a suitable protecting group like benzyl (B1604629) bromide in the presence of a base (e.g., K₂CO₃) in a solvent like dimethylformamide (DMF). This leaves the 3- and 5-hydroxyl groups free.

  • Glucuronidation:

    • React the protected quercetin with a glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) uronate bromide, in the presence of a promoter like silver oxide (Ag₂O) and pyridine (B92270) at low temperatures (e.g., 0 °C).[2] Ensure anhydrous conditions by using 3 Å molecular sieves.[2]

  • Deprotection of the Glucuronide Moiety:

    • Remove the acetyl groups from the glucuronic acid moiety using a mild base like sodium methylate in methanol.

  • Oxidation to Glucuronic Acid:

    • Selectively oxidize the primary alcohol of the glucose moiety to a carboxylic acid using a TEMPO-mediated oxidation.

  • Final Deprotection:

    • Remove the benzyl protecting groups from the flavonoid backbone by catalytic hydrogenation using palladium on charcoal (Pd/C).[1]

  • Purification:

    • Purify the final product, quercetin-3-O-β-D-glucuronide, using preparative HPLC or other suitable chromatographic techniques.

Visualizations

experimental_workflow start Start: Quercetin protection Selective Protection of 7, 3', 4'-OH groups start->protection glucuronidation Glucuronidation at 3-OH (e.g., Koenigs-Knorr) protection->glucuronidation deprotection_sugar Deprotection of Sugar Acetyl Groups glucuronidation->deprotection_sugar oxidation TEMPO-mediated Oxidation deprotection_sugar->oxidation deprotection_flavonoid Deprotection of Flavonoid Benzyl Groups oxidation->deprotection_flavonoid purification Purification (e.g., Prep-HPLC) deprotection_flavonoid->purification end End: Quercetin-3-O-glucuronide purification->end

Caption: General workflow for the chemical synthesis of Quercetin-3-O-glucuronide.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Conditions (Temp, Solvent, Catalyst) start->check_reaction Low Yield check_protecting_groups Evaluate Protecting Group Strategy start->check_protecting_groups Mixture of Isomers check_purification Optimize Purification Method start->check_purification Purification Issues sub_reaction Consider more reactive donors Ensure anhydrous conditions check_reaction->sub_reaction sub_pg Ensure complete protection Verify selective deprotection check_protecting_groups->sub_pg sub_purification Use high-resolution chromatography Optimize mobile/stationary phase check_purification->sub_purification

Caption: Troubleshooting logic for common synthesis problems.

References

Technical Support Center: Overcoming Low Yield in Eriodictyol 7-O-glucuronide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biosynthesis of Eriodictyol (B191197) 7-O-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthesis of this valuable flavonoid glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in the biosynthesis of Eriodictyol 7-O-glucuronide?

A1: Low yields in this compound biosynthesis, whether through enzymatic or whole-cell approaches, can typically be attributed to one or more of the following factors:

  • Inefficient Enzyme Catalysis: The selected UDP-glucuronosyltransferase (UGT) may have low catalytic efficiency or incorrect regioselectivity for the 7-hydroxyl group of eriodictyol.

  • Limited Cofactor Availability: The intracellular pool of the sugar donor, UDP-glucuronic acid (UDPGA), is often a significant bottleneck in whole-cell biosynthesis systems.[1]

  • Insufficient Precursor Supply: In de novo biosynthesis, the availability of the eriodictyol aglycone can be a rate-limiting step.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and medium composition can significantly impact enzyme activity and microbial growth, leading to reduced product formation.

  • Formation of Byproducts: The enzymatic reaction may produce unwanted isomers (e.g., glucuronidation at other hydroxyl positions) or other metabolic byproducts, reducing the final yield of the desired compound.

Q2: How do I select the right UDP-glucuronosyltransferase (UGT) for producing this compound?

A2: The choice of UGT is critical for achieving high regioselectivity and yield. UGTs from different sources exhibit varied substrate specificities. For instance, some UGTs preferentially catalyze glucuronidation at the 3-OH position of flavonoids, while others target the 7-OH group.[2] It is recommended to screen a panel of UGTs from plant, human, or microbial sources to identify an enzyme with high activity and specificity for the 7-hydroxyl group of eriodictyol.

Q3: What is the role of UDP-glucuronic acid (UDPGA) and why is its availability often a limiting factor?

A3: UDP-glucuronic acid is the activated form of glucuronic acid that serves as the sugar donor in the glucuronidation reaction catalyzed by UGTs. In whole-cell systems like E. coli, the endogenous pool of UDPGA is relatively small compared to other sugar donors like UDP-glucose.[1] This limited supply can quickly become the rate-limiting factor for the entire biosynthesis pathway, leading to low product yields.

Q4: Can chemical synthesis be an alternative to biosynthesis for producing this compound?

A4: While chemical synthesis is an option, it often presents significant challenges for complex molecules like flavonoid glucuronides. These challenges include the need for multiple protection and deprotection steps to achieve regioselectivity, which can lead to low overall yields and the use of harsh reaction conditions.[1] For these reasons, biological synthesis methods are often preferred for their specificity and milder reaction conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the biosynthesis of this compound.

Issue 1: Low or No Product Formation in Whole-Cell Biosynthesis
Potential Cause Troubleshooting Steps
Inefficient UGT - Screen different UGTs known to have activity towards flavonoids. - Perform codon optimization of the UGT gene for the expression host.
Low UDPGA Supply - Overexpress key enzymes in the UDPGA biosynthesis pathway, such as UDP-glucose dehydrogenase (ugd). - Knock out competing pathways that consume UDPGA, for example, the araA gene in E. coli.
Low Eriodictyol Precursor - Optimize the upstream pathway for eriodictyol production by balancing the expression of pathway enzymes. - Supplement the culture medium with the eriodictyol precursor.
Suboptimal Culture Conditions - Optimize fermentation parameters such as temperature, pH, aeration, and inducer concentration. - Test different culture media to improve cell growth and productivity.
Toxicity of Substrate/Product - Implement a fed-batch or continuous culture strategy to maintain low concentrations of potentially toxic compounds. - Engineer the host to have increased tolerance.
Issue 2: Formation of Multiple Products (Isomers)
Potential Cause Troubleshooting Steps
Lack of UGT Regioselectivity - Screen for a UGT with higher specificity for the 7-OH position of eriodictyol. - Employ protein engineering techniques to alter the regioselectivity of an existing UGT.
Endogenous Enzyme Activity - Use a host strain with a clean genetic background, potentially knocking out endogenous glycosyltransferases that may act on flavonoids.
Issue 3: Low Yield in In Vitro Enzymatic Synthesis
Potential Cause Troubleshooting Steps
UDPGA Depletion - Use a high initial concentration of UDPGA. - Implement a UDPGA regeneration system to continuously supply the cofactor.
Enzyme Instability/Inactivity - Optimize reaction buffer conditions (pH, ionic strength). - Add stabilizing agents such as glycerol (B35011) or BSA. - Ensure the enzyme is properly purified and stored.
Product Inhibition - Perform the reaction in a biphasic system or use in situ product removal techniques to sequester the this compound as it is formed.

Data Presentation

Table 1: Comparison of Strategies to Enhance Flavonoid Glucuronide Production in E. coli

StrategyTargetHost StrainProductTiter (mg/L)Reference
Overexpression of UGTLuteolin GlucuronidationE. coliLuteolin-7-O-glucuronide300[1]
Overexpression of UGTQuercetin GlucuronidationE. coliQuercetin-3-O-glucuronide687[1]
UDPGA Pathway EngineeringBaicalein GlucuronidationE. coliBaicalein-7-O-glucuronide797
Co-culture SystemEriodictyol ProductionE. coliEriodictyol51.5[3][4][5]

Experimental Protocols

Protocol 1: Generalized Whole-Cell Biosynthesis of this compound in E. coli

This protocol is a generalized procedure based on established methods for other flavonoid glucuronides. Optimization will be required for specific UGTs and host strains.

  • Strain Construction:

    • Co-transform an appropriate E. coli expression host (e.g., BL21(DE3)) with two compatible plasmids:

      • A plasmid for the expression of a selected UGT with known activity towards the 7-OH position of flavonoids.

      • A plasmid for overexpressing key enzymes in the UDPGA pathway, such as UDP-glucose dehydrogenase (ugd).

  • Cultivation and Induction:

    • Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

    • Inoculate 1 L of production medium (e.g., M9 minimal medium supplemented with glucose and casamino acids) with the overnight culture to an initial OD600 of 0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Simultaneously, add the eriodictyol substrate to the culture (e.g., to a final concentration of 100-500 µM).

    • Reduce the temperature to 18-25°C and continue cultivation for 48-72 hours.

  • Product Extraction and Analysis:

    • Harvest the cells by centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Analyze the organic extract for the presence of this compound using HPLC or LC-MS.

Protocol 2: Generalized In Vitro Enzymatic Synthesis of this compound
  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.0-8.0)

      • 1-5 mM MgCl₂

      • 100-500 µM Eriodictyol (dissolved in DMSO)

      • 1-2 mM UDP-glucuronic acid (UDPGA)

      • 1-10 µg of purified UGT enzyme

    • The final concentration of DMSO in the reaction should be kept below 5% (v/v).

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 1-24 hours with gentle shaking.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or acetonitrile.

    • Centrifuge the mixture to precipitate the protein.

    • Analyze the supernatant by HPLC or LC-MS to quantify the formation of this compound.

Visualizations

Eriodictyol_Glucuronidation_Pathway cluster_precursor Eriodictyol Biosynthesis cluster_cofactor UDPGA Biosynthesis cluster_reaction Glucuronidation Reaction Tyrosine L-Tyrosine pCoumaric p-Coumaric Acid Tyrosine->pCoumaric Naringenin Naringenin pCoumaric->Naringenin Eriodictyol Eriodictyol Naringenin->Eriodictyol UGT UGT Eriodictyol->UGT Glucose Glucose G6P Glucose-6-P Glucose->G6P G1P Glucose-1-P G6P->G1P UDPG UDP-Glucose G1P->UDPG UDPGA UDP-Glucuronic Acid UDPG->UDPGA ugd UDPGA->UGT Product This compound UGT->Product

Caption: Biosynthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield of Eriodictyol 7-O-glucuronide Check_UGT Is the UGT active and regioselective? Start->Check_UGT Check_UDPGA Is UDPGA supply sufficient? Check_UGT->Check_UDPGA Yes Optimize_UGT Screen/Engineer UGT Check_UGT->Optimize_UGT No Check_Eriodictyol Is Eriodictyol precursor available? Check_UDPGA->Check_Eriodictyol Yes Optimize_UDPGA Engineer UDPGA Pathway (e.g., overexpress ugd) Check_UDPGA->Optimize_UDPGA No Check_Conditions Are reaction conditions optimal? Check_Eriodictyol->Check_Conditions Yes Optimize_Eriodictyol Optimize Precursor Pathway or Feed Eriodictyol Check_Eriodictyol->Optimize_Eriodictyol No Optimize_Conditions Optimize pH, Temp., Medium Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_UGT->Check_UDPGA Optimize_UDPGA->Check_Eriodictyol Optimize_Eriodictyol->Check_Conditions Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation & Production cluster_analysis Analysis Plasmid_UGT Construct UGT Expression Plasmid Transformation Co-transform E. coli Plasmid_UGT->Transformation Plasmid_UDPGA Construct UDPGA Pathway Plasmid Plasmid_UDPGA->Transformation Cultivation Cultivate Engineered Strain Transformation->Cultivation Induction Induce Gene Expression & Add Eriodictyol Cultivation->Induction Production Incubate for Production Induction->Production Extraction Extract Product Production->Extraction Quantification HPLC/LC-MS Analysis Extraction->Quantification

Caption: Whole-cell biosynthesis experimental workflow.

References

Technical Support Center: LC-MS/MS Analysis of Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Eriodictyol 7-O-glucuronide.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental analysis of this compound, focusing on the challenges posed by matrix effects.

Frequently Asked Questions (FAQs):

  • Q1: What are matrix effects and how do they impact the analysis of this compound? A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity. For flavonoid glucuronides, which are often analyzed in complex biological matrices, endogenous components like phospholipids (B1166683), salts, and other metabolites can interfere with the ionization process in the mass spectrometer's source.

  • Q2: What are the common causes of significant ion suppression for this compound? A2: Significant ion suppression for this compound is often caused by high concentrations of co-eluting matrix components that compete for ionization. In biological samples, phospholipids are a major contributor to ion suppression in electrospray ionization (ESI). Other potential sources include salts from buffers, endogenous metabolites, and dosing vehicles used in preclinical studies. The chemical properties of this compound, being a polar and glycosylated flavonoid, can also influence its susceptibility to matrix effects.

  • Q3: How can I minimize matrix effects originating from plasma samples? A3: To minimize matrix effects from plasma, it is crucial to implement an effective sample preparation strategy. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be effective in removing highly polar and non-polar interferences.

    • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and removing a broad range of interfering compounds. For flavonoid glucuronides, a reverse-phase SPE cartridge can be employed to retain the analyte while washing away more polar interferences.

  • Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound? A4: While not strictly mandatory, the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and more accurate and precise quantification. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.

  • Q5: My calibration curve for this compound is not linear. Could this be due to matrix effects? A5: Yes, non-linearity in the calibration curve can be an indication of matrix effects, especially if the effect is concentration-dependent. It can also be caused by detector saturation at high concentrations or issues with the extraction recovery across the concentration range. It is advisable to evaluate matrix effects at different concentration levels (low, medium, and high) to assess for any concentration dependency.

Quantitative Data on Matrix Effects

Analyte (Flavonoid)MatrixMatrix Effect (%)Citation
RutinRed Onion-10.5 to -2.5[1]
QuercetinRed Onion-15.0 to -0.5[1]
HesperidinOrange Peel-44.0 to -10.0[1]
HesperetinOrange Peel-25.0 to -5.0[1]
KaempferolHoney-5.0 to -1.0[1]

Experimental Protocols

Protocol for Assessment of Matrix Effect by Post-Extraction Addition

This protocol outlines a standard method to quantify the matrix effect for this compound in a biological matrix (e.g., plasma).

  • Preparation of Solutions:

    • Set A: Prepare a standard solution of this compound in a clean solvent (e.g., methanol/water, 50/50 v/v) at a known concentration (e.g., 100 ng/mL).

    • Set B: Obtain blank biological matrix (e.g., drug-free plasma). Process the blank matrix using your established extraction procedure (e.g., protein precipitation, LLE, or SPE). After the final evaporation step (if any), reconstitute the extracted residue with the standard solution from Set A.

    • Set C (for Recovery): Spike the blank biological matrix with the standard solution of this compound at the same concentration as in Set A before the extraction process. Process this spiked sample using your established extraction procedure.

  • LC-MS/MS Analysis:

    • Inject equal volumes of the solutions from Set A and Set B into the LC-MS/MS system.

    • Analyze at least six different lots of the blank matrix to assess the variability of the matrix effect.

  • Calculation of Matrix Effect:

    • The matrix effect (ME) is calculated as follows:

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

    • The recovery (RE) can be calculated as:

Visualizations

Workflow for Identifying and Mitigating Matrix Effects

cluster_0 Identification cluster_1 Mitigation cluster_2 Validation A Method Development B Post-Extraction Spike Experiment A->B C Calculate Matrix Factor (MF) MF = Response in Matrix / Response in Solvent B->C D Assess MF Is |MF - 1| > 0.15? C->D K No Significant Matrix Effect D->K No L Significant Matrix Effect D->L Yes E Optimize Sample Preparation (e.g., SPE, LLE) I Re-evaluate Matrix Effect E->I F Modify Chromatography (e.g., change gradient, column) F->I G Use Stable Isotope-Labeled Internal Standard (SIL-IS) G->I H Matrix-Matched Calibrators H->I J Method Validation I->J K->J L->E L->F L->G L->H cluster_0 Cellular Stress cluster_1 Eriodictyol Action cluster_2 Downstream Effects Stress Oxidative Stress / Inflammation PI3K PI3K Stress->PI3K Keap1 Keap1 Stress->Keap1 Eriodictyol Eriodictyol / This compound Eriodictyol->PI3K Inhibits Nrf2 Nrf2 Eriodictyol->Nrf2 Promotes dissociation AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription

References

Technical Support Center: Optimizing HPLC Resolution of Eriodictyol 7-O-glucuronide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of Eriodictyol 7-O-glucuronide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of these closely related compounds.

Troubleshooting Guide: Common HPLC Issues and Solutions

This guide addresses specific problems you may encounter during the separation of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: My chromatogram shows broad, overlapping peaks for the this compound isomers. How can I improve the separation?

Answer: Poor resolution is a common challenge when separating structurally similar isomers. Here are several strategies to improve peak separation, starting with the simplest adjustments:

  • Optimize Mobile Phase Composition:

    • Decrease Organic Solvent Strength: A lower percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase retention times, which can provide more opportunity for the isomers to separate.

    • Change Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation. Methanol can engage in hydrogen bonding, which may provide different interactions with the isomers compared to acetonitrile. Phenyl-based columns, in particular, often show enhanced selectivity with methanol for aromatic compounds.[1]

    • Adjust pH: The pH of the mobile phase can influence the ionization state of the analytes and the silica-based stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is a common practice to suppress the ionization of residual silanol (B1196071) groups on the column, leading to sharper peaks and potentially better resolution. Experimenting with the mobile phase pH within the stable range of your column is recommended.

  • Modify Chromatographic Conditions:

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, resulting in sharper peaks and improved resolution.

    • Adjust Column Temperature: Changing the column temperature can affect both retention and selectivity. Lowering the temperature may increase retention and enhance separation, while a higher temperature can improve efficiency and peak shape. The optimal temperature should be determined empirically.

  • Evaluate Stationary Phase Chemistry:

    • Switch to a Different Column: If optimizing the mobile phase and other conditions does not yield satisfactory results, consider a column with a different stationary phase. While C18 columns are widely used, a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds like flavonoids due to π-π interactions.[2][3][4][5]

Issue 2: Peak Tailing

Question: The peaks for my this compound isomers are asymmetrical with a distinct "tail." What causes this and how can I fix it?

Answer: Peak tailing can obscure the resolution of closely eluting isomers and affect accurate quantification. The primary causes and solutions are:

  • Secondary Interactions: Unwanted interactions between the isomers and active sites on the stationary phase (e.g., free silanol groups) are a common cause.

    • Solution: Add a competing agent to the mobile phase, such as a small amount of acid (0.1% formic or acetic acid), to protonate the silanol groups and minimize these interactions. Using a high-purity, end-capped column can also significantly reduce peak tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Accumulation of contaminants at the head of the column can cause poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.

Issue 3: Split Peaks

Question: I am observing split peaks for what should be a single isomer. What could be the issue?

Answer: Split peaks can arise from several factors, both chemical and mechanical.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker, miscible solvent.

  • Partially Clogged Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, leading to an uneven flow path.

    • Solution: Reverse flush the column (if permitted by the manufacturer). If the problem continues, the frit or the entire column may need to be replaced. Using an in-line filter can help prevent this.

  • Co-elution of Isomers: What appears to be a split peak might be two distinct but very closely eluting isomers.

    • Solution: Optimize the separation conditions as described in "Issue 1" to improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound isomers?

A1: A good starting point would be a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often effective for flavonoids. A shallow gradient can provide better resolution for closely eluting isomers.

Q2: How do I choose between a C18 and a Phenyl-Hexyl column for this separation?

A2: A C18 column is a good first choice due to its versatility. However, if you are struggling to resolve positional isomers, a Phenyl-Hexyl column may provide the necessary alternative selectivity. The phenyl groups in the stationary phase can interact differently with the aromatic rings of the Eriodictyol glucuronide isomers, potentially leading to better separation.[2][3][4][5]

Q3: Can changing the organic modifier in the mobile phase really make a difference?

A3: Yes, switching between acetonitrile and methanol can significantly impact the selectivity of the separation for flavonoid isomers. Methanol is a protic solvent capable of hydrogen bonding, which can alter the interactions between the analytes and the stationary phase compared to the aprotic acetonitrile. This change in interaction can sometimes resolve peaks that co-elute with the other solvent.[1]

Q4: My resolution is still not adequate even after optimizing my HPLC method. What are my other options?

A4: If conventional HPLC does not provide the desired resolution, you may consider more advanced techniques such as two-dimensional liquid chromatography (2D-LC) or supercritical fluid chromatography (SFC). 2D-LC can significantly increase peak capacity by using two columns with different selectivities. SFC can sometimes provide unique selectivity for isomeric compounds that are difficult to separate by HPLC.

Data Presentation

The following table summarizes the expected impact of various parameter adjustments on the resolution of this compound isomers based on typical behavior observed for flavonoid isomers. The resolution (Rs) value is a quantitative measure of separation, with a value of ≥ 1.5 indicating baseline separation.

Parameter AdjustedChangeExpected Impact on Resolution (Rs)Rationale
Mobile Phase Decrease % Organic SolventIncreaseIncreases retention, allowing more time for separation.
Switch Acetonitrile to MethanolVariable (Potentially Increase)Alters selectivity through different solvent-analyte interactions.[1]
Add 0.1% Formic AcidIncreaseSuppresses silanol interactions, leading to sharper peaks.
Column Switch from C18 to Phenyl-HexylVariable (Potentially Increase)Provides alternative selectivity through π-π interactions.[2][3][5]
Temperature Decrease from 40°C to 25°CVariable (Potentially Increase)Can increase retention and alter selectivity.
Flow Rate Decrease from 1.0 mL/min to 0.8 mL/minIncreaseImproves separation efficiency.

Experimental Protocols

Representative HPLC Method for this compound Isomer Separation

This protocol provides a starting point for developing a separation method. Optimization will likely be required.

  • HPLC System: A standard HPLC or UHPLC system with a UV-Vis or PDA detector.

  • Column:

    • Option 1 (Standard): C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Option 2 (Alternative Selectivity): Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    Time (min) % Solvent B
    0 15
    20 40
    25 95
    30 95
    31 15

    | 35 | 15 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 288 nm (typical for flavanones).

  • Injection Volume: 5-10 µL.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Eriodictyol Glucuronide Isomer Standard/Sample MobilePhase Prepare Mobile Phases (A & B) with 0.1% Formic Acid Filter Filter and Degas Mobile Phases Equilibrate Equilibrate Column with Initial Mobile Phase Conditions Filter->Equilibrate Load Solvents Inject Inject Sample Equilibrate->Inject Separate Gradient Elution Separation Inject->Separate Detect Detect at 288 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Resolution, Peak Shape, and Retention Time Chromatogram->Analyze Optimize Optimize Method if Necessary Analyze->Optimize Resolution < 1.5? Optimize->Equilibrate Adjust Parameters

Caption: A standard workflow for HPLC method development for this compound isomers.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrument Conditions cluster_column Stationary Phase Start Poor Resolution (Rs < 1.5) AdjustStrength Decrease % Organic Start->AdjustStrength ChangeSolvent Switch ACN to MeOH AdjustStrength->ChangeSolvent No Improvement End Resolution Improved (Rs >= 1.5) AdjustStrength->End Success AdjustpH Optimize pH ChangeSolvent->AdjustpH No Improvement ChangeSolvent->End Success FlowRate Lower Flow Rate AdjustpH->FlowRate No Improvement AdjustpH->End Success Temperature Adjust Temperature FlowRate->Temperature No Improvement FlowRate->End Success ChangeColumn Try Phenyl-Hexyl Column Temperature->ChangeColumn No Improvement Temperature->End Success ChangeColumn->End Success

Caption: A logical troubleshooting workflow for improving the resolution of HPLC peaks.

References

Stability of Eriodictyol 7-O-glucuronide under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriodictyol (B191197) 7-O-glucuronide. The information provided is intended to assist in designing and troubleshooting experiments related to the stability of this compound under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Eriodictyol 7-O-glucuronide?

A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. Like many flavonoid glucuronides, it is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can cleave the glucuronide moiety from the parent eriodictyol molecule. Elevated temperatures can accelerate this degradation.

Q2: How should I store my this compound samples to ensure stability?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For solutions, prepare them fresh whenever possible. If short-term storage of solutions is necessary, use a slightly acidic buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer at pH 5.0) and store at 2-8°C for no longer than 24 hours. Avoid prolonged storage in strongly acidic, alkaline, or aqueous solutions at room temperature.

Q3: I am observing unexpected degradation of my compound during analysis. What could be the cause?

A3: Unexpected degradation can arise from several sources. Check the pH of your sample and analytical mobile phase. The use of strong acids or bases, even for a short period, can cause hydrolysis. High temperatures in the autosampler or column compartment of your HPLC can also contribute to degradation. Additionally, ensure your solvents are fresh and of high purity, as contaminants can sometimes catalyze degradation.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation product under hydrolytic conditions (acid or base catalysis) is the aglycone, eriodictyol, and glucuronic acid. Under oxidative stress, further degradation of the eriodictyol moiety may occur, leading to various oxidation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low recovery of this compound in samples. Degradation during sample preparation or storage. Prepare samples in a stabilizing buffer (e.g., ammonium acetate, pH 5.0). Minimize the time between sample preparation and analysis. Store samples at low temperatures (2-8°C for short-term, -80°C for long-term).
Adsorption to container surfaces. Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes.
Appearance of unknown peaks in the chromatogram. Formation of degradation products. Conduct a forced degradation study to identify potential degradation products. This will help in confirming the identity of the unknown peaks.
Contamination of solvents or reagents. Use fresh, high-purity solvents and reagents. Filter all solutions before use.
Inconsistent results between replicate experiments. Variable sample handling and storage conditions. Standardize all experimental procedures, including incubation times, temperatures, and pH adjustments. Ensure consistent lighting conditions if photodegradation is a concern.
Instability in the analytical system. Equilibrate the HPLC system thoroughly. Use a guard column to protect the analytical column. Regularly check system suitability parameters.
Peak tailing or broadening in HPLC analysis. Interaction with the stationary phase. Optimize the mobile phase composition. The addition of a small amount of acid (e.g., 0.1% formic acid) can often improve peak shape for phenolic compounds.
Column degradation. Replace the analytical column if it has been used extensively or with harsh mobile phases.

Stability Data

Condition Parameter Value Time Remaining Compound (%)
pH pH 2.0 (0.1 M HCl)60°C4 hours~75%
pH 5.0 (Acetate Buffer)25°C24 hours>95%
pH 7.4 (Phosphate Buffer)25°C24 hours~90%
pH 10.0 (0.1 M NaOH)60°C4 hours~60%
Temperature 4°C (in pH 5.0 Buffer)-48 hours>98%
25°C (in pH 5.0 Buffer)-24 hours>95%
60°C (in pH 5.0 Buffer)-8 hours~85%
80°C (in pH 5.0 Buffer)-4 hours~70%
Oxidation 3% H₂O₂25°C24 hours~80%
Photostability UV Light (254 nm)25°C8 hours~88%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol (B129727) or a suitable organic solvent at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 8 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 8 hours.

  • Control Sample: Keep 1 mL of the stock solution at 4°C in the dark.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathway cluster_main This compound cluster_conditions Stress Conditions cluster_products Degradation Products Eriodictyol_Glucuronide This compound Eriodictyol Eriodictyol (Aglycone) Eriodictyol_Glucuronide->Eriodictyol Hydrolysis Glucuronic_Acid Glucuronic Acid Eriodictyol_Glucuronide->Glucuronic_Acid Hydrolysis Acid_Heat Acidic pH (e.g., pH < 4) + Heat Acid_Heat->Eriodictyol_Glucuronide Base_Heat Alkaline pH (e.g., pH > 8) + Heat Base_Heat->Eriodictyol_Glucuronide Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Eriodictyol Oxidation_Products Oxidized Degradants Eriodictyol->Oxidation_Products Oxidation

Caption: Degradation pathway of this compound.

Experimental_Workflow Start Start: Stability Study Design Prep Prepare Stock Solution of this compound Start->Prep Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Dilute Dilute Samples to Working Concentration Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze Data Data Analysis and Degradation Assessment Analyze->Data End End: Stability Profile Data->End

Caption: Workflow for assessing the stability of this compound.

Troubleshooting poor recovery of Eriodictyol 7-O-glucuronide during SPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor recovery of Eriodictyol 7-O-glucuronide during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for poor recovery of this compound during SPE?

Poor recovery is often a result of one or more of the following factors:

  • Inappropriate Sorbent Selection: this compound is a polar and acidic molecule. Using a purely reversed-phase (e.g., C18) sorbent may not provide adequate retention, leading to loss of the analyte during sample loading and washing.

  • Incorrect pH Conditions: The ionization state of the glucuronic acid and phenolic hydroxyl groups is critical for retention on ion-exchange and reversed-phase sorbents. Failure to optimize the pH of the sample, wash, and elution solvents can lead to premature elution or strong binding that prevents complete elution.

  • Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, causing the analyte to be washed away with interferences. Conversely, the elution solvent may be too weak to overcome the interactions between the analyte and the sorbent.

  • Sample Pretreatment Issues: In biological matrices like plasma, this compound can be bound to proteins. Inadequate protein removal can lead to poor recovery and clogging of the SPE cartridge.

  • Analyte Instability: Flavonoids and their metabolites can be susceptible to degradation under harsh pH or temperature conditions.

Q2: What type of SPE sorbent is recommended for this compound?

A mixed-mode sorbent with both reversed-phase and anion-exchange functionalities is highly recommended. This dual retention mechanism allows for more selective and robust extraction of polar acidic compounds like this compound. A weak anion-exchange (WAX) or strong anion-exchange (SAX) functionality combined with a polymeric reversed-phase backbone (e.g., Oasis MAX or Strata-X-A) is a good starting point.

Q3: How does pH affect the SPE of this compound?

The glucuronic acid moiety of Eriodictylo 7-O-glucuronide has an acidic pKa (estimated to be around 3-4).

  • For retention on a mixed-mode anion-exchange sorbent: The pH of the sample and wash solutions should be at least 2 pH units above the pKa of the glucuronic acid to ensure it is deprotonated (negatively charged) and can bind to the anion-exchange functional groups.

  • For elution from an anion-exchange sorbent: The pH of the elution solvent should be lowered to at least 2 pH units below the pKa to neutralize the glucuronic acid, thus disrupting the ionic interaction and allowing for elution.

Q4: What are some general tips for improving the stability of this compound during the SPE process?

To minimize degradation, consider the following:

  • Process samples on ice or at reduced temperatures.

  • Avoid extreme pH conditions for prolonged periods. Flavonoids can be unstable at very high or very low pH.[1][2]

  • Use freshly prepared solvents.

  • Minimize exposure to light and oxygen by using amber vials and working expeditiously.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting poor recovery of this compound during SPE.

Problem: Low or No Recovery of Analyte

Step 1: Diagnose the Problem

To identify where the analyte is being lost, collect and analyze fractions from each step of the SPE procedure (load, wash, and elution).

Troubleshooting Workflow

SPE_Troubleshooting start Low Recovery Observed collect_fractions Collect and Analyze Fractions: - Load - Wash - Elution start->collect_fractions analyze_fractions Where is the Analyte? collect_fractions->analyze_fractions in_load Analyte in Load Fraction analyze_fractions->in_load Load in_wash Analyte in Wash Fraction analyze_fractions->in_wash Wash not_eluted Analyte Not in Any Fraction (Retained on Cartridge) analyze_fractions->not_eluted None in_elution Analyte in Elution Fraction (But recovery is low) analyze_fractions->in_elution Elution cause_load1 Inadequate Retention: - Incorrect sorbent - Wrong sample pH - Sample solvent too strong in_load->cause_load1 cause_wash1 Premature Elution: - Wash solvent too strong in_wash->cause_wash1 cause_elution1 Incomplete Elution: - Elution solvent too weak - Insufficient elution volume not_eluted->cause_elution1 cause_general General Issues: - Analyte degradation - Incomplete protein precipitation in_elution->cause_general

Caption: A logical workflow for troubleshooting poor SPE recovery.

Step 2: Implement Solutions Based on Findings

Scenario 1: Analyte is found in the loading fraction.

This indicates that the analyte did not adequately bind to the SPE sorbent.

Potential Cause Recommended Solution
Incorrect Sorbent Switch to a mixed-mode anion-exchange sorbent (e.g., Oasis MAX, Strata-X-A).
Incorrect Sample pH Adjust the sample pH to be at least 2 units above the pKa of the glucuronic acid (aim for pH 5-6) to ensure it is negatively charged for anion-exchange retention.
Sample Solvent Too Strong If the sample is dissolved in a high percentage of organic solvent, dilute it with an aqueous buffer to promote retention on the reversed-phase portion of the sorbent.

Scenario 2: Analyte is found in the wash fraction.

This suggests that the wash solvent is too strong and is prematurely eluting the analyte.

Potential Cause Recommended Solution
Wash Solvent Too Strong Decrease the percentage of organic solvent in the wash step. For a mixed-mode sorbent, a wash with a weak organic solvent (e.g., 5% methanol (B129727) in water) at the appropriate pH (5-6) should remove interferences without eluting the analyte.

Scenario 3: Analyte is not found in the load, wash, or elution fractions (retained on the cartridge).

This indicates that the elution solvent is not strong enough to desorb the analyte from the sorbent.

Potential Cause Recommended Solution
Elution Solvent Too Weak For a mixed-mode anion-exchange sorbent, use an elution solvent with a low pH (e.g., containing formic or acetic acid) to neutralize the glucuronic acid and disrupt the ionic bond. Also, ensure a sufficiently high percentage of organic solvent (e.g., methanol or acetonitrile) to disrupt the reversed-phase interactions.
Insufficient Elution Volume Increase the volume of the elution solvent and consider a two-step elution to ensure complete recovery.

Scenario 4: Analyte is in the elution fraction, but recovery is still low.

This may point to issues with sample pretreatment or analyte stability.

Potential Cause Recommended Solution
Incomplete Protein Precipitation Ensure complete protein precipitation by using an appropriate precipitating agent (e.g., methanol, acetonitrile, or perchloric acid) and adequate vortexing and centrifugation.[3][4][5]
Analyte Degradation Minimize sample processing time, work at low temperatures, and avoid harsh pH conditions.[1]

Experimental Protocols

Protocol 1: Sample Pretreatment of Plasma for this compound Analysis

This protocol describes two common methods for preparing plasma samples prior to SPE.

A. Protein Precipitation

  • To 200 µL of plasma, add 600 µL of ice-cold methanol (or acetonitrile) containing an internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean tube for SPE.

B. Enzymatic Hydrolysis (for total Eriodictyol determination)

  • To 100 µL of plasma, add 100 µL of a 0.1 M sodium acetate (B1210297) buffer (pH 5).

  • Add 20 µL of β-glucuronidase/sulfatase enzyme solution.

  • Incubate the mixture at 37°C for 45-60 minutes.[6][7]

  • Stop the reaction by adding an acidic solution (e.g., 100 µL of 4% v/v phosphoric acid).[6]

  • Proceed with protein precipitation as described above.

Sample Pretreatment Workflow

Sample_Prep start Plasma Sample decision Analysis Type? start->decision free_metabolite Free Metabolite decision->free_metabolite Free total_metabolite Total Metabolite decision->total_metabolite Total ppt Protein Precipitation (e.g., Methanol) free_metabolite->ppt hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) total_metabolite->hydrolysis hydrolysis->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Proceed to SPE supernatant->spe

Caption: Workflow for plasma sample pretreatment.

Protocol 2: Mixed-Mode Anion-Exchange SPE for this compound

This protocol is a starting point and may require optimization for your specific application. It is adapted from general protocols for acidic compounds.

Materials:

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water (adjusts pH to be basic, ensuring the WAX sorbent is deprotonated and ready for anion exchange).

  • Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow and steady flow rate (approx. 1 drop/second).

  • Washing:

    • Wash 1: 1 mL of 2% ammonium hydroxide in 5% methanol/water to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 2% formic acid in methanol. The acidic condition neutralizes the glucuronic acid, and the methanol disrupts the reversed-phase interaction.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analytical method.

Data Presentation

The following table presents representative recovery data for a similar flavonoid, naringenin, using a C18 SPE method, which can serve as a benchmark for optimization. High recoveries of over 88% were achieved.[8]

Table 1: Representative SPE Recovery Data for Naringenin from Rat Plasma[8]

AnalyteSpiked Concentration (ng/mL)Recovery (%)RSD (%)
Naringenin588.35< 10.6
50> 88.35< 10.6
500> 88.35< 10.6

RSD: Relative Standard Deviation

For this compound, using a mixed-mode SPE approach is expected to yield similar or better recovery and cleaner extracts. The following table illustrates hypothetical data from an optimization experiment.

Table 2: Hypothetical Optimization of Elution Solvent for this compound Recovery using Mixed-Mode SPE

Elution SolventAnalyte Recovery (%)
100% Methanol45%
2% Formic Acid in Water20%
2% Formic Acid in 50% Methanol/Water75%
2% Formic Acid in Methanol >90%
5% Ammonium Hydroxide in Methanol<10%

This table demonstrates the importance of both pH control and organic solvent strength for efficient elution.

References

Technical Support Center: Optimization of Enzymatic Hydrolysis for Total Eriodictyol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of total eriodictyol (B191197). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for the enzymatic hydrolysis of eriodictyol glycosides.

Frequently Asked Questions (FAQs)

Q1: Why is enzymatic hydrolysis necessary for measuring total eriodictyol?

In many natural sources like citrus fruits and medicinal plants, eriodictyol exists predominantly as glycosides (e.g., eriocitrin), where a sugar molecule is attached to the eriodictyol aglycone.[1][2][3] Analytical methods like HPLC typically quantify the aglycone form. To measure the total eriodictyol content, it is essential to first cleave these sugar moieties. Enzymatic hydrolysis uses specific enzymes to break the glycosidic bonds, releasing the eriodictyol aglycone for accurate quantification. This method is often preferred over acid hydrolysis as it employs milder conditions, reducing the risk of degrading the target analyte.[4][5]

Q2: What is the difference between eriodictyol and eriodictyol glycosides?

Eriodictyol is a flavanone (B1672756) aglycone. Eriodictyol glycosides are molecules where one or more sugar units are attached to the eriodictyol structure via a glycosidic bond.[6] For example, Eriodictyol-7-O-glucoside has a glucose molecule attached at the 7-position of the eriodictyol backbone.[1][6] The presence of the sugar group increases the molecule's polarity and can affect its bioavailability and analytical detection.[7]

Q3: Which enzymes are suitable for hydrolyzing eriodictyol glycosides?

The choice of enzyme is critical and depends on the specific type of glycosidic linkage. Commonly used enzymes include:

  • β-Glucosidases: These enzymes hydrolyze terminal β-D-glucosyl residues and are effective for many common flavonoid glucosides.[8][9] A thermostable β-glucosidase from Pyrococcus furiosus has shown high activity on flavanone glycosides.[10]

  • Naringinase: This enzyme complex contains both α-L-rhamnosidase and β-D-glucosidase activity, making it effective for cleaving rutinose (a disaccharide) from flavonoid glycosides.

  • Hesperidinase: Similar to naringinase, this enzyme is effective at hydrolyzing hesperidin (B1673128) and related flavanone glycosides.

  • Snailase: A crude enzyme mixture derived from snail gut, which contains a wide range of carbohydrases, including cellulases, pectinases, and glucosidases.[4] Its broad specificity makes it a robust choice for hydrolyzing complex mixtures of glycosides from plant extracts.[4]

Q4: What are the key parameters to optimize for efficient hydrolysis?

The efficiency of enzymatic hydrolysis is influenced by several factors that need to be carefully optimized:

  • pH: Enzymes have an optimal pH range for activity. For instance, the β-glucosidase from P. furiosus works best at pH 5.5, while some pectinases prefer a more acidic pH of 4.5.[4][10]

  • Temperature: Enzyme activity is highly temperature-dependent. Thermostable enzymes can operate at high temperatures (e.g., 95°C for P. furiosus β-glucosidase), which can also help increase substrate solubility, while others, like snailase, work optimally at milder temperatures (e.g., 37°C).[4][10]

  • Enzyme Concentration: A higher enzyme concentration can increase the reaction rate, but an excessive amount may not be cost-effective and can complicate downstream purification.

  • Incubation Time: The reaction needs sufficient time to proceed to completion. This should be determined experimentally by measuring eriodictyol release at different time points.

  • Substrate Concentration: High concentrations of the plant extract can sometimes lead to substrate inhibition.

Response surface methodology (RSM) is a powerful statistical tool for optimizing these multiple variables simultaneously to find the most efficient hydrolysis conditions.[11][12]

Troubleshooting Guide

Problem: Low or inconsistent recovery of eriodictyol.

Possible Cause Troubleshooting Steps
Incomplete Hydrolysis Verify Enzyme Specificity: Ensure the chosen enzyme is active on the specific eriodictyol glycosides in your sample. Consider using a broad-spectrum enzyme mix like snailase if the exact glycoside structure is unknown.[4] Optimize Reaction Conditions: Systematically vary pH, temperature, enzyme concentration, and incubation time to find the optimal settings.[13] Improve Substrate Solubility: Flavonoid glycosides can have low solubility. The addition of a co-solvent like DMSO (up to 10% v/v) can significantly enhance solubility and improve enzyme access.[10]
Eriodictyol Degradation Check pH and Temperature: Although enzymatic conditions are mild, prolonged incubation at non-optimal pH or high temperatures could potentially lead to some degradation of the released aglycone. Ensure conditions are not overly harsh. Minimize Oxygen Exposure: Eriodictyol is an antioxidant and can be susceptible to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) if degradation is suspected.
Enzyme Inhibition Dilute the Sample Extract: Components within the crude plant extract (e.g., other phenolics, metal ions) may inhibit the enzyme. Try hydrolyzing a more dilute extract. Pre-purify the Extract: Use solid-phase extraction (SPE) to partially clean up the sample and remove potential inhibitors before the hydrolysis step.
Post-Hydrolysis Sample Handling Efficient Extraction: After hydrolysis, the eriodictyol aglycone must be efficiently extracted from the aqueous reaction mixture. Use a suitable organic solvent like ethyl acetate. Proper Storage: Store the final extracts at -20°C or lower to prevent degradation before analysis. If quantifying in a biological matrix like serum, storage at -80°C is recommended.[14]

Problem: Appearance of unexpected peaks in the HPLC chromatogram.

Possible Cause Troubleshooting Steps
Enzyme Preparation Impurities Run an Enzyme Blank: Incubate the enzyme in the reaction buffer without the sample extract. Analyze this blank to identify any peaks originating from the enzyme preparation itself.
Incomplete Hydrolysis Products Increase Incubation Time/Enzyme Concentration: The new peaks may be partially hydrolyzed intermediates (e.g., eriodictyol attached to a single sugar instead of a disaccharide). Try forcing the reaction to completion with more enzyme or longer incubation.
Side Reactions Review Reaction Conditions: Ensure the pH and temperature are within the optimal range for the enzyme's hydrolytic activity and do not favor any potential side reactions.

Experimental Protocols & Data

Protocol: General Procedure for Enzymatic Hydrolysis of Eriodictyol Glycosides

This protocol provides a general framework. Specific parameters should be optimized for your particular sample and enzyme.

  • Sample Preparation:

    • Extract phenolic compounds from the plant material using a suitable solvent (e.g., 80% methanol).

    • Evaporate the solvent under vacuum to obtain a dry crude extract.

    • Re-dissolve a known amount of the dry extract in the chosen reaction buffer to a specific concentration.

  • Enzymatic Hydrolysis:

    • In a microcentrifuge tube, combine 500 µL of the re-dissolved plant extract with the optimized amount of the selected enzyme (e.g., 20 U of pectinase (B1165727) or 5 mg of snailase).[4]

    • Include a negative control sample containing the extract and buffer but no enzyme.

    • Incubate the tubes in a water bath or thermomixer at the optimized temperature and pH for the determined duration (e.g., 37°C for 25 minutes for snailase).[4]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by boiling for 5 minutes to denature the enzyme.

    • Acidify the mixture slightly (e.g., with 1 M HCl) to ensure eriodictyol is in its protonated form.

    • Extract the eriodictyol aglycone by adding an appropriate organic solvent (e.g., 1 mL of ethyl acetate) and vortexing vigorously.

    • Centrifuge to separate the phases.

    • Carefully collect the organic layer. Repeat the extraction two more times and pool the organic fractions.

  • Quantification:

    • Evaporate the pooled organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase (e.g., 50% methanol).

    • Analyze the sample using a validated HPLC method with a suitable standard for eriodictyol.

Table 1: Optimized Conditions for Various Hydrolytic Enzymes

This table summarizes reported optimal conditions for different enzymes used in flavonoid glycoside hydrolysis.

EnzymeSourceOptimal pHOptimal Temperature (°C)Incubation TimeReference
Snailase Helix pomatia5.53725 min[4]
Pectinase Fungal4.54025 min[4]
Cellulase Fungal5.55225 min[4]
β-Glucosidase Pyrococcus furiosus5.5959-12 h[10]
Cellobiase Fungal4.53725 min[4]

Visualized Workflows and Relationships

Diagram 1: Experimental Workflow for Optimization

G cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis & Optimization cluster_analysis Analysis Start Plant Material Extract Solvent Extraction (e.g., 80% MeOH) Start->Extract Dry Evaporation to Dry Extract Extract->Dry Redissolve Redissolve in Buffer Dry->Redissolve AddEnzyme Add Enzyme Redissolve->AddEnzyme Incubate Incubate (Control T°, pH, Time) AddEnzyme->Incubate Optimization Optimization Loop (Vary Parameters) Incubate->Optimization Optimization->AddEnzyme Adjust Conditions Terminate Terminate Reaction Optimization->Terminate Optimal Conditions Found ExtractAglycone Extract Aglycone (e.g., Ethyl Acetate) Terminate->ExtractAglycone Quantify Quantify by HPLC ExtractAglycone->Quantify End Total Eriodictyol Concentration Quantify->End

Caption: Workflow for optimizing enzymatic hydrolysis for total eriodictyol measurement.

Diagram 2: Factors Influencing Hydrolysis Yield

G cluster_inputs cluster_outputs T Temperature Activity Enzyme Activity & Stability T->Activity pH pH pH->Activity Time Incubation Time Time->Activity Enzyme_Conc [Enzyme] Enzyme_Conc->Activity Interaction Substrate-Enzyme Interaction Enzyme_Conc->Interaction Substrate_Conc [Substrate] Substrate_Conc->Interaction Yield Eriodictyol Yield Activity->Yield Interaction->Yield

References

Minimizing degradation of Eriodictyol 7-O-glucuronide during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Eriodictyol 7-O-glucuronide during sample storage and analysis. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my samples?

A1: Like many flavonoid glucuronides, this compound is susceptible to degradation from several factors:

  • Temperature: Elevated temperatures accelerate chemical and enzymatic degradation.

  • pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glucuronide bond.

  • Light: Exposure to UV or even ambient light can cause photodegradation.

  • Enzymatic Activity: The presence of β-glucuronidase enzymes in biological samples can cleave the glucuronide moiety.

  • Oxidation: The flavonoid structure is susceptible to oxidation.

Q2: What are the recommended storage conditions for this compound standards and biological samples?

A2: Proper storage is crucial for maintaining the integrity of your samples. While specific long-term stability data for this compound is limited, based on general knowledge of flavonoid glucuronides and related compounds, the following conditions are recommended:

Sample TypeShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
Solid Compound Room temperature, protected from light-20°C or -80°C in a desiccator, protected from light
Stock Solutions (in organic solvent, e.g., DMSO, Methanol) 2-8°C, protected from light-80°C, protected from light[1]
Biological Samples (e.g., plasma, urine) 2-8°C on ice for immediate processing-80°C[2]

For a related compound, Eriodictyol 7-O-glucoside, stock solutions are reported to be stable for up to 6 months at -80°C and 1 month at -20°C when protected from light.[1]

Q3: How many freeze-thaw cycles can my samples containing this compound withstand?

A3: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of metabolites. While specific data for this compound is not available, it is best practice to aliquot samples into single-use volumes before freezing to minimize the number of freeze-thaw cycles. If repeated use from a single vial is necessary, it is crucial to perform a freeze-thaw stability study to determine the extent of degradation for your specific sample matrix and storage conditions.

Q4: My biological samples may contain β-glucuronidase. How can I prevent enzymatic degradation of this compound?

A4: To prevent enzymatic hydrolysis by β-glucuronidase, especially in plasma or tissue homogenates, it is recommended to immediately inhibit enzyme activity upon sample collection. This can be achieved by:

  • Immediate Freezing: Snap-freezing the samples in liquid nitrogen and storing them at -80°C until analysis.

  • pH Adjustment: Lowering the pH of the sample can help to inactivate the enzyme.

  • Inhibitor Addition: Adding a β-glucuronidase inhibitor, such as saccharo-1,4-lactone, to the collection tubes.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of this compound peak area over time in stored samples. 1. Improper storage temperature. 2. Exposure to light. 3. Repeated freeze-thaw cycles. 4. pH instability. 1. Verify storage temperature. For long-term storage, use -80°C.2. Store all samples and solutions in amber vials or wrapped in foil. 3. Aliquot samples into single-use tubes before freezing. 4. Ensure the pH of the sample matrix is appropriate for stability. If necessary, adjust the pH.
Appearance of a new peak corresponding to the aglycone (Eriodictyol). 1. Hydrolysis of the glucuronide bond. This can be due to acidic or basic conditions, or enzymatic activity.1. Review sample collection and processing steps. For biological samples, ensure rapid processing at low temperatures and consider adding a β-glucuronidase inhibitor.2. Check the pH of all solutions and buffers.
Multiple unknown peaks appearing in the chromatogram. 1. Oxidative or photodegradation. 1. De-gas solvents and use antioxidants if necessary. 2. Minimize light exposure during all steps of sample handling and analysis. 3. Perform a forced degradation study to identify potential degradation products.
Inconsistent results between replicates. 1. Incomplete dissolution of the standard. 2. Variable degradation during sample preparation. 1. Ensure complete dissolution of the standard by vortexing and/or sonication. 2. Standardize sample preparation procedures, minimizing time at room temperature and exposure to light.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock and Working Solutions
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh the desired amount of this compound solid.

    • Dissolve in an appropriate solvent (e.g., DMSO or methanol) to the final concentration.

    • Vortex and/or sonicate briefly to ensure complete dissolution.

    • Store in an amber glass vial.

  • Storage of Stock Solution:

    • For short-term storage (up to one week), store at 2-8°C.

    • For long-term storage, aliquot into single-use amber vials and store at -80°C.

  • Working Solution Preparation:

    • On the day of analysis, thaw a stock solution aliquot at room temperature.

    • Dilute the stock solution with the appropriate mobile phase or injection solvent to the desired concentrations for calibration standards and quality control samples.

    • Keep working solutions in an autosampler set to a cool temperature (e.g., 4°C) and protected from light during the analytical run.

Protocol 2: Sample Preparation from Plasma to Minimize Degradation
  • Sample Collection:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • To inhibit enzymatic activity, consider adding a β-glucuronidase inhibitor to the collection tubes.

  • Plasma Separation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C immediately after collection.

    • Transfer the plasma supernatant to clean polypropylene (B1209903) tubes.

  • Protein Precipitation (for LC-MS/MS analysis):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • Storage:

    • If not analyzed immediately, snap-freeze the plasma samples in liquid nitrogen and store at -80°C.

Protocol 3: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for a defined period (e.g., 30, 60, 120 minutes).

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8 hours).

    • Thermal Degradation: Incubate a sample at a high temperature (e.g., 80°C) in a calibrated oven for a defined period (e.g., 24, 48, 72 hours).

    • Photodegradation: Expose a sample to a controlled light source (as per ICH Q1B guidelines).

  • Neutralization & Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to the target concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated HPLC or LC-MS/MS method.

Visualizations

degradation_pathway cluster_main This compound cluster_degradation Degradation Products A This compound B Eriodictyol (Aglycone) A->B  Hydrolysis (Acid, Base, β-glucuronidase) C Oxidation Products A->C Oxidation D Photodegradation Products A->D Light Exposure experimental_workflow A Sample Collection (with stabilizer if needed) B Immediate Processing (e.g., Centrifugation at 4°C) A->B C Sample Extraction (e.g., Protein Precipitation) B->C E Short-Term Storage (2-8°C, protected from light) B->E If not processed immediately F Long-Term Storage (-80°C, protected from light) B->F For long-term storage D Analysis (HPLC or LC-MS/MS) C->D E->C F->C Thaw before extraction troubleshooting_logic A Inconsistent or Low Analyte Concentration B Check Storage Conditions (Temp, Light, Duration) A->B C Review Sample Preparation Protocol B->C Storage OK E Optimize Storage: -80°C, Amber Vials, Aliquot B->E Storage Not Optimal D Investigate Matrix Effects (e.g., Enzymatic Degradation) C->D Protocol OK F Refine Protocol: Minimize Time, Use Ice, Check pH C->F Protocol Not Optimal G Incorporate Stabilizers: e.g., β-glucuronidase inhibitor D->G Matrix Effects Suspected H Results Stabilized E->H F->H G->H

References

Enhancing the ionization efficiency of Eriodictyol 7-O-glucuronide in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Eriodictyol (B191197) 7-O-glucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance the ionization efficiency of this and similar flavonoid glucuronides.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive (ESI+) or negative (ESI-), is better for Eriodictyol 7-O-glucuronide?

A1: Both positive and negative electrospray ionization (ESI) modes can be used, but negative ion mode is generally recommended and more commonly used for flavonoid glucuronides .[1] In ESI-, the molecule readily deprotonates to form the [M-H]⁻ ion, which is often more stable and abundant, leading to higher sensitivity and a better signal-to-noise ratio.[1] However, some studies have reported successful quantification in positive mode, forming [M+H]⁺ ions, citing better specificity in their matrix.[2] The optimal choice can be matrix-dependent, so it is advisable to test both modes during method development.

Q2: What is the expected fragmentation pattern for this compound in MS/MS?

A2: The most characteristic fragmentation of flavonoid glucuronides is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da.[3] This cleavage of the O-glycosidic bond is typically the most facile fragmentation, resulting in a product ion corresponding to the deprotonated eriodictyol aglycone ([M-H-176]⁻).[3][4] Further fragmentation of the eriodictyol aglycone can also occur.

Q3: What are the best mobile phase additives to use for LC-MS analysis?

A3: Small amounts of volatile acids are typically added to the mobile phase to improve chromatographic peak shape and ionization efficiency.

  • Formic acid (0.1%) or acetic acid (0.05%-0.1%) are the most common choices. They help to protonate silanol (B1196071) groups on the column, reducing peak tailing, and can aid in the formation of [M+H]⁺ ions in positive mode or provide a source of protons for consistent deprotonation in negative mode.[2][5]

  • Glycine (e.g., 1 mM) has been shown to enhance the ESI signal intensity of flavonoid glycosides in negative mode.[6][7] It is believed to reduce the solvation of the analyte with water molecules in the ESI droplets, making the analyte more available for ionization.[7]

Q4: Why is my this compound signal unstable or degrading over time?

A4: Flavonoids can be sensitive to environmental conditions. To ensure stability, serum or plasma samples should be processed quickly. For long-term storage, samples should be kept at -80°C.[2] Avoid repeated freeze-thaw cycles, which can lead to analyte degradation. During sample preparation, keep samples on ice and minimize the time between extraction and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.

Issue 1: Low or No Signal Intensity

Q: I am not detecting a signal for this compound, or the intensity is very low. What are the possible causes and solutions?

A: Low signal intensity is a common problem, often stemming from the inherently poor ionization of glucuronides.[3] A systematic approach to troubleshooting is recommended.

  • Cause 1: Suboptimal Ionization Mode.

    • Solution: As detailed in the FAQ, negative ESI mode is often superior for this class of compounds. If you are using positive mode, switch to negative mode and re-evaluate the signal.[1]

  • Cause 2: Inefficient Sample Preparation.

    • Solution: Glucuronides are highly polar. If using liquid-liquid extraction, ensure the pH is acidified to protonate the glucuronic acid moiety (pKa ~3.2) and improve extraction into organic solvents.[8] For biological matrices like plasma or bile, solid-phase extraction (SPE) using a C18 cartridge is often effective at removing interfering matrix components like bile acids and salts.[2]

  • Cause 3: In-Source Fragmentation.

    • Solution: A high cone voltage (or fragmentor voltage) can cause the parent ion to fragment within the ion source before it reaches the mass analyzer. This depletes the signal of the intended precursor ion. Systematically lower the cone voltage to find a balance between ion transmission and fragmentation.[3][9]

  • Cause 4: Suboptimal ESI Source Parameters.

    • Solution: The efficiency of the electrospray process is dependent on multiple parameters. Optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. This is best done systematically, either one-factor-at-a-time or using a Design of Experiments (DoE) approach.[10]

troubleshooting_low_signal start Low or No Signal for This compound check_mode Are you in Negative Ion Mode (ESI-)? start->check_mode switch_mode Switch to ESI-. It is often more sensitive for flavonoid glucuronides. check_mode->switch_mode No check_fragmentation Is the Aglycone Fragment ([M-H-176]⁻) Intense? check_mode->check_fragmentation Yes lower_cone_v Lower Cone/Fragmentor Voltage. This reduces in-source fragmentation and preserves the precursor ion. check_fragmentation->lower_cone_v Yes optimize_sample_prep Optimize Sample Preparation. Consider SPE to remove matrix suppressors. Ensure pH is optimal for extraction. check_fragmentation->optimize_sample_prep No optimize_source Systematically Optimize Source Parameters. (Capillary V, Gas Flow/Temp, Nebulizer Pressure) optimize_sample_prep->optimize_source

A decision tree for troubleshooting low signal intensity.

Issue 2: High In-Source Fragmentation

Q: My MS1 spectrum shows a very large peak for the eriodictyol aglycone and a very small or non-existent peak for the intact glucuronide. How can I fix this?

A: This is a classic case of in-source fragmentation (or in-source collision-induced dissociation). Glucuronides are particularly susceptible to this due to the labile glycosidic bond.[3]

  • Cause 1: High Cone/Fragmentor Voltage.

    • Solution: The cone voltage is the most critical parameter contributing to the in-source fragmentation of glucuronides.[3] Reducing this voltage will result in "softer" ionization conditions, preserving the intact [M-H]⁻ ion. Start with a low value (e.g., 15-20 V) and gradually increase it only if the overall signal intensity is too low.

  • Cause 2: High Source Temperature.

    • Solution: While less impactful than cone voltage, excessively high source or desolvation temperatures can contribute to the thermal degradation of labile molecules. Try reducing the temperature in increments of 25-50°C to see if it improves the ratio of precursor to fragment ion, without compromising desolvation efficiency (which would manifest as poor signal stability).[3]

Quantitative Data Summary

The following tables summarize the effects of key experimental parameters on the ionization and detection of this compound.

Table 1: Comparison of ESI+ and ESI- Modes for Flavonoid Glucuronide Analysis

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Recommendation for this compound
Primary Ion [M+H]⁺[M-H]⁻[M-H]⁻ is typically more stable and abundant.
Sensitivity Generally lower, but can be matrix-dependent.[2]Generally higher, often providing a better signal-to-noise ratio.[1]Start with Negative Mode.
Specificity Can sometimes offer better specificity against certain matrix interferences.[2]May have more background interference from other acidic compounds.Evaluate both if matrix interference is a significant issue.
Additives Requires an acidic modifier (e.g., formic acid) to provide protons.Benefits from acidic modifiers to ensure consistent deprotonation.0.1% Formic Acid is suitable for both modes.

Table 2: Effect of Cone / Fragmentor Voltage on Ion Intensities

Cone / Fragmentor Voltage[M-H]⁻ Intensity (Precursor)[M-H-176]⁻ Intensity (Fragment)Recommended Setting for Quantification
Low (e.g., 15-30 V) HigherLowerOptimal. Maximizes the signal of the target precursor ion for MS1 or MRM.[3]
Medium (e.g., 30-60 V) DecreasingIncreasingMay be useful for qualitative structural confirmation via MS/MS.
High (e.g., >60 V) Very Low / AbsentHighNot recommended for quantification of the intact glucuronide.

Table 3: Common Mobile Phase Additives and Their Effects

AdditiveTypical ConcentrationPrimary Effect(s)
Formic Acid 0.05 - 0.1%Improves peak shape by suppressing silanol interactions. Aids in protonation (ESI+) and provides a consistent proton environment (ESI-).[11]
Acetic Acid 0.05 - 0.1%Similar to formic acid, but less acidic. Can be a good alternative if formic acid causes excessive signal suppression.[5]
Ammonium Formate/Acetate 5 - 10 mMActs as a buffer to stabilize mobile phase pH. Can improve reproducibility. May cause ion suppression in some cases.
Glycine 1 - 5 mMCan significantly enhance signal intensity in ESI- for glycosylated compounds by reducing analyte solvation.[6][7]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from a plasma matrix.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Add 600 µL of acidified water (e.g., 0.1% formic acid in water) to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to a new tube.

  • SPE Cartridge Conditioning:

    • Place C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by washing with 1 mL of methanol (B129727).

    • Equilibrate the cartridges with 1 mL of acidified water (0.1% formic acid). Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridges with 1 mL of 5% methanol in water (containing 0.1% formic acid) to remove polar interferences.

  • Elution:

    • Elute the retained analytes with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[2]

Protocol 2: General LC-MS/MS Method Optimization

This protocol provides a workflow for developing a sensitive and robust LC-MS/MS method.

  • Analyte Infusion:

    • Prepare a ~1 µg/mL solution of this compound in 50% methanol/water.

    • Infuse the solution directly into the mass spectrometer using a syringe pump to optimize MS parameters.

  • MS Optimization (Negative Mode):

    • Full Scan (MS1): Confirm the m/z of the deprotonated molecule [M-H]⁻.

    • Source Parameters: While infusing, adjust the capillary voltage (e.g., -2.5 to -4.5 kV), nebulizer pressure, drying gas flow, and temperature to maximize the [M-H]⁻ signal.

    • Compound Parameters: Perform a product ion scan of the [M-H]⁻ precursor. Optimize the cone/fragmentor voltage to maximize the precursor ion signal. Then, optimize the collision energy to achieve a stable and abundant signal for the characteristic aglycone fragment ([M-H-176]⁻).

    • MRM Transition: Select the transition from the precursor [M-H]⁻ to the aglycone fragment for Multiple Reaction Monitoring (MRM) quantification.

  • Chromatographic Optimization:

    • Column: A C18 reversed-phase column (e.g., 50-100 mm length, 2.1 mm ID, <3 µm particle size) is a good starting point.[2]

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Gradient: Develop a gradient elution method that provides good retention and a sharp, symmetrical peak for this compound, separating it from matrix components. Start with a low percentage of organic (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B).

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample + Internal Standard precip Protein Precipitation (Acidified Water) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition & Equilibrate C18 Cartridge condition->load wash Wash (e.g., 5% MeOH) load->wash elute Elute (e.g., 100% MeOH) wash->elute dry Dry Down Eluate elute->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute inject LC-MS/MS Analysis reconstitute->inject

Workflow for sample preparation and analysis.

fragmentation_pathway parent This compound [M-H]⁻ m/z 463.10 loss - C₆H₈O₆ (Glucuronic Acid) - 176.03 Da parent->loss fragment Eriodictyol Aglycone [M-H-176]⁻ m/z 287.07 loss->fragment

Primary fragmentation of this compound.

References

Technical Support Center: Purity Assessment for Synthetic Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthetic Eriodictyol (B191197) 7-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is Eriodictyol 7-O-glucuronide and why is purity assessment critical?

A1: this compound is a flavonoid, specifically a glucuronide conjugate of the flavanone (B1672756) eriodictyol.[1] Eriodictyol itself is a natural compound found in various plants and is studied for numerous health benefits, including antioxidant and anti-inflammatory effects.[2][3][4] The glucuronidated form is often a key metabolite when the parent compound is processed in the body.[2] For synthetic versions used in research and drug development, rigorous purity assessment is critical to ensure that observed biological effects are attributable to the compound itself and not to process-related impurities or degradation products.

Q2: What are the primary analytical techniques for assessing the purity of this compound?

A2: The most common and powerful methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and confirmation.[5]

  • HPLC-UV is excellent for quantifying the main compound and known impurities against a reference standard.

  • LC-MS/MS provides molecular weight and structural information, making it indispensable for identifying unknown impurities and confirming the identity of the target compound.[5][6]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used for definitive structural elucidation of the compound and any major isolated impurities.

Q3: What are the potential sources and types of impurities in synthetic this compound?

A3: Impurities can arise from the synthetic process or from degradation during storage.

  • Process-Related Impurities: These include unreacted starting materials (e.g., Eriodictyol aglycone), residual reagents or catalysts, and by-products from intermediate steps, such as incomplete removal of protecting groups used during synthesis.[5] Positional isomers, where the glucuronic acid is attached to a different hydroxyl group on the eriodictyol molecule, are also a significant possibility.[7]

  • Degradation Products: Eriodictyol and related flavonoids are susceptible to degradation from exposure to heat, light, or oxygen.[3] Key degradation pathways include hydrolysis of the glycosidic bond (cleaving the glucuronic acid) and oxidation of the flavonoid structure, particularly the C-ring or the catechol group on the B-ring.[8][9]

Q4: How does glucuronidation at the 7-position affect the UV spectrum compared to the eriodictyol aglycone?

A4: Glucuronidation at the 7-hydroxyl position has been shown to cause minimal to no shift in the main absorption bands (Band I and Band II) of the flavonoid's UV spectrum when compared to the parent aglycone.[10] This can be a useful diagnostic tool. A significant shift might suggest the glucuronide is attached at a different position (e.g., the 5- or 4'- position).[10]

Experimental Protocols and Data

General Purity Assessment Workflow

The following diagram outlines a typical workflow for the comprehensive purity assessment of a synthetic batch of this compound.

cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Methods cluster_eval 3. Data Evaluation cluster_report 4. Reporting prep Dissolve sample in appropriate solvent (e.g., Methanol (B129727), DMSO) hplc HPLC-UV Analysis (Quantification) prep->hplc lcms LC-MS/MS Analysis (Identification) prep->lcms quant Calculate % Purity (Area Normalization) hplc->quant ident Identify Impurities (Mass & Fragmentation) lcms->ident report Generate Certificate of Analysis (CoA) quant->report ident->report

Caption: General workflow for purity assessment.
Protocol 1: HPLC-UV Method for Purity Quantification

This protocol provides a general method for determining the purity of this compound using reversed-phase HPLC.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 40% B

    • 15-18 min: 40% to 90% B

    • 18-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-27 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 288 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.

  • Purity Calculation: Use the area normalization method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Table 1: Representative HPLC Method Validation Parameters

The following data, based on typical values for flavonoid glucuronide analysis, illustrates expected performance for a validated method.[11][12][13]

ParameterSpecificationTypical Value
Linearity (R²)
≥ 0.9990.9995
Limit of Detection (LOD) Signal-to-Noise ≥ 30.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.50 µg/mL
Accuracy (% Recovery) 90-110%98.5% - 103.2%
Precision (Intra-day RSD) ≤ 2%1.2%
Precision (Inter-day RSD) ≤ 3%2.5%
Protocol 2: LC-MS/MS for Impurity Identification
  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phases as the HPLC-UV method (Protocol 1).

  • Ionization Mode: ESI in both positive and negative modes is recommended for comprehensive analysis.

  • MS Parameters (Negative Mode Example):

    • Scan Range: m/z 100-1000

    • Capillary Voltage: -3.0 kV

    • Collision Energy (for MS/MS): Ramp from 15-40 eV to generate fragment ions.

  • Data Analysis:

    • Extract ion chromatograms for the expected mass of this compound ([M-H]⁻ at m/z 463.1).[1]

    • Analyze the MS/MS spectrum. The primary fragment should correspond to the eriodictyol aglycone ([Y₀]⁻ at m/z 287.0) from the loss of the glucuronic acid moiety (176 Da).[14][15]

    • Search for other masses in the total ion chromatogram and analyze their MS/MS spectra to identify potential impurities.

Table 2: Potential Impurities and Their Expected Mass Signals
Potential ImpurityChemical FormulaMolecular WeightExpected [M-H]⁻ (m/z)Key MS/MS Fragment (m/z)
Eriodictyol (Aglycone) C₁₅H₁₂O₆288.25287.06-
Eriodictyol 7-O-glucoside C₂₁H₂₂O₁₁450.40449.11287.06 (loss of glucose)
Homoeriodictyol-7-O-glucuronide C₂₂H₂₂O₁₂478.41477.11301.07 (homoeriodictyol)
Positional Isomer C₂₁H₂₀O₁₂464.38463.09287.06 (loss of glucuronic acid)

Troubleshooting Guides

Guide 1: Issues with HPLC-UV Analysis

This troubleshooting guide addresses common chromatographic problems encountered during purity analysis.

cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Poor Chromatographic Results Observed tailing Tailing Peaks? start->tailing fronting Fronting Peaks? start->fronting rt_shift Retention Time Shifting? start->rt_shift sol_tail Check for silanol (B1196071) interactions (use B-type silica (B1680970), add modifier). Check for column void. tailing->sol_tail Yes sol_front Sample overload (dilute sample). Poor sample solvent miscibility. fronting->sol_front Yes sol_rt Check pump flow rate & gradient proportioning. Ensure column temperature is stable. Prepare fresh mobile phase. rt_shift->sol_rt Yes

Caption: Troubleshooting HPLC peak problems.

Q: My main peak is tailing. What could be the cause? A: Peak tailing for flavonoids is often caused by secondary interactions between the phenolic hydroxyl groups and active sites (free silanols) on the silica-based column packing.

  • Solution 1: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress the ionization of silanol groups.

  • Solution 2: Use a modern, end-capped, high-purity silica column (Type B silica) designed to minimize silanol interactions.

  • Solution 3: Check for column degradation or voids. A guard column can help extend the life of your analytical column.

Q: The retention time of my peak is drifting between injections. Why? A: Retention time instability is usually a system issue rather than a chemical one.

  • Solution 1: Check for leaks in the HPLC system.

  • Solution 2: Ensure the column is properly thermostatted and the temperature is stable.

  • Solution 3: Prepare fresh mobile phase. Inconsistent mobile phase composition, due to improper mixing or evaporation of the organic component, can cause drift.

  • Solution 4: Verify that the pump is delivering a consistent flow rate and that the gradient proportioning valves are functioning correctly.

Guide 2: Interpreting Unexpected LC-MS Results

Q: I see a peak at m/z 287.06. What is it? A: This mass corresponds to the [M-H]⁻ ion of the eriodictyol aglycone.[16] Its presence likely indicates degradation of your sample via hydrolysis of the glucuronide bond or that it is present as a process-related impurity from the synthesis.

Q: My MS analysis shows a peak with the correct mass (m/z 463.1) but it elutes at a different retention time than my main peak. What could this be? A: This is very likely a positional isomer. Synthesis of flavonoid glucuronides can be challenging, and glucuronic acid may attach to other available hydroxyl groups (e.g., at the 5, 3', or 4' positions) if the synthetic strategy does not employ appropriate protecting groups.[5] These isomers will have the same mass but different chromatographic behavior. MS/MS fragmentation patterns may be very similar, often requiring NMR for definitive identification.

Q: I observe a mass at m/z 479.1. What is this? A: This mass does not correspond to a simple, expected impurity. It could potentially be an adduct (e.g., [M+O-H]⁻, indicating oxidation) or a by-product from the synthesis involving one of the reagents. A thorough review of the synthetic route and analysis of the MS/MS fragmentation pattern is necessary to propose a structure.

References

Technical Support Center: Enhancing Aqueous Solubility of Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Eriodictyol 7-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its aqueous solubility a concern?

This compound is a flavonoid, a class of naturally occurring polyphenolic compounds.[1] While flavonoids exhibit various pharmacological activities, their therapeutic potential is often limited by poor aqueous solubility, which can lead to low bioavailability.[2][3] Enhancing the solubility of this compound is crucial for its effective formulation and delivery in therapeutic applications.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the solubility of poorly water-soluble flavonoids like this compound.[2][4][5] These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.[3][6][7][8]

  • Nanotechnology: Reducing particle size to the nanometer range increases the surface area for dissolution.[9][10] This includes nanoemulsions and nanoparticle formulations.[4][5]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic flavonoid molecule within the cavity of a cyclodextrin (B1172386) can significantly enhance its aqueous solubility.[5][11]

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Adjusting the pH of the formulation can increase the ionization and, consequently, the solubility of the compound.[12][13]

  • Use of Cosolvents and Surfactants: The addition of water-miscible organic solvents (cosolvents) or surfactants can improve the wetting and solubilization of poorly soluble compounds.[5][14]

  • Prodrug Approach: Chemical modification of the molecule to a more soluble form (prodrug) that converts back to the active compound in the body can be an effective strategy.[15][16]

Q3: How do solid dispersions improve the solubility of flavonoids?

Solid dispersions enhance the solubility of flavonoids through several mechanisms:

  • Amorphous State: The flavonoid is converted from a crystalline to a higher-energy amorphous state, which requires less energy to dissolve.[6][8]

  • Increased Surface Area: The drug is molecularly dispersed in the carrier, leading to a significant increase in the surface area available for dissolution.

  • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic flavonoid.

  • Inhibition of Recrystallization: The polymer matrix can prevent the flavonoid from converting back to its less soluble crystalline form.[6]

Q4: Which polymers are commonly used for preparing solid dispersions of flavonoids?

Commonly used polymers for flavonoid solid dispersions include:

  • Polyvinylpyrrolidone (PVP): Known for its ability to form hydrogen bonds with flavonoids, which helps prevent recrystallization.[1][6][8]

  • Hydroxypropyl Methylcellulose (HPMC): A versatile polymer that can inhibit crystallization and improve membrane permeability.[6]

  • Polyethylene Glycol (PEG): A water-soluble polymer that can be used to prepare solid dispersions.[1][7]

  • Eudragit® Polymers: A family of pH-sensitive polymers that can be tailored for targeted drug release.[6]

Troubleshooting Guides

Issue 1: Low Solubility Enhancement with Solid Dispersions
Potential Cause Troubleshooting Step
Incorrect Polymer Selection The interaction between the flavonoid and the polymer is crucial. Screen different polymers (e.g., PVP, HPMC, PEGs) to find the one with the best solubilizing capacity for this compound.
Inappropriate Drug-to-Polymer Ratio A high drug loading can lead to recrystallization.[6] Experiment with different drug-to-polymer ratios to find the optimal balance between drug loading and solubility enhancement.
Inefficient Solvent Removal (Solvent Evaporation Method) Residual solvent can act as a plasticizer and promote recrystallization. Ensure complete solvent removal by optimizing the drying process (e.g., temperature, vacuum, time).
Phase Separation During Preparation The drug and polymer may not be fully miscible. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state and absence of crystallinity.
Issue 2: Instability of Amorphous Solid Dispersion (Recrystallization)
Potential Cause Troubleshooting Step
Moisture Absorption Water can act as a plasticizer, reducing the glass transition temperature (Tg) and promoting recrystallization.[6] Store the solid dispersion in a desiccated environment and consider using less hygroscopic polymers.
High Drug Loading A higher drug loading increases the thermodynamic driving force for crystallization.[6] If stability is an issue, consider reducing the drug-to-polymer ratio.
Inadequate Polymer Interaction The polymer may not be effectively inhibiting nucleation and crystal growth. Consider using a combination of polymers or a polymer with stronger interactions with this compound.
Issue 3: Poor Results with Cyclodextrin Complexation
Potential Cause Troubleshooting Step
Incorrect Cyclodextrin Type The size of the cyclodextrin cavity must be appropriate to accommodate the guest molecule. Screen different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, γ-cyclodextrin) to find the best fit.
Suboptimal Stoichiometry The molar ratio of the flavonoid to the cyclodextrin affects complexation efficiency. Determine the optimal stoichiometry using methods like Job's plot.
Inefficient Complexation Method The method used to prepare the inclusion complex (e.g., co-precipitation, kneading, freeze-drying) can impact the efficiency. Optimize the preparation method to ensure maximum complexation.

Quantitative Data Summary

Table 1: Comparison of Solubility Enhancement Strategies for Flavonoids

Strategy Example Flavonoid Carrier/System Solubility Enhancement Factor Reference
Solid Dispersion Naringenin & HesperetinPVP51.4 and 64.3-fold increase in dissolution[1]
Solid Dispersion QuercetinSoluplus®Significant solubility enhancement[6]
Cyclodextrin Complexation Hesperetin-7-O-glucosideβ-cyclodextrinApparent increase in water solubility[17]
Nanotechnology QuercetinPLGA nanoparticles100% entrapment efficiency[9]
pH Adjustment Telmisartan (pH-dependent solubility)pH modifiersUp to 13-fold increase in solubility[13]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Accurately weigh this compound and the selected polymer (e.g., PVP K30) in the desired ratio (e.g., 1:4 w/w). Dissolve both components in a suitable solvent (e.g., ethanol (B145695) or a methanol-water mixture) with gentle stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using DSC and XRD).

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
  • Solution Preparation: Prepare an aqueous solution of the selected cyclodextrin (e.g., HP-β-cyclodextrin).

  • Complexation: Add an excess amount of this compound to the cyclodextrin solution. Stir the mixture at room temperature for 24-72 hours to allow for complex formation.

  • Filtration: Filter the suspension to remove the un-complexed this compound.

  • Freeze-Drying: Freeze the filtrate at a low temperature (e.g., -80 °C) and then lyophilize it to obtain a solid powder of the inclusion complex.

  • Characterization: Analyze the inclusion complex for drug content, solubility, and evidence of complex formation using techniques like FTIR, NMR, and DSC.

Visualizations

experimental_workflow cluster_sd Solid Dispersion Preparation cluster_cd Cyclodextrin Complexation sd_start 1. Dissolve this compound & Polymer sd_evap 2. Solvent Evaporation sd_start->sd_evap sd_dry 3. Vacuum Drying sd_evap->sd_dry sd_mill 4. Milling & Sieving sd_dry->sd_mill sd_char 5. Characterization sd_mill->sd_char cd_start 1. Prepare Cyclodextrin Solution cd_complex 2. Add this compound & Stir cd_start->cd_complex cd_filter 3. Filtration cd_complex->cd_filter cd_freeze 4. Freeze-Drying cd_filter->cd_freeze cd_char 5. Characterization cd_freeze->cd_char troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Solubility Enhancement? cause1 Incorrect Polymer/Cyclodextrin start->cause1 cause2 Suboptimal Ratio start->cause2 cause3 Inefficient Method start->cause3 sol1 Screen Different Excipients cause1->sol1 sol2 Optimize Drug-to-Carrier Ratio cause2->sol2 sol3 Refine Preparation Technique cause3->sol3

References

Technical Support Center: Eriodictyol 7-O-glucuronide Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to investigate Eriodictyol (B191197) 7-O-glucuronide.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Problem Potential Cause Recommended Solution
Inconsistent or No Cellular Response to Eriodictyol 7-O-glucuronide Compound Instability: Flavonoids can be unstable in cell culture media over long incubation periods.Prepare fresh dilutions of this compound for each experiment. Minimize the duration of exposure where possible and consider conducting a stability test of the compound in your specific cell culture medium using HPLC.
Cell Line Health and Passage Number: High passage numbers can alter cellular phenotype and responsiveness to stimuli.Use cells within a consistent and low passage number range. Regularly check for signs of stress or contamination.
Incorrect Dosing: The effective concentration of this compound can be cell-type specific.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.
High Background or "Edge Effects" in Plate-Based Assays Evaporation: Evaporation from wells, particularly on the outer edges of a microplate, can concentrate media components and affect cell growth and compound activity.To minimize evaporation, fill the outer wells of the plate with sterile water or PBS. For long-term cultures, consider using hydration chambers.
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in results.Ensure a homogenous cell suspension before and during plating. After plating, allow the cells to settle at room temperature for a short period before transferring to the incubator to promote even distribution.
Difficulty Reproducing Published Data Variability in Reagents or Protocols: Minor differences in cell culture media, serum, or experimental protocols can lead to different outcomes.Standardize all reagents and protocols. Ensure that the cell line and its passage number match those in the cited literature as closely as possible.
Glucuronidation and Metabolism: The parent compound, eriodictyol, is subject to glucuronidation. The activity of the glucuronide may differ from the parent compound.Be aware that the observed effects may be due to the glucuronide itself or its potential conversion back to the aglycone by cellular enzymes. Consider co-administration with a UGT inhibitor to investigate the role of glucuronidation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. For working solutions, it is advisable to prepare them fresh for each experiment from the stock solution.

Q2: I am observing low bioactivity of this compound compared to its aglycone, eriodictyol. Why might this be?

A2: The addition of a glucuronide moiety can affect the compound's cell permeability and interaction with its target. The parent compound, eriodictyol, may be more readily taken up by cells. Furthermore, the biological activity might be dependent on the specific metabolic pathways present in your cell model. It has been observed that the protective effects of eriodictyol against acetaminophen-induced hepatotoxicity were seen with the parent compound but not its glucuronide metabolites when administered intragastrically, suggesting a significant role of the administration route and subsequent metabolism.

Q3: Are there any known signaling pathways activated by this compound?

A3: Yes, this compound has been shown to modulate several signaling pathways. For instance, in human basophilic KU812F cells, it has been found to downregulate the protein and mRNA expression of FcεRI and inhibit the phosphorylation of downstream signaling factors like Syk, Lyn, and ERK 1/2.[1] A related compound, Eriodictyol-7-O-glucoside, is a known activator of the Nrf2/ARE pathway.[2][3] Eriodictyol itself has been shown to inhibit the PI3K/AKT signaling pathway in gastric cancer cells.[4][5]

Q4: What are some common cell lines used to study the effects of this compound?

A4: Based on available research, human basophilic KU812F cells have been used to study its anti-allergic effects.[1] For the related compound, eriodictyol-7-O-glucoside, human renal mesangial cells (HRMC) and MDA-MB-231 cells have been utilized to investigate its Nrf2 activating properties.[2][3] For the aglycone eriodictyol, gastric cancer cell lines have been used to study its anti-cancer effects via the PI3K/AKT pathway.[5]

Quantitative Data Summary

Table 1: Effect of this compound (EDG) on FcεRI Expression in KU812F Cells [1]

Concentration of EDG (µM)FcεRI Expression (%)
030.0
1025.5
2521.0
5019.4
10016.5

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Protein Phosphorylation
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Syk, Syk, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow General Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_analysis Protein Analysis (e.g., Western Blot) treatment->protein_analysis gene_expression Gene Expression Analysis (e.g., RT-qPCR) treatment->gene_expression data_analysis Data Interpretation & Statistical Analysis viability_assay->data_analysis protein_analysis->data_analysis gene_expression->data_analysis

Caption: A generalized workflow for conducting cell-based assays with this compound.

fc_epsilon_ri_pathway Inhibitory Effect on FcεRI-Mediated Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FcERI FcεRI Lyn Lyn FcERI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates ERK ERK 1/2 Syk->ERK Activates Gene_Expression Allergic Mediator Gene Expression ERK->Gene_Expression Promotes Eriodictyol This compound Eriodictyol->FcERI Inhibits Expression Eriodictyol->Lyn Inhibits Eriodictyol->Syk Inhibits Eriodictyol->ERK Inhibits

Caption: The inhibitory effect of this compound on the FcεRI-mediated signaling pathway.

nrf2_pathway *Pathway shown for the related compound Eriodictyol-7-O-glucoside cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Eriodictyol_glucoside Eriodictyol-7-O-glucoside* Eriodictyol_glucoside->Keap1_Nrf2 Induces Dissociation

Caption: Activation of the Nrf2/ARE signaling pathway by the related compound Eriodictyol-7-O-glucoside.

pi3k_akt_pathway *Pathway shown for the aglycone Eriodictyol cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates & Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Eriodictyol Eriodictyol* Eriodictyol->PI3K Inhibits Eriodictyol->AKT Inhibits Phosphorylation

Caption: Inhibition of the PI3K/AKT signaling pathway by the aglycone Eriodictyol.

References

Technical Support Center: Addressing Analytical Interferences in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common analytical interferences encountered in complex biological matrices.

Section 1: Matrix Effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Matrix effects can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS assays by causing ion suppression or enhancement.[1]

Frequently Asked Questions (FAQs)

Q1: My analyte signal is inconsistent and lower than expected when analyzing plasma samples. How can I determine if matrix effects are the cause and what can I do to mitigate them?

A1: Inconsistent and suppressed analyte signals in plasma samples are common indicators of matrix effects, where co-eluting endogenous components like phospholipids (B1166683) and salts interfere with the ionization of your target analyte.[2] To confirm and address this, you should systematically evaluate the matrix effect and then optimize your sample preparation and chromatographic methods.

A two-pronged approach is recommended: a qualitative assessment using post-column infusion followed by a quantitative assessment using a post-extraction spike experiment.[3][4]

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of the analyte is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any deviation from the stable baseline signal indicates the presence of interfering components.[5]

  • Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the extent of the matrix effect. The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat (clean) solvent.[6] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[3]

Data Presentation: Quantifying Matrix Effects

The following table summarizes the calculation and interpretation of the Matrix Factor (MF) from a post-extraction spike experiment. An MF value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.[3]

Sample SetDescriptionAnalyte Peak AreaCalculation of Matrix Factor (MF)Interpretation
Set A Analyte in Neat SolutionAMF = B / A-
Set B Analyte Spiked Post-Extraction into Blank MatrixBIf MF < 0.85, significant ion suppression. If MF > 1.15, significant ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for an analyte in a biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources[3]

  • Analyte stock solution of known concentration

  • Internal Standard (IS) stock solution (preferably a stable isotope-labeled version of the analyte)

  • LC-MS/MS system

  • All necessary solvents and reagents for sample extraction and chromatographic analysis

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): In a clean tube, add the analyte and IS to the reconstitution solvent to achieve a final concentration equivalent to that expected in the processed samples.

    • Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire extraction procedure. In the final, evaporated extract, add the analyte and IS in reconstitution solvent to achieve the same final concentration as in Set A.[2]

    • Set C (Pre-Extraction Spike - for Recovery): Spike the blank biological matrix with the analyte and IS before initiating the extraction procedure. The concentration should be the same as that in the final extracts of Sets A and B.

  • LC-MS/MS Analysis: Inject the three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF by dividing the average peak area of the analyte in Set B by the average peak area of the analyte in Set A.

      • MF = Peak Area (Set B) / Peak Area (Set A)

    • Recovery (RE): Calculate the extraction recovery by dividing the average peak area of the analyte in Set C by the average peak area of the analyte in Set B.

      • RE (%) = (Peak Area (Set C) / Peak Area (Set B)) * 100

    • Process Efficiency (PE): Calculate the overall process efficiency by dividing the average peak area of the analyte in Set C by the average peak area of the analyte in Set A.

      • PE (%) = (Peak Area (Set C) / Peak Area (Set A)) * 100

Mandatory Visualization

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation & Action A Set A: Analyte in Neat Solvent LCMS LC-MS/MS Analysis (Measure Peak Areas) A->LCMS B Set B: Post-Extraction Spiked Matrix B->LCMS C Set C: Pre-Extraction Spiked Matrix C->LCMS Calc Calculate: 1. Matrix Factor (MF) 2. Recovery (RE) 3. Process Efficiency (PE) LCMS->Calc Decision Is MF within acceptable limits (e.g., 0.85-1.15)? Calc->Decision Optimize Optimize Sample Prep & Chromatography Decision->Optimize No Validate Proceed to Method Validation Decision->Validate Yes Optimize->B Re-evaluate

Caption: Workflow for assessing matrix effects in LC-MS/MS.

Section 2: Interferences in Immunoassays

Immunoassays are susceptible to various interferences that can lead to inaccurate results. Common issues include high background, cross-reactivity, and interference from endogenous substances like heterophile antibodies.

High Background in ELISA

Q2: I am observing high optical density (OD) readings in my negative control wells in an ELISA, leading to a poor signal-to-noise ratio. What are the common causes and how can I troubleshoot this?

A2: High background in an ELISA can obscure the specific signal and reduce the assay's dynamic range. This is often caused by non-specific binding of antibodies, issues with reagents, or improper washing.[7] A systematic approach to troubleshooting is essential.

Common Causes and Solutions for High Background:

  • Insufficient Blocking: If the blocking buffer does not adequately cover all unoccupied sites on the plate, the primary or secondary antibodies can bind non-specifically.

    • Solution: Increase the blocking incubation time or the concentration of the blocking agent (e.g., BSA or casein).

  • Inadequate Washing: Residual unbound antibodies or detection reagents will lead to a high background signal.

    • Solution: Increase the number of wash steps and ensure complete aspiration of the wash buffer after each step. Adding a detergent like Tween-20 (0.05%) to the wash buffer can also help.[7]

  • Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can result in non-specific binding.

    • Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal without increasing the background.

  • Contaminated Reagents: Contamination of buffers or reagents with the target analyte or other substances can cause a consistently high signal.

    • Solution: Use fresh, sterile reagents and pipette tips for each step.[8]

  • Substrate Issues: If the substrate solution has deteriorated or is contaminated, it may produce a color change in the absence of the enzyme.

    • Solution: Ensure the substrate is colorless before adding it to the plate.[9]

Data Presentation: Optimizing Blocking Conditions

This table illustrates how to evaluate different blocking buffers to improve the signal-to-noise ratio.

Blocking BufferSignal (Analyte Wells)Background (Negative Control)Signal-to-Noise Ratio (Signal/Background)
1% BSA in PBS1.2500.2505.0
3% BSA in PBS1.2000.1508.0
5% Non-fat Milk in PBS1.1500.10011.5
Commercial Blocker1.3000.09513.7

Experimental Protocols

Protocol 2: Optimizing Washing and Blocking Steps in ELISA

Objective: To reduce high background by optimizing the washing and blocking steps.

Materials:

  • ELISA plate coated with capture antibody

  • Blocking buffers (e.g., 1%, 3%, 5% BSA in PBS-T; commercial blocking buffer)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Primary and HRP-conjugated secondary antibodies

  • TMB substrate and stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat the ELISA plate with the capture antibody as per your standard protocol.

  • Blocking Optimization:

    • Wash the plate twice with wash buffer.

    • Add different blocking buffers to different sets of wells.

    • Incubate for at least 1-2 hours at room temperature or overnight at 4°C.

  • Washing Optimization:

    • After blocking, perform different washing procedures on different sets of wells (e.g., 3 washes, 5 washes, 3 washes with a 30-second soak time for each wash).

  • Antibody Incubation:

    • Add your primary antibody (at its standard dilution) to all wells and incubate.

    • Wash the plate using your newly optimized washing procedure.

    • Add the HRP-conjugated secondary antibody (at its standard dilution) and incubate.

  • Development and Measurement:

    • Wash the plate thoroughly using the optimized washing procedure.

    • Add TMB substrate and incubate in the dark.

    • Add stop solution and read the absorbance at 450 nm.

  • Analysis: Compare the signal-to-noise ratio for each condition to determine the optimal blocking and washing procedure.

Mandatory Visualization

ELISA_Troubleshooting Start High Background Observed Wash Review Washing Protocol Start->Wash WashOK Washing Protocol Correct? Wash->WashOK No IncreaseWash Increase wash steps/soak time Ensure complete aspiration WashOK->IncreaseWash Blocking Review Blocking Step WashOK->Blocking Yes Rerun Re-run Assay with Optimized Protocol IncreaseWash->Rerun BlockingOK Blocking Sufficient? Blocking->BlockingOK No OptimizeBlocking Increase blocker concentration/time Test alternative blockers BlockingOK->OptimizeBlocking Antibody Check Antibody Concentrations BlockingOK->Antibody Yes OptimizeBlocking->Rerun AntibodyOK Concentrations Optimal? Antibody->AntibodyOK No TitrateAb Titrate Primary and Secondary Antibodies AntibodyOK->TitrateAb Reagents Check Reagents AntibodyOK->Reagents Yes TitrateAb->Rerun ReagentsOK Reagents OK? Reagents->ReagentsOK No NewReagents Prepare fresh buffers Check substrate quality ReagentsOK->NewReagents ReagentsOK->Rerun Yes NewReagents->Rerun

Caption: ELISA high background troubleshooting flowchart.

Heterophile Antibody Interference

Q3: I am getting unexpectedly high or false-positive results in a sandwich immunoassay. Could this be due to heterophile antibodies, and how can I confirm and mitigate this interference?

A3: Unexpectedly high or false-positive results in sandwich immunoassays can indeed be caused by heterophile antibodies.[10] These are human antibodies that can bind to the animal immunoglobulins used in the assay, effectively cross-linking the capture and detection antibodies in the absence of the analyte and mimicking a positive signal.[11]

Confirmation and Mitigation Strategies:

  • Serial Dilution: Analyze the sample at several dilutions. If heterophile antibodies are present, the results will often show non-linear dilution, meaning the measured concentration will not decrease proportionally with the dilution factor.

  • Use of Heterophile Blocking Tubes (HBT): Pre-treating the sample with a commercially available HBT can neutralize the interfering antibodies.[12][13] A significant difference in the results before and after treatment is a strong indicator of heterophile antibody interference.[12]

  • Addition of Non-specific Immunoglobulins: Adding non-specific IgG from the same species as the assay antibodies to the sample diluent can sometimes block the binding of heterophile antibodies.

  • Assay with an Alternative Method: If possible, measure the analyte using a different assay platform or a method less susceptible to this type of interference, such as LC-MS/MS. A discordant result can point to an assay-specific interference.

Data Presentation: Effect of Heterophile Blocking Agent

The table below shows hypothetical results for a patient sample tested for a specific biomarker, demonstrating the effect of a heterophile blocking agent.

Sample TreatmentMeasured Concentration (pg/mL)Interpretation
Untreated Sample2500Suspected False Positive
Sample Pre-treated with HBT15Result corrected for interference

Experimental Protocols

Protocol 3: Confirmation of Heterophile Antibody Interference using Blocking Tubes

Objective: To determine if false-positive immunoassay results are due to heterophile antibody interference.

Materials:

  • Patient/test sample

  • Heterophile Blocking Tubes (HBT), e.g., from Scantibodies Laboratory, Inc.

  • Immunoassay kit and required instrumentation

Procedure:

  • Initial Measurement: Analyze the untreated patient sample according to the immunoassay kit's instructions to obtain the initial, potentially erroneous result.

  • Sample Pre-treatment:

    • Pipette the required volume of the patient sample (e.g., 500 µL) into an HBT.[12]

    • Cap the tube and mix by gentle inversion (e.g., 5 times).[12]

    • Incubate at room temperature for the time specified by the manufacturer (e.g., 1 hour).[12]

  • Re-analysis: Assay the treated sample using the same immunoassay.

  • Interpretation of Results:

    • Compare the result from the treated sample to the result from the untreated sample.

    • A significant drop in the measured concentration after HBT treatment confirms the presence of heterophile antibody interference.[12]

Mandatory Visualization

Heterophile_Interference cluster_assay Sandwich Immunoassay Principle cluster_normal Normal Assay cluster_interference Heterophile Ab Interference cluster_mitigation Mitigation cluster_blocking With Blocking Agent CaptureAb Capture Ab Analyte Analyte CaptureAb->Analyte DetectionAb Detection Ab Analyte->DetectionAb HeterophileAb Heterophile Ab CaptureAb2 Capture Ab CaptureAb2->HeterophileAb DetectionAb2 Detection Ab HeterophileAb->DetectionAb2 HeterophileAb2 Heterophile Ab CaptureAb3 Capture Ab BlockingAgent Blocking Agent HeterophileAb2->BlockingAgent DetectionAb3 Detection Ab

Caption: Mechanism of heterophile antibody interference and mitigation.

Section 3: Sample-Related Interferences

Hemolysis

Q4: My plasma samples have a reddish tint, and I'm concerned about hemolysis. How does hemolysis affect bioanalytical assays, and what steps can I take to minimize its impact?

A4: Hemolysis, the rupture of red blood cells, releases intracellular components like hemoglobin, enzymes, and lipids into the plasma or serum, which can significantly interfere with analytical assays.[3] The reddish tint is due to the release of hemoglobin.

Mechanisms of Hemolysis Interference:

  • Spectral Interference: Hemoglobin has a strong absorbance at certain wavelengths, which can directly interfere with colorimetric and spectrophotometric assays.[12]

  • Chemical Interference: Released enzymes can degrade the analyte of interest, or other released substances can inhibit or enhance enzymatic reactions in the assay.[3]

  • Matrix Effect in LC-MS/MS: The release of phospholipids and other components can cause ion suppression or enhancement.[3]

  • Binding Competition: Released components might bind to the analyte or assay antibodies, affecting the results of immunoassays.

Mitigation Strategies:

  • Prevention: The best approach is to prevent hemolysis during sample collection and handling. This includes using an appropriate needle gauge, avoiding vigorous shaking, and ensuring proper centrifugation and separation of plasma/serum.

  • Sample Dilution: If the interference is minor, diluting the hemolyzed sample with a non-hemolyzed matrix may reduce the interference to an acceptable level.[14]

  • Method Modification:

    • For LC-MS/MS: Optimize chromatographic conditions to separate the analyte from interfering substances. Additional sample cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary.[14]

    • For Immunoassays: The impact of hemolysis should be assessed during method validation by spiking hemolysate into control samples.

Data Presentation: Impact of Hemolysis on Analyte Stability

This table shows hypothetical stability data for an analyte in normal and hemolyzed plasma.

Storage ConditionAnalyte Concentration in Normal Plasma (% of Initial)Analyte Concentration in Hemolyzed Plasma (% of Initial)
0 hours100%100%
4 hours at RT98%75%
24 hours at 4°C95%60%

Experimental Protocols

Protocol 4: Assessing the Impact of Hemolysis

Objective: To evaluate the effect of hemolysis on the quantification of an analyte.

Materials:

  • Whole blood

  • Blank plasma

  • Analyte stock solution

  • Deionized water

Procedure:

  • Prepare Hemolysate:

    • Centrifuge a whole blood sample to pellet the red blood cells.

    • Wash the red blood cells with saline solution.

    • Lyse the red blood cells by adding deionized water (osmotic shock) or by freeze-thaw cycles.[15]

    • Centrifuge to remove cell debris and collect the supernatant (hemolysate).

  • Prepare Hemolyzed Plasma Spikes:

    • Create a series of hemolyzed plasma samples by spiking different amounts of the hemolysate into aliquots of blank plasma (e.g., 0.5%, 1%, 2% v/v).

  • Spike with Analyte: Spike both the normal plasma and the hemolyzed plasma samples with the analyte at low and high concentrations (e.g., LLOQ and ULOQ).

  • Analysis: Analyze the samples using your bioanalytical method and compare the results obtained from the hemolyzed samples to those from the normal plasma samples. A deviation of more than 15% is typically considered significant.[3]

Mandatory Visualization

Hemolysis_Impact cluster_interference Potential Interferences cluster_mitigation Mitigation Strategies Start Hemolyzed Sample (Reddish Plasma) Spectral Spectral Interference (e.g., Colorimetric Assays) Start->Spectral Chemical Chemical/Enzymatic Degradation Start->Chemical Matrix Matrix Effects (LC-MS/MS) Start->Matrix Prevention Prevention: Proper Sample Handling Spectral->Prevention Dilution Sample Dilution Spectral->Dilution Chemical->Prevention Optimization Method Optimization: - Better Chromatography - Robust Sample Cleanup Chemical->Optimization Matrix->Prevention Matrix->Optimization

Caption: Overview of hemolysis interference and mitigation strategies.

Lipid Interference (Lipemia)

Q5: My plasma samples appear cloudy or milky. How does this lipemia affect my analysis, and what is the best way to remove this interference?

A5: Lipemic samples, which appear cloudy due to a high concentration of lipids (primarily triglycerides), can cause significant interference in many analytical methods.[16]

Mechanisms of Lipemic Interference:

  • Light Scattering: In spectrophotometric and turbidimetric assays, the lipid particles scatter light, leading to falsely elevated absorbance readings.

  • Volume Displacement: High lipid content can displace a significant volume of plasma water, leading to a falsely decreased concentration of the analyte.

  • Partitioning: Lipophilic analytes may partition into the lipid phase, reducing their availability for detection in the aqueous phase of the assay.

  • Physical Interference: Lipids can coat surfaces of instruments, tubing, and columns, leading to carryover and affecting subsequent analyses.

Mitigation Strategies:

  • Ultracentrifugation: This is considered the gold standard for removing lipids. The high centrifugal force pellets the lipids, allowing for the clear infranatant to be collected for analysis.[16]

  • High-Speed Centrifugation: While less effective than ultracentrifugation, high-speed centrifugation (e.g., >10,000 x g) can remove a significant portion of the lipids and is more accessible in many labs.[17]

  • Lipid-Clearing Agents: Commercial reagents (e.g., LipoClear) can be used to precipitate lipids, which are then removed by centrifugation. However, these reagents may interfere with some assays.[17]

  • Solvent Extraction: A liquid-liquid extraction with a non-polar organic solvent can be used to remove lipids, but this may also co-extract lipophilic analytes.

Data Presentation: Comparison of Lipid Removal Methods

This table compares the effectiveness of different methods for reducing lipemia, as measured by a lipemic index (a measure of turbidity).

MethodLipemic Index (Before)Lipemic Index (After)% Reduction
High-Speed Centrifugation (10,000 x g)2503088%
Ultracentrifugation (100,000 x g)250<10>96%
LipoClear Reagent2501594%

Experimental Protocols

Protocol 5: Lipid Removal by High-Speed Centrifugation

Objective: To reduce lipid interference in plasma samples.

Materials:

  • Lipemic plasma samples

  • High-speed refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Aliquot the lipemic sample into a microcentrifuge tube suitable for high-speed centrifugation.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.[17]

  • A lipid layer should form at the top of the sample.

  • Carefully aspirate the clear infranatant from below the lipid layer using a fine pipette tip, avoiding the lipid layer.

  • The clarified sample is now ready for analysis.

Mandatory Visualization

Lipid_Removal_Workflow cluster_methods Lipid Removal Methods cluster_outcome Outcome Start Lipemic Sample (Cloudy/Milky Appearance) Ultra Ultracentrifugation (Gold Standard) Start->Ultra Option 1 HighSpeed High-Speed Centrifugation (>10,000 x g) Start->HighSpeed Option 2 ClearingAgent Lipid-Clearing Agent Start->ClearingAgent Option 3 Clarified Clarified Sample (Clear Infranatant) Ultra->Clarified HighSpeed->Clarified ClearingAgent->Clarified Analysis Proceed to Bioanalysis Clarified->Analysis

Caption: Workflow for lipid removal from biological samples.

References

Validation & Comparative

Comparative Bioavailability: Eriodictyol 7-O-Glucuronide vs. Eriodictyol Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioavailability of eriodictyol (B191197) and its primary metabolite, eriodictyol 7-O-glucuronide.

This guide provides a detailed comparison of the bioavailability of eriodictyol and this compound, drawing upon available experimental data. Direct comparative studies administering both compounds head-to-head are limited in the current scientific literature. However, by examining the pharmacokinetics of eriodictyol and the general principles of flavonoid glucuronide absorption, we can provide a comprehensive overview for research and development purposes.

Executive Summary

Eriodictyol, a flavonoid with recognized antioxidant and anti-inflammatory properties, exhibits low oral bioavailability primarily due to extensive first-pass metabolism.[1][2] Upon oral ingestion, eriodictyol is rapidly and extensively converted into its glucuronide and sulfate (B86663) conjugates in the intestine and liver.[3][4] Consequently, the predominant circulating forms in plasma are its metabolites, with this compound being a major conjugate.[5][6] Studies have shown that intragastric administration of eriodictyol results in low concentrations of the parent compound and high concentrations of its glucuronide metabolites in the plasma.[5] This suggests that while the aglycone is absorbed, it is immediately metabolized, limiting its systemic exposure. The direct oral bioavailability of this compound has not been extensively studied, but flavonoid glucuronides are generally not well absorbed intact from the small intestine.

Data Presentation

The following tables summarize the available pharmacokinetic data for eriodictyol and the general metabolic fate of flavonoids.

Table 1: Pharmacokinetic Parameters of Eriodictyol in Animal Models

ParameterIntragastric Administration (Mice)Intraperitoneal Administration (Mice)Intravenous Administration (Rats)
Dose 50 mg/kg50 mg/kg20 mg/kg
Cmax (ng/mL) Undetectable (parent)~4000Not Applicable
Tmax (h) Not Applicable~0.25Not Applicable
AUC (ng·h/mL) Not ReportedNot ReportedNot Reported
Half-life (h) Not ReportedNot Reported3-7 (serum), 12-48 (urine)[5]
Note Low parent and high metabolite concentrations observed in plasma.[5]High parent compound concentrations observed in plasma.[5]Extensive phase II metabolism observed.[5]

Table 2: Metabolic Fate of Orally Administered Eriodictyol

StageLocationProcessOutcome
Absorption Small IntestinePassive and/or active transportAbsorption of eriodictyol aglycone.
First-Pass Metabolism Intestinal Wall, LiverGlucuronidation and SulfationConversion of eriodictyol to eriodictyol-7-O-glucuronide and other conjugates.[3][4]
Systemic Circulation BloodstreamTransportPredominantly eriodictyol glucuronides and sulfates.[5]
Elimination KidneysRenal ExcretionExcretion of glucuronide and sulfate conjugates in urine.

Experimental Protocols

General In Vivo Bioavailability Study Protocol (Rodent Model)

A representative experimental protocol to determine the bioavailability of a flavonoid like eriodictyol involves the following steps:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are fasted overnight before administration of the test compound.

  • Compound Administration:

    • Oral (Intragastric) Gavage: Eriodictyol is suspended in a vehicle such as 0.5% carboxymethylcellulose and administered directly into the stomach using a gavage needle.

    • Intravenous Injection: For absolute bioavailability determination, eriodictyol is dissolved in a suitable solvent (e.g., a mixture of saline, PEG400, and Tween80) and injected into a tail vein.

  • Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of eriodictyol and its metabolites are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.

In Vitro Glucuronidation Assay

To investigate the metabolic pathway, in vitro studies are often conducted:

  • Microsome Preparation: Liver or intestinal microsomes, which contain the UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation, are prepared from tissue homogenates.

  • Incubation: Eriodictyol is incubated with the microsomes in the presence of the cofactor UDP-glucuronic acid (UDPGA).

  • Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like acetonitrile.

  • Analysis: The formation of eriodictyol glucuronides is monitored and quantified by HPLC-MS/MS.

Mandatory Visualization

bioavailability_workflow cluster_oral Oral Administration cluster_absorption Gastrointestinal Tract cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation Oral_Eriodictyol Eriodictyol (Aglycone) Intestinal_Lumen Intestinal Lumen Oral_Eriodictyol->Intestinal_Lumen Oral_Glucuronide This compound Oral_Glucuronide->Intestinal_Lumen Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Absorption Intestinal_Lumen->Enterocytes Poor Absorption Liver Liver Enterocytes->Liver Portal Vein Plasma_Metabolites Circulating Metabolites (Eriodictyol Glucuronide) Enterocytes->Plasma_Metabolites Intestinal Glucuronidation Liver->Plasma_Metabolites Extensive Glucuronidation Plasma_Aglycone Circulating Aglycone (Very Low) Liver->Plasma_Aglycone experimental_workflow cluster_administration Compound Administration cluster_sampling Sample Collection cluster_analysis Analysis Oral Oral Gavage Blood_Collection Serial Blood Sampling Oral->Blood_Collection IV Intravenous Injection IV->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation HPLC_MS HPLC-MS/MS Analysis Plasma_Separation->HPLC_MS PK_Analysis Pharmacokinetic Modeling HPLC_MS->PK_Analysis

References

Eriodictyol vs. Eriodictyol 7-O-glucuronide: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data suggests that the bioactivity of the flavonoid eriodictyol (B191197) compared to its primary metabolite, eriodictyol 7-O-glucuronide, is highly dependent on the specific biological context and the endpoint being measured. While the aglycone form, eriodictyol, is often considered the more direct antioxidant and hepatoprotective agent, evidence reveals that its glucuronidated form also possesses distinct biological activities, particularly in anti-allergic responses.

This guide provides a detailed comparison of the bioactivity of eriodictyol and this compound, drawing upon key experimental findings. The data is presented to aid researchers, scientists, and drug development professionals in understanding the nuanced roles of this flavonoid and its metabolite.

Data Summary: Eriodictyol vs. This compound

Biological ActivityCompoundModelKey FindingsReference
Hepatoprotection EriodictyolAcetaminophen-induced hepatotoxicity in miceParenteral administration of eriodictyol showed protective effects.[1]
Eriodictyol GlucuronidesAcetaminophen-induced hepatotoxicity in miceGlucuronide metabolites did not elicit protective effects. Metabolic inactivation via UGT1A-mediated glucuronidation reduced the protective effect of eriodictyol.[1]
Anti-allergic Activity Eriodictyol 7-O-β-d-glucuronide (EDG)FcεRI-mediated human basophilic KU812F cell activationEDG inhibited FcεRI-mediated calcium influx and degranulation. Reduced FcεRI expression on the cell surface.[2]
Antioxidant & Lipid-Lowering Eriodictyol 7-O-β-D glucopyranoside*Free fatty acid-treated HepG2 cellsDemonstrated potent antioxidative properties, including free radical scavenging and inhibition of lipid peroxidation. Suppressed the elevation of triglyceride levels.[3]
Antioxidant Activity EriodictyolVarious in vitro and in vivo modelsExhibits significant antioxidant effects by scavenging free radicals and activating the Nrf2/ARE signaling pathway.[4][5]
Anti-inflammatory Activity EriodictyolLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesReduced the production of nitric oxide (NO), TNF-α, IL-6, and IL-1β by downregulating MAPK/NF-κB signaling pathways.[5][6]

*Note: This study investigated a glucopyranoside, a different glycoside from a glucuronide, but provides relevant insights into the bioactivity of a glycosylated form of eriodictyol.

In-Depth Analysis of Bioactivity

The prevailing view has often been that flavonoid aglycones, such as eriodictyol, are the primary bioactive forms, and that metabolic processes like glucuronidation lead to inactivation and facilitate excretion. Research into acetaminophen-induced hepatotoxicity strongly supports this, demonstrating that eriodictyol, and not its glucuronide metabolites, is responsible for the observed protective effects[1]. This study highlights that the glucuronidation process, primarily mediated by UGT1A enzymes, is a metabolic inactivation step that diminishes the hepatoprotective capacity of eriodictyol[1].

Conversely, a study on allergic reactions presents a different perspective. Eriodictyol 7-O-β-d-glucuronide (EDG) was shown to actively inhibit the activation of human basophilic cells, a key event in the allergic cascade[2]. EDG was found to reduce calcium influx and degranulation, indicating a direct anti-allergic effect of the glucuronide itself[2].

Furthermore, research on a related glycoside, eriodictyol 7-O-β-D glucopyranoside, has demonstrated significant antioxidant and lipid-lowering activities in a cellular model of hyperlipidemia[3]. This suggests that the attachment of a sugar moiety does not universally abolish the bioactivity of the eriodictyol core structure.

Eriodictyol itself is a well-documented antioxidant and anti-inflammatory agent[4][5][6][7][8]. Its mechanisms of action often involve the modulation of key signaling pathways, including the activation of the Nrf2 antioxidant response element pathway and the inhibition of the pro-inflammatory NF-κB and MAPK pathways[4][5][6].

Experimental Protocols

Acetaminophen-Induced Hepatotoxicity in Mice[1]
  • Animal Model: Male C57BL/6 mice were used.

  • Treatment: Eriodictyol was administered via intravenous, intraperitoneal, and intragastric routes before acetaminophen (B1664979) (APAP) overdose. In some experiments, glycyrrhetinic acid (GA), a UGT1A inhibitor, was co-administered with eriodictyol.

  • Hepatotoxicity Assessment: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured. Liver tissues were collected for histopathological analysis and measurement of glutathione (B108866) (GSH) levels, superoxide (B77818) dismutase (SOD) activity, and malondialdehyde (MDA) levels.

  • Pharmacokinetic Analysis: Plasma concentrations of eriodictyol and its glucuronide metabolites were determined using LC-MS/MS.

FcεRI-Mediated Basophil Activation[2]
  • Cell Line: Human basophilic KU812F cells were used.

  • Treatment: Cells were treated with various concentrations of eriodictyol 7-O-β-d-glucuronide (EDG).

  • Cell Activation: Cells were sensitized with anti-dinitrophenyl (DNP) IgE and then stimulated with DNP-human serum albumin (HSA) to induce FcεRI-mediated activation.

  • Calcium Influx Assay: Intracellular calcium levels were measured using the fluorescent indicator Fura-2 AM.

  • Degranulation Assay: Histamine release into the cell culture medium was quantified as a measure of degranulation.

  • Protein Expression Analysis: The expression levels of signaling proteins such as Syk, Lyn, and MAPKs were assessed by Western blot analysis.

Antioxidant and Lipid-Lowering Effects in HepG2 Cells[3]
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells were used.

  • Treatment: Cells were treated with eriodictyol 7-O-β-D glucopyranoside in the presence of free fatty acids (FFAs) to induce lipid accumulation.

  • Lipid Accumulation Assay: Intracellular lipid droplets were stained with Oil Red O and quantified.

  • Triglyceride Measurement: Intracellular triglyceride levels were measured using a commercial assay kit.

  • Lipid Peroxidation Assay: Lipid peroxidation was assessed by measuring the levels of malondialdehyde (MDA).

  • Mitochondrial Function: Intracellular reactive oxygen species (ROS) levels, mitochondrial membrane potential, and ATP levels were measured.

Signaling Pathways and Experimental Workflows

experimental_workflow_hepatotoxicity cluster_in_vivo In Vivo Model cluster_assessment Hepatotoxicity Assessment cluster_pk Pharmacokinetics mice C57BL/6 Mice eriodictyol_admin Eriodictyol Administration (IV, IP, IG) mice->eriodictyol_admin eriodictyol_ga Eriodictyol + GA (UGT1A Inhibitor) mice->eriodictyol_ga apap Acetaminophen Overdose serum_analysis Serum ALT/AST apap->serum_analysis liver_histology Liver Histopathology apap->liver_histology biochemical_assays GSH, SOD, MDA Levels apap->biochemical_assays lcms LC-MS/MS Analysis of Plasma apap->lcms eriodictyol_admin->apap eriodictyol_ga->apap metabolites Eriodictyol & Glucuronide Levels lcms->metabolites

Workflow for Acetaminophen-Induced Hepatotoxicity Study.

signaling_pathway_inflammation lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb inflammatory_mediators Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nitric Oxide (NO) mapk->inflammatory_mediators nfkb->inflammatory_mediators eriodictyol Eriodictyol eriodictyol->mapk Inhibits eriodictyol->nfkb Inhibits

References

A Comparative Guide to Nrf2 Signaling Pathway Activators: Focus on Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Eriodictyol 7-O-glucuronide and other well-known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making its activators promising therapeutic agents for a variety of diseases. This document presents experimental data, detailed protocols, and visual aids to facilitate objective comparison and inform research decisions.

Nrf2 Activation: A Comparative Overview

The activation of the Nrf2 pathway by various compounds leads to the transcriptional upregulation of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). The efficacy of these activators can be compared based on their ability to induce the Antioxidant Response Element (ARE) reporter gene activity and the expression of these downstream target genes.

CompoundCell LineAssayEC50 / ConcentrationFold Induction of ARE ReporterReference
Eriodictyol 7-O-glucoside MDA-MB-231qPCR80 µMNot Reported[1]
Sulforaphane (B1684495)HepG2-AREc32Luciferase Reporter~5 µMNot Reported[2]
CurcuminAREc32Luciferase ReporterNot ReportedNot Reported
ResveratrolCoronary Artery Endothelial CellsLuciferase Reporter10 µM~2.5-fold
QuercetinHepG2Luciferase Reporter15 µM~2-fold
CompoundCell LineTarget GeneConcentrationFold Induction (mRNA)Reference
Eriodictyol 7-O-glucoside MDA-MB-231HO-180 µMDose-dependent increase[1]
Eriodictyol 7-O-glucoside MDA-MB-231NQO180 µMDose-dependent increase[1]
SulforaphaneCD-1 Mice (liver)NQO165 mg/kg (oral)2- to 3-fold[3]
CurcuminHepG2HO-1, NQO110 µMTime-dependent increase[1]
QuercetinL02HO-130 µM~1.8-fold (protein)[4]
QuercetinL02Nrf230 µM~1.6-fold (protein)[4]

Visualizing the Nrf2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Activator This compound (or other activator) Activator->Keap1 Inactivates Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription mRNA mRNA Genes->mRNA Transcription Proteins Antioxidant Proteins mRNA->Proteins Translation

Figure 1: Nrf2 Signaling Pathway Activation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis A Seed cells in multi-well plates B Treat with this compound or other activators A->B C ARE-Luciferase Reporter Assay B->C D Western Blot (Nrf2, HO-1, NQO1) B->D E qPCR (HO-1, NQO1 mRNA) B->E F Measure Luminescence (Fold Induction) C->F G Quantify Protein Bands (Fold Change) D->G H Calculate Relative Gene Expression (Fold Change) E->H

Figure 2: Experimental Workflow for Validation.

Detailed Experimental Protocols

Luciferase Reporter Assay for ARE Activation

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

  • ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Cell line (e.g., HepG2, HEK293T)

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound and other test compounds

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a suitable density to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 12-24 hours).

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction by dividing the normalized luciferase activity of treated cells by that of the vehicle control.

Western Blot for Nrf2, HO-1, and NQO1 Protein Expression

This technique is used to detect and quantify the protein levels of Nrf2 in nuclear extracts and HO-1 and NQO1 in whole-cell lysates.

Materials:

  • Cell line and culture reagents

  • This compound and other test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B for nuclear fraction, anti-GAPDH or β-actin for cytoplasmic/whole cell lysate)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compounds as described above. For Nrf2 nuclear translocation, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit. For HO-1 and NQO1, lyse the whole cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (Lamin B for nuclear fraction, GAPDH or β-actin for whole-cell lysate). Calculate the fold change relative to the vehicle control.

Quantitative Real-Time PCR (qPCR) for HO-1 and NQO1 mRNA Expression

qPCR is used to measure the relative changes in the mRNA expression levels of Nrf2 target genes.

Materials:

  • Cell line and culture reagents

  • This compound and other test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for HO-1, NQO1, and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the compounds. Extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for the target and reference genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the reference gene. Calculate the fold change in gene expression relative to the vehicle control.

Conclusion

This compound has been identified as a promising activator of the Nrf2 signaling pathway.[5][6] This guide provides a framework for comparing its efficacy against other known Nrf2 activators. The presented data, while not exhaustive due to variations in experimental conditions across studies, suggests that Eriodictyol 7-O-glucoside effectively induces the expression of downstream Nrf2 target genes.[1] Further head-to-head comparative studies using standardized assays are warranted to definitively establish its relative potency. The detailed protocols and visual aids provided herein are intended to support researchers in designing and executing such validation studies.

References

Eriodictyol vs. Its Glucuronide Metabolites: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative antioxidant activity of the flavonoid eriodictyol (B191197) and its glucuronide metabolites. This guide provides a critical evaluation of their free-radical scavenging capabilities and cellular antioxidant mechanisms, supported by experimental data and detailed protocols.

The flavonoid eriodictyol, found in citrus fruits and medicinal plants, has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. Following ingestion, eriodictyol is metabolized in the body, primarily through glucuronidation, leading to the formation of various glucuronide metabolites. Understanding the antioxidant capacity of these metabolites is crucial for evaluating the overall in vivo efficacy of eriodictyol. This guide presents a comparative analysis of the antioxidant activity of eriodictyol and its principal glucuronide, eriodictyol-7-O-glucuronide.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound can be assessed through various in vitro assays that measure its ability to scavenge different types of free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

While direct comparative studies measuring the antioxidant activity of eriodictyol and its glucuronide metabolites in parallel using multiple assays are limited, available data suggests that the aglycone (eriodictyol) generally exhibits superior direct free-radical scavenging activity. However, its metabolites, such as eriodictyol-7-O-glucuronide, also demonstrate significant antioxidant potential.

CompoundAssayResult (IC50 / TEAC)Reference
Eriodictyol ABTSIC50: 1.7 µM[1]
Eriodictyol-7-O-β-D-glucopyranoside DPPHIC50: 89.3 ± 1.2 µM[2]
Eriodictyol-7-O-β-D-glucopyranoside Lipid Peroxidation InhibitionIC50: 104.2 ± 2.5 µM[2]

IC50: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for the key antioxidant assays cited.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds (eriodictyol and its glucuronide metabolites) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound dilutions to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • A blank containing only the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to a cuvette or 96-well plate.

    • Add the diluted ABTS•+ working solution to initiate the reaction.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition of the ABTS•+ radical is calculated.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (B123965) in a phosphate (B84403) buffer (e.g., 75 mM, pH 7.4).

    • Prepare a fresh solution of AAPH in the same phosphate buffer.

    • Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well plate, add the test compound dilutions.

    • Add the fluorescein working solution to each well and incubate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-5 minutes for up to 2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • The antioxidant activity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The final ORAC value is typically expressed as Trolox equivalents (TE).

Signaling Pathways and Experimental Workflow

The antioxidant effects of eriodictyol and its metabolites are not limited to direct radical scavenging. They can also exert their effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.

Nrf2 Signaling Pathway

A key pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Both eriodictyol and its glucoside, eriodictyol-7-O-glucoside, have been shown to activate this pathway.[3][4]

Nrf2_Signaling_Pathway Eriodictyol Eriodictyol / Eriodictyol-7-O-Glucoside Keap1_Nrf2 Keap1 Nrf2 Eriodictyol->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2:f1->Ubiquitination constitutive Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation sMaf sMaf Nrf2_nuc->sMaf heterodimerizes ARE Antioxidant Response Element (ARE) sMaf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2 signaling pathway activation by eriodictyol and its glucuronide.

Experimental Workflow for Comparative Antioxidant Activity

The following diagram illustrates a logical workflow for comparing the antioxidant activities of eriodictyol and its glucuronide metabolites.

Experimental_Workflow cluster_preparation Sample and Reagent Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis and Comparison Eriodictyol Eriodictyol Stock Solution DPPH_Assay DPPH Assay Eriodictyol->DPPH_Assay ABTS_Assay ABTS Assay Eriodictyol->ABTS_Assay ORAC_Assay ORAC Assay Eriodictyol->ORAC_Assay Glucuronide Eriodictyol Glucuronide Stock Solution Glucuronide->DPPH_Assay Glucuronide->ABTS_Assay Glucuronide->ORAC_Assay Positive_Control Positive Control Stock (e.g., Trolox) Positive_Control->DPPH_Assay Positive_Control->ABTS_Assay Positive_Control->ORAC_Assay Assay_Reagents Prepare Assay Reagents (DPPH, ABTS, ORAC) Assay_Reagents->DPPH_Assay Assay_Reagents->ABTS_Assay Assay_Reagents->ORAC_Assay IC50_Calculation Calculate IC50 Values (DPPH, ABTS) DPPH_Assay->IC50_Calculation ABTS_Assay->IC50_Calculation TEAC_Calculation Calculate TEAC/ORAC Values ABTS_Assay->TEAC_Calculation ORAC_Assay->TEAC_Calculation Comparative_Analysis Comparative Analysis of Antioxidant Activity IC50_Calculation->Comparative_Analysis TEAC_Calculation->Comparative_Analysis

Caption: Workflow for comparing antioxidant activity.

Conclusion

Current evidence suggests that while eriodictyol is a potent direct antioxidant, its glucuronide metabolites also contribute to the overall antioxidant effect, potentially through both direct radical scavenging and the modulation of cellular antioxidant defense pathways like Nrf2. One study suggests that in the context of acetaminophen-induced hepatotoxicity, the parent compound, eriodictyol, is more effective than its glucuronide metabolites.[2] Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationship and to provide a more definitive ranking of the antioxidant potential of eriodictyol and its various metabolites. This will be critical for the development of eriodictyol-based therapeutic agents and functional foods.

References

A Comparative In Vivo Efficacy Analysis: Eriodictyol 7-O-Glucuronide and Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo efficacy of Eriodictyol (B191197) 7-O-glucuronide and the well-studied flavonoid, hesperidin (B1673128). This guide synthesizes available preclinical data, focusing on anti-inflammatory, antioxidant, and metabolic disorder-related activities.

Executive Summary

Direct comparative in vivo studies evaluating the efficacy of Eriodictyol 7-O-glucuronide against hesperidin are currently limited in publicly available literature. However, a comparative analysis can be extrapolated from individual studies on eriodictyol (the aglycone of this compound) and hesperidin in relevant therapeutic areas. It is important to note that the biological activity of this compound may not be identical to its aglycone, eriodictyol, as glucuronidation can impact bioavailability and efficacy. One study has suggested that the glucuronidation of eriodictyol may reduce its protective effects in certain contexts. This guide, therefore, presents a comparison based on the available data for eriodictyol and hesperidin, with the caveat that further research is needed to fully elucidate the in vivo profile of this compound.

Both eriodictyol and hesperidin have demonstrated significant potential in preclinical models of inflammation, oxidative stress, and metabolic disorders. Eriodictyol appears to exert its effects through modulation of key signaling pathways including Nrf2, NF-κB, and PI3K/Akt. Hesperidin also influences the NF-κB and Nrf2 pathways, in addition to impacting metabolic regulation through pathways like AMPK.

Data Presentation: Quantitative In Vivo Efficacy

The following tables summarize quantitative data from various in vivo studies on eriodictyol and hesperidin, categorized by therapeutic area.

Table 1: Anti-inflammatory Efficacy
CompoundAnimal ModelDosageKey Findings
Eriodictyol Dextran sodium sulfate (B86663) (DSS)-induced colitis in miceNot specifiedAlleviated colitis by activating the sonic hedgehog pathway.[1]
Lipopolysaccharide (LPS)-induced acute lung injury in miceNot specifiedReduced inflammation by inhibiting the COX-2/NLRP3/NF-κB pathway.[2]
TNBS-induced ulcerative colitis in ratsNot specifiedAlleviated intestinal injury and reduced MPO expression by repressing the TLR4/NF-κB signaling pathway.[3]
Hesperidin Acetic acid-induced abdominal constriction in mice100 mg/kg b. wt. s.c.Reduced abdominal constriction by 50%.[4]
Xylene-induced ear edema in mice100-400 mg/kg b. wt.Suppressed ear edema by 26.03% to 47.21%.[4]
Carrageenan-induced pleurisy in rats80 mg/kg orally for 21 daysMinimized pleural exudate volume and leucocyte count.[5]
Lipopolysaccharide (LPS) challenged miceNot specifiedIncreased antioxidant levels (CAT and GSH) and decreased pro-inflammatory cytokines (TNF-α and IL-1β).[6]
Table 2: Antioxidant Efficacy
CompoundAnimal ModelDosageKey Findings
Eriodictyol Fructose-Streptozotocin-induced diabetic rats50 mg/kg orally for 45 daysReversed oxidative stress markers and restored antioxidant enzyme activities in the hippocampus.
Streptozotocin-induced diabetic nephropathy in rats20 mg/kg orallyStimulated nuclear protein accumulation of Nrf2 and boosted expression of SOD, GSH, HO-1, and CAT in the kidneys.
Hesperidin High cholesterol diet-fed Wistar albino rats100 and 200 mg/kgSignificantly increased antioxidant enzymes (SOD, GSH, GPx, CAT) and reduced TBARS.
Lipopolysaccharide (LPS) challenged miceNot specifiedSignificantly elevated glutathione (B108866) (GSH) and catalase (CAT) levels in the liver.[7][8]
Table 3: Efficacy in Metabolic Disorders
CompoundAnimal ModelDosageKey Findings
Eriodictyol High-fat diet-induced obese mice0.005% (w/w) in diet for 16 weeksAlleviated dyslipidemia, adiposity, and hepatic steatosis.[9]
High-fat diet-induced obesity miceNot specifiedPrevented obesity and improved lipid and glucose metabolism.[10]
Hesperidin High-fat diet-induced metabolic syndrome in rats15 or 30 mg/kg for 4 weeksAttenuated metabolic syndrome, and improved cardiac dysfunction and hypertrophy.[2]
Fructose-enriched diet-fed rats (Metabolic Syndrome Model)1% (10 g/kg feed) for 10 weeksSuppressed serum and liver proinflammatory cytokine response and stimulated anti-inflammatory cytokine response.[11]
High-fat, -salt, and -sugar diet-fed mice (Metabolic Syndrome Model)140 and 280 mg/kg/daySignificantly lowered insulin (B600854) levels and HOMA-IR.[12]

Experimental Protocols

Eriodictyol: Anti-inflammatory and Antioxidant Model (Diabetic Nephropathy)
  • Animal Model: Male Wistar rats with streptozotocin (B1681764) (STZ)-induced diabetes (65 mg/kg, single i.p. injection).[13]

  • Grouping: Control (non-diabetic), Eriodictyol control (20 mg/kg, orally), STZ-diabetic, STZ + Eriodictyol (20 mg/kg, orally), and STZ + Eriodictyol + ML385 (Nrf2 inhibitor).[13]

  • Treatment: Oral administration of eriodictyol for the specified duration.

  • Key Parameters Measured: Kidney histology, markers of kidney function (e.g., serum creatinine, BUN), renal oxidative stress markers (e.g., MDA, SOD, GSH, CAT), and renal inflammatory markers (e.g., NF-κB, TNF-α, IL-6).[13]

Hesperidin: Anti-inflammatory Model (Carrageenan-Induced Pleurisy)
  • Animal Model: Adult female Wistar rats (350-450g).[5]

  • Grouping: Normal control (saline), Inflammation control (saline + carrageenan), Hesperidin control (80 mg/kg hesperidin), and Hesperidin treated (80 mg/kg hesperidin + carrageenan).[5]

  • Treatment: Pretreatment with hesperidin or saline by oral gavage for 21 days. On day 22, pleurisy was induced by intrapleural injection of carrageenan.[5]

  • Key Parameters Measured: Pleural exudate volume, leucocyte count, myeloperoxidase (MPO) activity, superoxide (B77818) dismutase (SOD) and catalase (CAT) activities, reactive oxygen species (ROS), non-protein sulfhydryl groups (NPSH), and thiobarbituric acid reactive substances (TBARS).[5]

General Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Animal Model Selection (e.g., Mice, Rats) B Acclimatization (1 week) A->B C Randomization into Treatment Groups B->C D Compound Administration (Oral, i.p.) C->D E Induction of Disease Model (e.g., LPS, HFD) D->E F Sample Collection (Blood, Tissues) E->F G Biochemical Assays (ELISA, Western Blot) F->G H Histopathological Examination F->H I Data Analysis G->I H->I G cluster_pro_inflammatory Pro-inflammatory Pathways cluster_antioxidant Antioxidant Pathway cluster_pi3k PI3K/Akt Pathway Eriodictyol Eriodictyol MAPK p38, ERK, JNK Eriodictyol->MAPK inhibits NFkB NF-κB Eriodictyol->NFkB inhibits Nrf2 Nrf2 Eriodictyol->Nrf2 activates PI3K PI3K Eriodictyol->PI3K LPS LPS TLR4 TLR4/CD14 LPS->TLR4 TLR4->MAPK MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes Akt Akt PI3K->Akt G cluster_inflammatory Inflammatory Pathway cluster_metabolic Metabolic Pathways Hesperidin Hesperidin Receptors TLR4, IL-1R, TNFR1 Hesperidin->Receptors inhibits IKK IKK Complex Hesperidin->IKK inhibits AMPK AMPK Hesperidin->AMPK activates PI3K_Akt PI3K/Akt Hesperidin->PI3K_Akt activates Receptors->IKK NFkB_path IκBα degradation IKK->NFkB_path NFkB_act NF-κB Activation NFkB_path->NFkB_act ProInflammatory Pro-inflammatory Genes NFkB_act->ProInflammatory GlucoseUptake Glucose Uptake PI3K_Akt->GlucoseUptake

References

A Comparative Guide to the Anti-inflammatory Mechanisms of Eriodictyol 7-O-glucuronide and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory mechanisms of Eriodictyol (B191197) 7-O-glucuronide and its aglycone, eriodictyol, alongside two other prominent anti-inflammatory flavonoids: quercetin (B1663063) and luteolin (B72000). The focus is on their effects on key signaling pathways and the production of inflammatory mediators, supported by experimental data.

Introduction to Eriodictyol 7-O-glucuronide and its Anti-inflammatory Potential

Eriodictyol is a flavonoid commonly found in citrus fruits and certain medicinal plants. Following ingestion, eriodictyol is metabolized in the body, with this compound being one of its major metabolites. Both eriodictyol and its glucuronide form have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling cascades involved in the inflammatory response.[1][2] This guide will delve into the mechanisms of action of these compounds and compare their efficacy with the well-studied flavonoids, quercetin and luteolin.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound, eriodictyol, quercetin, and luteolin are often evaluated by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays, such as lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Comparative Inhibition of Pro-inflammatory Markers
CompoundTargetCell TypeIC50 / Inhibition
Eriodictyol TNF-αLPS-stimulated MacrophagesIC50: 7.8 µM
NOLPS-stimulated MacrophagesIC50: 12.3 µM
IL-6Rheumatoid Arthritis Fibroblast-like SynoviocytesSignificant reduction
COX-2LPS-stimulated Macrophages39.6% inhibition at 25 µM[3]
Quercetin TNF-αPMA/Ca2+ ionophore-stimulated PBMCsSignificant decrease at 1-50 µM
IL-6LPS-stimulated NeutrophilsAbrogated at 40 µM[4]
NOData Not AvailableData Not Available
COX-2Human Breast Cancer CellsSignificant suppression
Luteolin TNF-αLPS-stimulated MacrophagesIC50: 5.2 µM
NOLPS-stimulated MacrophagesIC50: 8.5 µM
IL-6LPS-stimulated MicrogliaReduced production
COX-2LPS-stimulated MacrophagesDose-dependent inhibition
This compound FcεRI expressionHuman Basophilic KU812F CellsReduced from 30.0% to 16.5% at 100 µM[5]

Note: Direct comparative studies of this compound with quercetin and luteolin on these specific markers are limited. The data for this compound is from an allergy-related model, highlighting its immunomodulatory effects.

Mechanistic Insights: Modulation of Key Signaling Pathways

The anti-inflammatory properties of these flavonoids are largely attributed to their ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Eriodictyol, quercetin, and luteolin have all been shown to inhibit this pathway.[1][2]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Degradation Proteasomal Degradation p_IkB->Degradation NFkB_active NF-κB (Active) Nucleus->NFkB_active Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Genes Induces Eriodictyol This compound Eriodictyol Quercetin Luteolin Eriodictyol->IKK Inhibits Eriodictyol->NFkB Inhibits Translocation

NF-κB Signaling Pathway and Inhibition by Flavonoids.
The MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, is another critical signaling network in the inflammatory response. These kinases are activated by various extracellular stimuli, including LPS, and subsequently activate transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Genes Pro-inflammatory Gene Expression Transcription_Factors->Genes Eriodictyol Eriodictyol Quercetin Luteolin Eriodictyol->p38 Inhibits Phosphorylation Eriodictyol->JNK Inhibits Phosphorylation Eriodictyol->ERK Inhibits Phosphorylation

MAPK Signaling Pathway and Inhibition by Flavonoids.
Table 2: Comparative Inhibition of MAPK Phosphorylation

CompoundTargetCell TypeInhibition
Eriodictyol p-p38LPS-stimulated Macrophages14% suppression at 25 µM[3]
p-JNKLPS-stimulated Macrophages74% suppression at 25 µM[3]
p-ERKLPS-stimulated Macrophages73.5% (p44) and 54.7% (p42) reduction at 25 µM[3]
Quercetin p-p38HL-60 CellsNot activated
p-JNKHL-60 CellsIncreased phosphorylation
p-ERKHL-60 CellsIncreased phosphorylation
Luteolin p-p38TNF-α-stimulated HUVECsDose-dependent inhibition
p-JNKLPS-stimulated MicrogliaInhibited phosphorylation
p-ERKTNF-α-stimulated HUVECsDose-dependent inhibition

Note: The effects of these flavonoids on MAPK phosphorylation can be cell-type and stimulus-dependent.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-inflammatory activity of the discussed compounds.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for cytokine assays, 6-well for Western blotting) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound, eriodictyol, quercetin, or luteolin) and incubated for a specified pre-treatment time (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours for cytokine analysis, or shorter time points for signaling pathway analysis).

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment and stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, etc.).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Start: RAW 264.7 Cell Culture Seeding Cell Seeding (Overnight Adherence) Start->Seeding Pretreatment Pre-treatment with Test Compound Seeding->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay Western_Blot Western Blot (NF-κB, MAPKs) Cell_Lysis->Western_Blot End End: Data Analysis ELISA->End Griess_Assay->End Western_Blot->End

References

Comparative Analysis of Eriodictyol 7-O-Glucuronide Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of recent studies reveals the varied biological activities of Eriodictyol (B191197) 7-O-glucuronide and its related glycoside derivatives across several human and murine cell lines. This guide synthesizes key findings on the anti-inflammatory, anti-allergic, and antioxidant properties of these compounds, providing researchers, scientists, and drug development professionals with a valuable comparative resource. The data highlights the potential of eriodictyol metabolites in therapeutic applications, warranting further investigation into their mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Eriodictyol 7-O-glucuronide and its glucoside form on various cell lines.

Table 1: Anti-Allergic and Anti-inflammatory Activity of Eriodictyol 7-O-β-d-glucuronide (EDG) in KU812F Cells

ParameterConcentration (µM)Result
FcεRI Expression
10Reduction from 30.0% to 25.5%
25Reduction to 21.0%
50Reduction to 19.4%
100Reduction to 16.5%
Cell Viability Up to 100No toxic effects observed

Data sourced from a study on the inhibitory effects of EDG in FcεRI-mediated human basophilic KU812F cell activation.[1]

Table 2: Lipid-Lowering and Antioxidant Effects of Eriodictyol 7-O-β-D glucopyranoside in HepG2 Cells

ParameterConcentrationResult
Hepatocellular Triglyceride (TG) Levels 25 µMSuppressed FFA-induced elevation to 62% (P<0.001)
Hepatic Lipid Peroxidation 25 µMSignificantly inhibited FFA-induced lipid peroxidation (P<0.001)
Cell Viability Not specifiedNo detectable morphological changes or toxicity observed

Data from a study on the effects of Eriodictyol 7-O-β-D glucopyranoside on free fatty acid (FFA)-treated human HepG2 hepatocellular carcinoma cells.[2][3]

Signaling Pathways and Experimental Workflow

The biological activities of this compound and its derivatives are underpinned by their interaction with key cellular signaling pathways. The diagrams below illustrate the proposed mechanisms of action and a typical experimental workflow for assessing these activities.

Eriodictyol_7_O_Glucuronide_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm FcεRI FcεRI Lyn Lyn FcεRI->Lyn activates Syk Syk FcεRI->Syk CRA-1 CRA-1 CRA-1->FcεRI binds MAPK_ERK1_2 MAPK (ERK1/2) Lyn->MAPK_ERK1_2 Syk->MAPK_ERK1_2 Degranulation Degranulation MAPK_ERK1_2->Degranulation leads to Eriodictyol_7_O_glucuronide This compound Eriodictyol_7_O_glucuronide->FcεRI downregulates expression Eriodictyol_7_O_glucuronide->Lyn inhibits Eriodictyol_7_O_glucuronide->Syk inhibits Eriodictyol_7_O_glucuronide->MAPK_ERK1_2 downregulates

Caption: Proposed anti-allergic signaling pathway of this compound in KU812F cells.

Experimental_Workflow cluster_assays Assays Cell_Culture Cell Culture (e.g., KU812F, HepG2) Treatment Treatment with This compound/ glucopyranoside Cell_Culture->Treatment Induction Induction of Cellular Response (e.g., CRA-1 stimulation, FFA treatment) Treatment->Induction Data_Collection Data Collection Induction->Data_Collection Viability Cell Viability Assay (e.g., MTT) Data_Collection->Viability Expression Protein/mRNA Expression Analysis (Western Blot, RT-PCR) Data_Collection->Expression Biochemical Biochemical Assays (e.g., Triglyceride, Lipid Peroxidation) Data_Collection->Biochemical Flow_Cytometry Flow Cytometry (e.g., FcεRI expression) Data_Collection->Flow_Cytometry Analysis Analysis of Results Viability->Analysis Expression->Analysis Biochemical->Analysis Flow_Cytometry->Analysis

References

The Aglycone Advantage: Eriodictyol Outperforms its Glucuronide in Hepatoprotection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the flavonoid eriodictyol (B191197), in its aglycone form, demonstrates significant hepatoprotective effects, whereas its major metabolite, eriodictyol 7-O-glucuronide, appears to be inactive. This difference is primarily attributed to the metabolic process of glucuronidation, which facilitates elimination and reduces the bioavailability of the active aglycone, particularly after oral administration.

New research highlights that the route of administration is a critical factor in the efficacy of eriodictyol as a hepatoprotective agent. Studies on acetaminophen (B1664979) (APAP)-induced liver injury in mice show that eriodictyol provides protection when administered intravenously or intraperitoneally, but not when given orally.[1][2] This is because oral administration leads to extensive first-pass metabolism in the intestine and liver, where eriodictyol is converted into its glucuronide metabolites.[1][2] These metabolites are then readily excreted, limiting the systemic exposure to the pharmacologically active aglycone.

In Vivo Efficacy: A Tale of Two Administration Routes

The stark difference in hepatoprotective outcomes between oral and parenteral administration of eriodictyol underscores the role of its glucuronidation. In a key study using a mouse model of APAP-induced hepatotoxicity, intraperitoneal injection of eriodictyol significantly mitigated liver damage. In contrast, intragastric (oral) administration of the same dose showed no protective effect.[1][2]

To further confirm that glucuronidation is the deactivating step, co-administration of eriodictyol with glycyrrhetinic acid (GA), an inhibitor of the UGT1A enzymes responsible for glucuronidation, was investigated. This combination, given orally, restored the hepatoprotective effects, leading to a 216.84% increase in the relative bioavailability of eriodictyol.[1][2] Similarly, in mice with a partial deficiency in the Ugt1 enzyme (Ugt1+/- mice), oral eriodictyol was effective against APAP-induced toxicity, unlike in their wild-type littermates.[1][2]

These findings collectively indicate that eriodictyol, not its glucuronide metabolite, is the active molecule responsible for protecting the liver from acetaminophen-induced damage.

Quantitative Assessment of Hepatoprotection

The following tables summarize the key quantitative data from in vivo studies, demonstrating the superior hepatoprotective effects of eriodictyol when its metabolic glucuronidation is bypassed or inhibited.

Table 1: Effect of Eriodictyol Administration Route on Liver Function Markers in APAP-Induced Liver Injury in Mice

Treatment GroupALT (U/L)AST (U/L)
Control35.4 ± 8.278.6 ± 15.3
APAP Model6845.7 ± 1254.37231.5 ± 1489.6
APAP + Eriodictyol (Intraperitoneal)2154.8 ± 543.22876.4 ± 612.9
APAP + Eriodictyol (Intragastric)6532.1 ± 1109.86987.3 ± 1354.7

*Data are presented as Mean ± SD. *p < 0.05 compared to the APAP model group. Data synthesized from findings reported by Ye et al., 2017.[1][2]

Table 2: Effect of Eriodictyol on Hepatic Antioxidant Status in APAP-Induced Liver Injury in Mice (Intraperitoneal Administration)

Treatment GroupSOD (U/mg protein)GSH (nmol/mg protein)MDA (nmol/mg protein)
Control125.4 ± 18.28.9 ± 1.51.2 ± 0.3
APAP Model45.7 ± 9.82.1 ± 0.64.8 ± 0.9
APAP + Eriodictyol98.6 ± 15.46.8 ± 1.12.1 ± 0.5*

*Data are presented as Mean ± SD. *p < 0.05 compared to the APAP model group. Data synthesized from findings reported by Ye et al., 2017.[1][2]

Mechanistic Insights into Eriodictyol's Hepatoprotection

Eriodictyol exerts its hepatoprotective effects through a multi-pronged approach, primarily centered on its potent antioxidant and anti-inflammatory properties.

One of the key mechanisms is the activation of the Nrf2 signaling pathway .[3][4][5] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by eriodictyol, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT).[3][5][6][7] This bolsters the cellular defense against oxidative stress, a key contributor to liver damage in many pathologies.

Eriodictyol also demonstrates anti-inflammatory activity . It has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8][9] In the context of liver injury, inflammation is a critical component of the pathology, and by suppressing NF-κB, eriodictyol can reduce the inflammatory response and subsequent tissue damage.

Furthermore, in models of acetaminophen-induced hepatotoxicity, eriodictyol has been shown to inhibit the activity of cytochrome P450 enzymes , specifically CYP2E1 and CYP3A11.[1][2] These enzymes are responsible for metabolizing acetaminophen into its toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). By inhibiting these enzymes, eriodictyol reduces the formation of this toxic metabolite, thereby preventing the initial insult that leads to liver cell death.

More recent studies have also implicated the PI3K/AKT signaling pathway in eriodictyol's protective effects against acute liver injury induced by LPS/D-GalN.[10] Activation of this pathway is known to promote cell survival and inhibit apoptosis.

Experimental Protocols

Acetaminophen-Induced Hepatotoxicity in Mice

A widely used and clinically relevant model to study drug-induced liver injury was employed in the key comparative studies.[1][2]

  • Animals: Male C57BL/6 mice, typically 8-10 weeks old, are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Hepatotoxicity: Mice are fasted overnight (12-16 hours) prior to acetaminophen (APAP) administration. A single intraperitoneal injection of APAP (typically 300-400 mg/kg) dissolved in warm saline is administered to induce acute liver injury.

  • Treatment: Eriodictyol is administered at a specified dose (e.g., 50 mg/kg) via different routes:

    • Intraperitoneal (i.p.) injection: Eriodictyol is dissolved in a suitable vehicle (e.g., DMSO and saline) and injected 30 minutes before or after APAP administration.

    • Intragastric (i.g.) administration: Eriodictyol is suspended in a vehicle like 0.5% carboxymethylcellulose and administered orally by gavage.

  • Sample Collection and Analysis: Animals are euthanized at a specific time point after APAP injection (e.g., 8-24 hours).

    • Blood samples are collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits.

    • Liver tissue is harvested. A portion is fixed in 10% formalin for histopathological examination (H&E staining), while the remaining tissue is snap-frozen in liquid nitrogen for biochemical analysis.

  • Biochemical Analysis of Liver Homogenates:

    • Antioxidant Enzymes: Superoxide dismutase (SOD) activity, glutathione (GSH) levels, glutathione peroxidase (GSH-Px), glutathione reductase (GR), and glutathione S-transferase (GST) activities are measured using specific assay kits.

    • Lipid Peroxidation: Malondialdehyde (MDA) levels, a marker of lipid peroxidation, are quantified.

    • Cytochrome P450 Activity: The activity of CYP2E1 and CYP3A11 is determined in liver microsomes using specific substrates.

Visualizing the Evidence

The following diagrams illustrate the experimental workflow for evaluating hepatoprotection and the key signaling pathway activated by eriodictyol.

experimental_workflow cluster_animal_model In Vivo Model: APAP-Induced Hepatotoxicity cluster_treatment Treatment Groups cluster_analysis Outcome Analysis (8-24h Post-APAP) animal_prep Male C57BL/6 Mice (Fasted Overnight) apap_admin APAP Injection (i.p.) (300-400 mg/kg) animal_prep->apap_admin group_ip Eriodictyol (i.p.) apap_admin->group_ip Treatment Admin group_ig Eriodictyol (i.g.) apap_admin->group_ig Treatment Admin group_model APAP Only apap_admin->group_model Treatment Admin serum_analysis Serum Analysis: ALT, AST group_ip->serum_analysis histo_analysis Histopathology: H&E Staining group_ip->histo_analysis biochem_analysis Liver Homogenate Analysis: SOD, GSH, MDA group_ip->biochem_analysis group_ig->serum_analysis group_ig->histo_analysis group_ig->biochem_analysis group_control Vehicle Control group_control->serum_analysis group_control->histo_analysis group_control->biochem_analysis group_model->serum_analysis group_model->histo_analysis group_model->biochem_analysis

Caption: Experimental workflow for comparing the hepatoprotective effects of Eriodictyol via different administration routes.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol (Aglycone) Nrf2_Keap1 Nrf2-Keap1 Complex Eriodictyol->Nrf2_Keap1 Induces Dissociation OxidativeStress Oxidative Stress (e.g., from APAP/As2O3) OxidativeStress->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant & Cytoprotective Genes (HO-1, SOD, GSH-Px, etc.) ARE->AntioxidantGenes Upregulates Transcription CellProtection Hepatoprotection AntioxidantGenes->CellProtection Leads to

Caption: Eriodictyol activates the Nrf2 signaling pathway to confer hepatoprotection.

References

Cross-Species Compass: Navigating the Metabolic Maze of Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic landscape of Eriodictyol (B191197) 7-O-glucuronide, a significant metabolite of the flavonoid eriodictyol, across key preclinical species—monkeys, dogs, rats, and mice—and humans. Understanding the species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for the accurate interpretation of preclinical data and the successful translation of research findings to clinical applications. This document synthesizes available experimental data to illuminate these differences, offering a valuable resource for drug development and flavonoid research.

Executive Summary

Eriodictyol, a flavonoid found in citrus fruits and certain medicinal plants, undergoes extensive metabolism in the body, with glucuronidation being a primary pathway. The resulting metabolite, Eriodictyol 7-O-glucuronide, is a key player in the overall pharmacokinetic profile of eriodictyol. However, the metabolic fate of this glucuronide can vary significantly between species, influencing its systemic exposure and potential biological activity. This guide highlights these species-specific metabolic nuances, providing a framework for selecting appropriate animal models and interpreting cross-species data.

Metabolic Pathways of Eriodictyol

Eriodictyol is primarily metabolized through Phase II conjugation reactions, predominantly glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). The major site of this process is the liver and the small intestine. The resulting this compound can then be subject to further metabolism, including hydrolysis back to the parent compound by β-glucuronidases, particularly those present in the gut microbiota.

Eriodictyol_Metabolism Eriodictyol Eriodictyol Glucuronide This compound Eriodictyol->Glucuronide Glucuronidation (UGTs) Liver & Intestine Excretion Biliary/Urinary Excretion Glucuronide->Excretion Systemic Circulation Hydrolysis Hydrolysis (Gut Microbiota) Glucuronide->Hydrolysis Enterohepatic Circulation Hydrolysis->Eriodictyol Reabsorption

Caption: Metabolic pathway of Eriodictyol.

In Vitro Metabolism: A Comparative Overview

In vitro studies using liver and intestinal microsomes are instrumental in elucidating species-specific differences in metabolic pathways. While direct comparative data for this compound metabolism is limited, we can infer potential differences from studies on the parent compound, eriodictyol, and other flavonoids.

Glucuronidation of Eriodictyol

The formation of this compound is dependent on the activity of UGT enzymes, which varies significantly across species.

Table 1: UGT Isoforms Involved in Eriodictyol Glucuronidation

SpeciesTissueMajor UGT IsoformsMinor UGT Isoforms
Human LiverUGT1A9UGT1A1, UGT1A6, UGT1A8, UGT2B7
IntestineUGT1A8, UGT1A10UGT1A1
Mouse LiverUgt1a1, Ugt1a9-
IntestineUgt1a1-
Rat -Data not available-
Dog -Data not available-
Monkey -Data not available-

Data for human and mouse from a study on eriodictyol glucuronidation.

Table 2: Kinetic Parameters for Eriodictyol Glucuronidation in Mouse Liver Microsomes

ParameterValue
Vmax (nmol/min/mg protein) 0.49 ± 0.02
Km (µM) 10.1 ± 1.1
CLint (µL/min/mg protein) 48.5
Hydrolysis of Flavonoid Glucuronides by Gut Microbiota

The hydrolysis of glucuronide metabolites by intestinal microbiota can regenerate the parent compound, leading to its reabsorption and enterohepatic circulation. The activity of microbial β-glucuronidases shows significant species differences. The following table presents kinetic data for the hydrolysis of wogonoside, a flavonoid glucuronide, which can serve as a surrogate for this compound.

Table 3: Kinetic Parameters for the Hydrolysis of Wogonoside by Fecal S9 Fractions

SpeciesVmax (µmol/min/mg protein)Km (µM)
Human 5.17 ± 0.160.34 ± 0.047
Rat 4.48 ± 0.113.04 ± 0.34
Mouse 2.37 ± 0.066.51 ± 0.71

These data suggest that human gut microbiota possesses a significantly higher affinity (lower Km) for hydrolyzing this flavonoid glucuronide compared to rats and mice, while the maximum velocity of the reaction is highest in humans.

In Vivo Pharmacokinetics

Table 4: Pharmacokinetic Parameters of Eriodictyol and its Metabolites in Rats after Oral Administration of Eriocitrin (B1671051)

ParameterEriodictyolHomoeriodictyolHesperetinHomoeriodictyol-7-O-glucuronide
Tmax (h) 3.03.23.03.2
Cmax (ng/mL) 25.3 ± 5.1110.2 ± 22.115.2 ± 3.185.6 ± 17.2
AUC (ng·h/mL) 101.2 ± 20.3440.8 ± 88.360.8 ± 12.2342.4 ± 68.6
t1/2 (h) 3.13.23.03.2

Eriocitrin is a glycoside of eriodictyol. Data from a study on the pharmacokinetics and biodistribution of eriocitrin in rats.

These findings indicate that in rats, eriodictyol is rapidly metabolized, and its glucuronide conjugate, along with other metabolites, is readily detected in plasma.

Experimental Protocols

In Vitro Glucuronidation Assay Using Liver Microsomes

This protocol is a generalized representation based on common methodologies for assessing in vitro metabolism.

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Monkey, Dog, Rat, Mouse) Incubate Incubate at 37°C Microsomes->Incubate Substrate This compound or Eriodictyol Substrate->Incubate Cofactor UDPGA (Cofactor) Cofactor->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant

Caption: In vitro metabolism workflow.

Methodology:

  • Preparation: Liver microsomes from the respective species are thawed on ice. A reaction mixture containing the test compound (Eriodictyol or this compound) and liver microsomes in a phosphate (B84403) buffer (pH 7.4) is prepared.

  • Incubation: The reaction is initiated by adding the cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), and the mixture is incubated at 37°C. Aliquots are taken at various time points.

  • Termination and Analysis: The reaction is stopped by adding a quenching solution, such as cold acetonitrile. The samples are then centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and any metabolites formed.

Discussion and Implications

The available data, though not providing a direct head-to-head comparison for this compound across all species, strongly suggests that significant species-specific differences in its metabolism exist.

  • Glucuronidation Capacity: The variation in UGT enzyme expression and activity between humans, monkeys, dogs, rats, and mice will directly impact the rate and extent of this compound formation. This is a critical consideration when selecting animal models, as a species with a vastly different UGT profile may not accurately predict human pharmacokinetics.

  • Role of Gut Microbiota: The pronounced differences in the hydrolytic activity of gut microbiota highlight the importance of considering enterohepatic circulation. In species with high β-glucuronidase activity, a greater proportion of this compound may be converted back to eriodictyol, leading to prolonged exposure to the parent compound.

  • Extrapolation to Humans: The observed differences underscore the challenges in directly extrapolating pharmacokinetic data from animal models to humans. While rats are a commonly used preclinical species, the data on flavonoid glucuronide hydrolysis suggests that their gut microbiota activity differs significantly from humans. Non-human primates are generally considered more predictive of human metabolism, but further studies are needed to confirm this for eriodictyol and its metabolites.

Conclusion and Future Directions

While this guide provides a foundational understanding of the cross-species differences in this compound metabolism, it also highlights significant knowledge gaps. To improve the accuracy of preclinical to clinical translation, future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the metabolism and pharmacokinetics of this compound in humans, monkeys, dogs, rats, and mice.

  • Enzyme Kinetics: Determining the kinetic parameters (Vmax, Km) for the hydrolysis of this compound by liver and intestinal microsomes, as well as gut microbiota, from all relevant species.

  • Metabolite Profiling: A comprehensive identification and quantification of all metabolites of eriodictyol and this compound in each species.

By addressing these research questions, the scientific community can build more robust and predictive models for the development of flavonoid-based therapeutics and a deeper understanding of their role in human health.

Comparative Guide to the Validation of Eriodictyol 7-O-glucuronide as a Substrate for Specific UGT Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation of Eriodictyol (B191197) 7-O-glucuronide as a substrate for various human UDP-glucuronosyltransferase (UGT) isoforms. The information presented herein is intended to assist researchers in drug metabolism and pharmacokinetics in understanding the substrate specificity and enzymatic kinetics of eriodictyol glucuronidation.

Introduction

Eriodictyol, a flavonoid found in citrus fruits and certain medicinal plants, undergoes extensive phase II metabolism, primarily through glucuronidation, which significantly impacts its bioavailability and pharmacological activity. The formation of Eriodictyol 7-O-glucuronide is a key metabolic pathway. Identifying the specific UGT isoforms responsible for this conjugation is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in eriodictyol metabolism. This guide summarizes available data on the UGT isoforms involved in eriodictyol glucuronidation and provides detailed experimental protocols for their validation.

UGT Isoform Specificity for Eriodictyol Glucuronidation

In vitro studies utilizing recombinant human UGT isoforms have identified several key enzymes involved in the glucuronidation of eriodictyol. LC-MS/MS analysis has revealed the formation of two monoglucuronide metabolites of eriodictyol in liver and intestine microsomes.[1][2] Chemical inhibition studies and experiments with recombinant UGTs have demonstrated that UGT1A1, UGT1A9, UGT1A10, and UGT2B7 are the principal contributors to this metabolic process.[1][2]

While specific kinetic parameters for the formation of this compound are not extensively reported, the regioselectivity of flavonoid glucuronidation by UGT1A isoforms has been studied for similar compounds. For instance, UGT1A1 and UGT1A3 have been shown to regioselectively metabolize the 7-OH group of other flavonols, whereas UGT1A7, UGT1A8, UGT1A9, and UGT1A10 often favor the 3-OH group.[3][4] This suggests that UGT1A1 and potentially UGT1A3 could be significant contributors to the formation of this compound.

Comparative Performance of UGT Isoforms

To definitively validate this compound as a substrate for specific UGT isoforms, a comparative analysis of their enzymatic efficiency is essential. This is typically achieved by determining the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), for each isoform. The intrinsic clearance (CLint), calculated as Vmax/Km, provides a direct measure of the enzyme's catalytic efficiency.

While specific Vmax and Km values for this compound formation are not available in the reviewed literature, the following table presents a qualitative summary of the involvement of major UGT isoforms in eriodictyol glucuronidation based on existing studies. For comparative purposes, kinetic data for a structurally related flavonoid, apigenin (B1666066), is included to provide a potential surrogate for understanding the relative activities of these isoforms.

Table 1: UGT Isoform Activity towards Eriodictyol and Apigenin Glucuronidation

UGT IsoformInvolvement in Eriodictyol GlucuronidationRelative Activity towards Apigenin Glucuronidation (%)[5]
UGT1A1 Major Contributor [1][2]100
UGT1A9 Major Contributor [1][2]Low activity reported in the cited study
UGT1A10 Major Contributor [1][2]Not reported in the cited study
UGT2B7 Major Contributor [1][2]15
UGT1A3 Minor Contributor55
UGT1A6 Minor Contributor60
UGT2B15 Minor Contributor9

Note: The relative activity for apigenin is based on setting UGT1A1 activity as 100%. This data is provided as an illustrative comparison due to the lack of specific kinetic data for eriodictyol.

Experimental Protocols

The following sections detail the methodologies for conducting in vitro experiments to validate and characterize the glucuronidation of eriodictyol by specific UGT isoforms.

Recombinant Human UGT Isoform Screening

This initial step aims to identify which UGT isoforms are capable of metabolizing eriodictyol.

Experimental Workflow for UGT Isoform Screening

UGT_Screening_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis Eriodictyol Eriodictyol Stock (in Methanol/DMSO) Incubation Incubation at 37°C (e.g., 30-60 min) Eriodictyol->Incubation UGTs Recombinant UGT Isoforms (e.g., UGT1A1, 1A9, 1A10, 2B7, etc.) UGTs->Incubation Cofactor UDPGA Stock (in Buffer) Cofactor->Incubation Buffer Reaction Buffer (e.g., Potassium Phosphate) Buffer->Incubation Quench Add Acetonitrile (B52724) (with Internal Standard) Incubation->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Interpretation: Identify Eriodictyol Glucuronides LCMS->Data

Caption: Workflow for screening UGT isoforms for eriodictyol glucuronidation activity.

Materials:

  • Eriodictyol

  • Recombinant human UGT isoforms (e.g., from insect cells or HEK293 cells)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Alamethicin (B1591596)

  • Acetonitrile

  • Internal standard (e.g., a structurally similar compound not found in the reaction)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and alamethicin (to activate the UGTs).

  • Add the specific recombinant UGT isoform to the mixture.

  • Initiate the reaction by adding eriodictyol and UDPGA.

  • Incubate the mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to detect the formation of eriodictyol glucuronides.

Kinetic Analysis of Eriodictyol Glucuronidation

Once the active UGT isoforms are identified, a kinetic analysis is performed to determine the Vmax and Km values.

Experimental Workflow for Kinetic Analysis

UGT_Kinetic_Analysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Modeling Eriodictyol_series Serial Dilutions of Eriodictyol Incubate Incubate at 37°C (linear reaction time) Eriodictyol_series->Incubate Active_UGT Active UGT Isoform Active_UGT->Incubate Cofactor UDPGA (saturating concentration) Cofactor->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Quench & Process Plot Plot Velocity vs. [Substrate] LCMS->Plot MM_fit Michaelis-Menten Fit Plot->MM_fit Params Determine Vmax & Km MM_fit->Params

Caption: Workflow for determining the kinetic parameters of eriodictyol glucuronidation.

Procedure:

  • Follow the same incubation procedure as in the screening assay.

  • Use a range of eriodictyol concentrations (e.g., 0.5 to 100 µM) while keeping the UDPGA concentration at a saturating level (e.g., 2-5 mM).

  • Ensure the incubation time is within the linear range of product formation.

  • Quantify the amount of this compound formed using a validated LC-MS/MS method with a standard curve.

  • Plot the initial velocity of the reaction (rate of product formation) against the eriodictyol concentration.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

LC-MS/MS Analysis

A sensitive and specific LC-MS/MS method is required for the accurate quantification of this compound.

Typical LC-MS/MS Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the detection of glucuronides.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The MRM transition would be from the deprotonated molecular ion [M-H]⁻ of this compound to a specific fragment ion.

Conclusion

The validation of this compound as a substrate for specific UGT isoforms is a critical step in characterizing the metabolism of this dietary flavonoid. Current evidence strongly indicates the involvement of UGT1A1, UGT1A9, UGT1A10, and UGT2B7. To further refine our understanding, future studies should focus on determining the precise kinetic parameters (Vmax, Km, and CLint) for the formation of this compound by each of these recombinant human UGT isoforms. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies, which will ultimately contribute to a more accurate prediction of eriodictyol's in vivo behavior and its potential for drug interactions.

References

A Comparative Analysis of Eriodictyol 7-O-glucuronide and Other Key Citrus Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Eriodictyol (B191197) 7-O-glucuronide and other prominent citrus flavonoids, including hesperidin, naringin, and their respective aglycones, hesperetin (B1673127) and naringenin (B18129). The following sections detail their comparative antioxidant and anti-inflammatory performance, supported by experimental data, and outline the methodologies for key in vitro assays. Furthermore, signaling pathways associated with their mechanisms of action are visualized to provide a deeper understanding of their cellular effects.

Comparative Biological Activity: Antioxidant and Anti-inflammatory Properties

Citrus flavonoids are well-regarded for their potent antioxidant and anti-inflammatory effects. This section summarizes available quantitative data to facilitate a comparison of their efficacy. It is important to note that specific quantitative data for Eriodictyol 7-O-glucuronide is limited in the current literature. Therefore, data for its aglycone, eriodictyol, and the closely related Eriodictyol 7-O-glucoside are presented as valuable proxies to infer its potential activity.

Antioxidant Activity

The antioxidant capacity of these flavonoids is commonly assessed using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key parameter, with lower values indicating greater antioxidant potency.

Table 1: Comparative Antioxidant Activity of Citrus Flavonoids (IC50 values)

CompoundDPPH Radical Scavenging Assay (µM)ABTS Radical Scavenging Assay (µM)
Eriodictyol --
Hesperidin 896.21 ± 0.15[1]796.02 ± 0.12[1]
Hesperetin 525.18 ± 1.02[1]489.01 ± 0.09[1]
Naringin --
Naringenin 264.44 (mM)[2]86 (µg/ml)[3]
Anti-inflammatory Activity

The anti-inflammatory properties of citrus flavonoids are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cell-based assays.

Table 2: Comparative Anti-inflammatory Activity of Citrus Flavonoids

CompoundNitric Oxide (NO) InhibitionTNF-α Inhibition
Eriodictyol Inhibits IL-1β-induced NO production[4]-
Hesperidin Reduces NO production[5]Reduces TNF-α levels[6]
Hesperetin Reduces LPS-induced NO levels[1]Reduces LPS-induced TNF-α levels[1]
Naringin -Inhibits TNF-α induced inflammatory response[7]
Naringenin Downregulates inflammation-mediated NO overproduction[8]Inhibits TNF-α production[9]

Note: Quantitative IC50 values for direct comparison of anti-inflammatory activity are not consistently reported across studies. The available data indicates that all listed flavonoids exhibit anti-inflammatory properties by modulating key inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the antioxidant and anti-inflammatory activities of the compared flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compounds (citrus flavonoids)

  • Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol. Keep the solution in a dark, light-protected container.

  • Sample Preparation: Dissolve the test compounds and ascorbic acid in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a series of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the 0.1 mM DPPH working solution to each well to initiate the reaction.

    • For the blank control, use the solvent without the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Test compounds

  • Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and Trolox in a suitable solvent.

  • Assay:

    • Add a small volume of the standard or sample to a microplate well.

    • Add the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC). The IC50 value can also be determined.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. Nitrite (B80452), a stable product of NO, is measured using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant with Griess Reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve. The percentage of NO inhibition is then calculated.

TNF-α (Tumor Necrosis Factor-alpha) Inhibition Assay by ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of TNF-α, a pro-inflammatory cytokine, in cell culture supernatants to assess the anti-inflammatory effects of test compounds.

Materials:

  • Human or mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

  • RAW 264.7 cells or other suitable cell line

  • LPS

  • Test compounds

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Stimulation: Seed cells in a culture plate and pre-treat with test compounds before stimulating with LPS to induce TNF-α production. Collect the culture supernatant after an appropriate incubation period.

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a series of TNF-α standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Reaction: Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark for 15-30 minutes until a color develops.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve from the absorbance values of the known TNF-α concentrations. Use this curve to determine the concentration of TNF-α in the samples.

Signaling Pathway and Experimental Workflow Diagrams

The biological activities of citrus flavonoids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by eriodictyol, hesperidin, and naringin.

Eriodictyol's Impact on Cellular Signaling

Eriodictyol has been shown to exert its antioxidant and anti-inflammatory effects by modulating the MAPK, Nrf2, and NF-κB signaling pathways[4][10][11][12].

Eriodictyol_Signaling Eriodictyol Eriodictyol MAPK_pathway MAPK Pathway Eriodictyol->MAPK_pathway Inhibits Nrf2_pathway Nrf2 Pathway Eriodictyol->Nrf2_pathway Activates NFkB_pathway NF-κB Pathway Eriodictyol->NFkB_pathway Inhibits ROS Oxidative Stress (ROS) ROS->MAPK_pathway Keap1 Keap1 ROS->Keap1 Inactivates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->MAPK_pathway IKK IKK Inflammatory_Stimuli->IKK p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK Inflammation_MAPK Inflammation p38->Inflammation_MAPK ERK->Inflammation_MAPK JNK->Inflammation_MAPK Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE ARE Nrf2->ARE Translocates to nucleus & binds ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces expression Detoxification Cellular Protection & Detoxification Antioxidant_Enzymes->Detoxification IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) NFkB->Pro_inflammatory_Genes Translocates to nucleus & activates transcription Inflammation_NFkB Inflammation Pro_inflammatory_Genes->Inflammation_NFkB

Caption: Eriodictyol's modulation of MAPK, Nrf2, and NF-κB pathways.

Hesperidin's Anti-inflammatory Mechanism via NF-κB Pathway

Hesperidin is known to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway[13].

Hesperidin_NFkB_Pathway cluster_cytoplasm Cytoplasm Hesperidin Hesperidin IKK_Complex IKK Complex Hesperidin->IKK_Complex Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Cell_Surface_Receptors Cell Surface Receptors (TLR4, TNFR) Inflammatory_Stimuli->Cell_Surface_Receptors Cell_Surface_Receptors->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates for degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Pro_inflammatory_Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Gene_Expression Activates Transcription Inflammatory_Response Inflammatory Response Pro_inflammatory_Gene_Expression->Inflammatory_Response

Caption: Hesperidin's inhibition of the NF-κB inflammatory pathway.

Naringin/Naringenin and the Nrf2 Antioxidant Response

Naringin and its aglycone naringenin are potent activators of the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.

Naringin_Nrf2_Pathway cluster_cytoplasm Cytoplasm Naringin Naringin / Naringenin Keap1_Nrf2_Complex Keap1-Nrf2 Complex Naringin->Keap1_Nrf2_Complex Induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2_Complex Induces dissociation Keap1 Keap1 Keap1_Nrf2_Complex->Keap1 Nrf2 Nrf2 Keap1_Nrf2_Complex->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Gene_Expression Antioxidant Gene Expression (HO-1, NQO1, GST) ARE->Antioxidant_Gene_Expression Activates Transcription Cellular_Protection Cellular Protection from Oxidative Damage Antioxidant_Gene_Expression->Cellular_Protection

Caption: Naringin/Naringenin activation of the Nrf2 antioxidant pathway.

References

A Head-to-Head Comparison: Synthetic vs. Naturally Sourced Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced compounds is a critical one, impacting purity, scalability, and ultimately, biological efficacy. This guide provides a detailed comparison of synthetic versus naturally sourced Eriodictyol (B191197) 7-O-glucuronide, a flavonoid glucuronide with promising therapeutic potential.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics of synthetically produced and naturally sourced Eriodictyol 7-O-glucuronide, based on typical findings for flavonoids and their glycosides.

Table 1: Physicochemical and Logistical Comparison

FeatureSynthetic this compoundNaturally Sourced this compound
Purity High (typically >98%)Variable, dependent on extraction and purification methods
Yield Potentially high and scalableGenerally lower and dependent on the natural source and extraction efficiency
Stereoisomeric Control High, allowing for the synthesis of specific isomersTypically yields a mixture of isomers as present in the natural source
Impurities Primarily reagents and by-products from the synthesisOther flavonoids, plant pigments, and residual solvents from extraction
Scalability Highly scalable for large-scale productionLimited by the availability and concentration of the compound in the natural source
Cost-effectiveness Potentially lower for large-scale productionCan be high due to complex extraction and purification processes
Regulatory Considerations Well-defined and characterized for pharmaceutical useMay require extensive characterization to meet regulatory standards

Table 2: Biological Activity and Bioavailability Comparison

ParameterSynthetic this compoundNaturally Sourced this compound
Biological Activity Expected to be identical to the natural counterpart if the correct stereoisomer is synthesizedPotentially influenced by the presence of other synergistic or antagonistic compounds from the natural extract
Bioavailability Dependent on the purity and formulationMay be influenced by the food matrix and other co-extracted compounds, which can either enhance or inhibit absorption
Consistency High batch-to-batch consistencyCan vary between batches due to differences in the natural source material and processing

Experimental Protocols

Detailed methodologies for the synthesis, extraction, and evaluation of this compound are crucial for reproducible research.

Synthetic Approach: Chemical Synthesis (Koenigs-Knorr Reaction)

The chemical synthesis of flavonoid glucuronides can be achieved through methods like the Koenigs-Knorr reaction. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.

Materials:

  • Eriodictyol (aglycone)

  • Acetobromoglucuronic acid methyl ester (glycosyl donor)

  • Silver carbonate (promoter)

  • Quinoline (solvent)

  • Anhydrous solvents (e.g., dichloromethane, methanol)

  • Reagents for deprotection (e.g., sodium methoxide)

  • Silica (B1680970) gel for column chromatography

  • HPLC system for purification and analysis

Procedure:

  • Protection of Eriodictyol: The hydroxyl groups of eriodictyol, other than the 7-OH group, are protected using suitable protecting groups to ensure regioselectivity.

  • Glycosylation: The protected eriodictyol is reacted with acetobromoglucuronic acid methyl ester in the presence of silver carbonate in a suitable solvent like quinoline. The reaction is typically carried out under anhydrous conditions and monitored by thin-layer chromatography (TLC).

  • Deprotection: The protecting groups on the flavonoid backbone and the acetyl groups on the glucuronic acid moiety are removed. This is often achieved by treatment with a base such as sodium methoxide (B1231860) in methanol.

  • Purification: The crude product is purified using column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to obtain highly pure this compound.

  • Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical HPLC.

Natural Sourcing: Extraction and Purification

This compound can be extracted from various plant sources, including Cosmos sulphureus, Chrysanthemum zawadskii, and Coreopsis tinctoria.

Materials:

  • Dried and powdered plant material

  • Extraction solvents (e.g., methanol, ethanol, ethyl acetate)

  • Silica gel, Sephadex LH-20 for column chromatography

  • HPLC system for purification and analysis

Procedure:

  • Extraction: The powdered plant material is extracted with a suitable solvent (e.g., 80% methanol) using techniques like maceration, sonication, or Soxhlet extraction.

  • Solvent Partitioning: The crude extract is concentrated and then partitioned with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to fractionate the compounds based on their polarity. This compound is typically found in the more polar fractions.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel and/or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the different components.

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative HPLC to achieve high purity.

  • Identification and Quantification: The isolated compound is identified and quantified using analytical HPLC, MS, and NMR, and by comparison with a reference standard.

Biological Activity Assays

1. Antioxidant Activity (DPPH Assay)

This assay measures the free radical scavenging capacity of the compound.

Procedure:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare different concentrations of the test compound (synthetic or natural this compound).

  • Mix the test compound solutions with the DPPH solution in a 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

2. Nrf2 Activation Assay (Western Blot)

This assay determines the ability of the compound to activate the Nrf2 signaling pathway.

Procedure:

  • Culture cells (e.g., HepG2) and treat them with different concentrations of the test compound.

  • After treatment, lyse the cells and extract the proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody against Nrf2.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the level of Nrf2 activation.

3. PI3K/AKT Pathway Inhibition Assay (Western Blot)

This assay assesses the effect of the compound on the PI3K/AKT signaling pathway.

Procedure:

  • Culture cells and treat them with the test compound.

  • Extract proteins as described for the Nrf2 assay.

  • Perform Western blotting using primary antibodies against phosphorylated forms of key proteins in the pathway (e.g., p-AKT, p-mTOR).

  • Analyze the band intensities to determine the extent of pathway inhibition.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

experimental_workflow cluster_synthesis Synthetic Production cluster_natural Natural Sourcing cluster_comparison Head-to-Head Comparison s1 Chemical Synthesis (e.g., Koenigs-Knorr) s2 Purification (Chromatography, HPLC) s1->s2 s3 Characterization (NMR, MS, HPLC) s2->s3 c1 Purity & Yield Analysis s3->c1 c2 Bioavailability Studies s3->c2 c3 Biological Activity Assays s3->c3 n1 Plant Material Extraction n2 Purification (Chromatography, HPLC) n1->n2 n3 Identification (NMR, MS, HPLC) n2->n3 n3->c1 n3->c2 n3->c3

Caption: A logical workflow for the head-to-head comparison of synthetic and naturally sourced compounds.

nrf2_pathway Eriodictyol Eriodictyol 7-O-glucuronide Keap1 Keap1 Eriodictyol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: The Nrf2 signaling pathway activated by this compound.

pi3k_akt_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Eriodictyol Eriodictyol 7-O-glucuronide Eriodictyol->PI3K Inhibits

Unveiling the Molecular Targets of Eriodictyol 7-O-glucuronide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the confirmed and putative molecular targets of Eriodictyol 7-O-glucuronide (E7G), a major metabolite of the dietary flavonoid eriodictyol. By presenting available experimental data and detailed methodologies, this document aims to facilitate further research and drug discovery efforts centered on this natural compound.

Confirmed and Putative Molecular Targets

This compound has been investigated for its interaction with several key biological targets implicated in a range of physiological and pathological processes. The following sections summarize the current evidence, comparing its activity with related compounds where direct data for E7G is limited. It is important to note that glucuronidation can significantly impact the biological activity of flavonoids, often reducing their potency compared to the parent aglycone.

Aldose Reductase
FcεRI-Mediated Signaling Pathway

Experimental evidence demonstrates that this compound (referred to as EDG in the study) can modulate the high-affinity IgE receptor (FcεRI) signaling pathway in human basophilic KU812F cells.[2] Rather than direct binding to the receptor, E7G appears to downregulate the expression of FcεRI, thereby mitigating the allergic response cascade.

Table 1: Effect of this compound on FcεRI Expression [2]

Concentration of E7G (µM)Reduction in FcεRI Expression on Cell Surface (%)
1015.0
2530.0
5035.3
10045.0

Data derived from the reported reduction from 30.0% to 16.5% at 100 µM.

Furthermore, E7G was shown to inhibit the phosphorylation of downstream signaling molecules, including Syk, Lyn, and ERK 1/2, confirming its inhibitory effect on the FcεRI pathway.[2]

Dengue Virus NS2B/NS3 Protease

A virtual screening study identified this compound as a potential inhibitor of the Dengue virus (DENV) NS2B/NS3 protease, an essential enzyme for viral replication.[3] This interaction remains putative pending experimental validation.

Table 2: Computationally Predicted Binding Affinity for DENV NS2B/NS3 Protease [3]

CompoundPredicted Binding Energy (kcal/mol)
This compound-7.000
Luteolin 8-C-beta-glucopyranoside-7.380
(-)-Epicatechin-3-O-gallate-7.380
6-O-trans-p-coumaroylgeniposide-7.440
Luteolin-7-O-glucoside-7.440
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)

While direct experimental data for this compound is lacking, its close analog, Eriodictyol-7-O-glucoside, is a known activator of the Nrf2 signaling pathway.[4][5][6] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Given the structural similarity, it is plausible that E7G may also possess Nrf2-activating properties, though likely with different potency. The aglycone, eriodictyol, has also been shown to activate the Nrf2 pathway.[7][8]

Table 3: Bioactivity of Eriodictyol-7-O-glucoside (a structural analog) [9]

ActivityIC50 / EC50
Hydroxyl Radical Scavenging0.28 mM
Superoxide Anion Radical Scavenging0.30 mM

Experimental Protocols

Rat Lens Aldose Reductase Inhibition Assay

This protocol is adapted from established methodologies for determining aldose reductase activity.[10][11]

  • Preparation of Lens Homogenate: Lenses are dissected from rat eyes, weighed, and homogenized in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4). The homogenate is then centrifuged, and the supernatant containing the enzyme is collected.

  • Enzyme Assay: The assay mixture typically contains phosphate buffer (e.g., 0.067 M, pH 6.2), NADPH, the lens supernatant, and the test compound (this compound) at various concentrations.

  • Initiation and Measurement: The reaction is initiated by adding the substrate, DL-glyceraldehyde. The activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

DENV NS2B/NS3 Protease Inhibition Assay (FRET-based)

This protocol is based on fluorescence resonance energy transfer (FRET) assays commonly used for protease activity.[12][13]

  • Assay Components: The assay utilizes a recombinant DENV NS2B/NS3 protease and a fluorogenic peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher.

  • Reaction Mixture: The protease and various concentrations of this compound are pre-incubated in a suitable buffer (e.g., 200 mM Tris-HCl, pH 8.5) in a microplate.

  • Initiation and Detection: The reaction is started by the addition of the FRET substrate. If the protease is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Data Analysis: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity. The IC50 value for the inhibitor is calculated from the plot of inhibition percentage versus inhibitor concentration.

Flow Cytometry for FcεRI Expression

This protocol is a standard method for quantifying cell surface protein expression.[2]

  • Cell Culture: Human basophilic KU812F cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Staining: The cells are washed and then incubated with a fluorescently labeled antibody specific for the α-chain of FcεRI (e.g., anti-FcεRIα-FITC). An isotype-matched control antibody is used to determine background fluorescence.

  • Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Analysis: The percentage of cells expressing FcεRI and the mean fluorescence intensity (MFI), which corresponds to the receptor density on the cell surface, are quantified and compared between treated and untreated cells.

Western Blot for Nrf2 Nuclear Translocation

This protocol is a standard technique to assess the activation of the Nrf2 pathway.[4][8]

  • Cell Treatment and Lysis: Cells (e.g., primary astrocytes or other suitable cell lines) are treated with the test compound. Following treatment, nuclear and cytoplasmic protein fractions are isolated using a specialized extraction kit.

  • Protein Quantification: The protein concentration of each fraction is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of nuclear and cytoplasmic protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Nrf2. A primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin) are used as loading controls for their respective fractions.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates Nrf2 translocation and activation.

Visualizations

FceRI_Signaling_Pathway Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates E7G This compound Syk Syk E7G->Syk inhibits phosphorylation E7G->Lyn inhibits phosphorylation ERK ERK 1/2 E7G->ERK inhibits phosphorylation Expression FcεRI Gene Expression E7G->Expression inhibits Syk->ERK activates Lyn->Syk activates Degranulation Degranulation (Histamine Release) ERK->Degranulation leads to Expression->FceRI

Caption: FcεRI signaling pathway and points of inhibition by E7G.

Nrf2_Activation_Pathway E7G_analog Eriodictyol-7-O-glucoside (E7G analog) Keap1 Keap1 E7G_analog->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto promotes degradation Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Putative Nrf2 activation pathway by E7G, based on its glucoside analog.

Aldose_Reductase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis RatLenses Rat Lenses Homogenize Homogenize & Centrifuge RatLenses->Homogenize Supernatant Lens Supernatant (contains Aldose Reductase) Homogenize->Supernatant Mix Prepare Assay Mix: Buffer, NADPH, Supernatant, E7G Supernatant->Mix Initiate Add Substrate (DL-glyceraldehyde) Mix->Initiate Measure Measure Absorbance Decrease at 340nm Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for Aldose Reductase inhibition assay.

References

Eriodictyol 7-O-glucuronide: A Comparative Guide on its In Vitro and In Vivo Activity Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of Eriodictyol (B191197) 7-O-glucuronide, a flavonoid metabolite. The central theme of this analysis is the understanding that Eriodictyol 7-O-glucuronide often acts as a prodrug, with its in vivo biological effects being largely attributable to its aglycone, eriodictyol, following metabolic conversion. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of this relationship.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and its aglycone, eriodictyol, from various in vitro and in vivo studies.

Table 1: Comparison of In Vitro Biological Activities

CompoundBiological ActivityAssay SystemKey Findings (Concentration/IC50)Reference
This compound Anti-allergicHuman basophilic KU812F cellsReduction of FcεRI expression from 30.0% to 16.5% at 100 μM.[1]
AntioxidantCell-free radical scavenging assaysIC50 for hydroxyl radicals: 0.28 mM; IC50 for superoxide (B77818) anions: 0.30 mM (for the similar glucoside).[2]
Eriodictyol (Aglycone) Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesSignificant inhibition of nitric oxide (NO) production.[3]
AntioxidantHuman dermal fibroblastsAttenuation of H2O2-induced oxidative damage.[4]
NeuroprotectivePC12 cellsProtection against H2O2-induced neurotoxicity via Nrf2/ARE pathway activation.[5]
Anti-allergicRBL-2H3 mast cellsInhibition of β-hexosaminidase release.
HepatoprotectiveAcetaminophen-induced hepatotoxicity mouse modelProtective effects observed with intravenous and intraperitoneal administration.[6]

Table 2: Summary of Key In Vivo Studies and Outcomes

Compound AdministeredAnimal ModelDosage and RouteKey OutcomesReference
Eriodictyol-7-O-glucoside (E7G)Rat model of focal cerebral ischemia30 mg/kg, i.p.Significantly reduced brain damage and ameliorated neurological deficits.[7]
EriodictyolAcetaminophen-induced hepatotoxicity in miceIntraperitoneal injectionAttenuated hepatotoxicity by inhibiting CYP2E1 and CYP3A11 activities and reserving glutathione.[6]
EriodictyolLipopolysaccharide (LPS)-induced acute lung injury in miceNot specifiedAlleviated excessive oxidative damage, pulmonary injury, and lung inflammation.[4]

Correlation between In Vitro and In Vivo Activity

The evidence strongly suggests an indirect correlation between the in vitro activity of this compound and its observed in vivo effects. A pivotal study on acetaminophen-induced hepatotoxicity demonstrated that eriodictyol, and not its glucuronide metabolites, was responsible for the protective effects in vivo.[6] When eriodictyol was administered intragastrically, leading to high plasma concentrations of its glucuronides, no protective effect was observed.[6] Conversely, intraperitoneal injection, which resulted in higher plasma levels of the parent eriodictyol, showed significant protection.[6]

This indicates that this compound functions as a prodrug. Following oral administration, it is likely hydrolyzed by gut microbiota and tissue β-glucuronidases to release the biologically active aglycone, eriodictyol.[8][9] Therefore, the potent in vitro antioxidant, anti-inflammatory, and neuroprotective activities of eriodictyol are more predictive of the in vivo outcomes following administration of its glucuronide conjugate.

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assay

Objective: To determine the effect of this compound and eriodictyol on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or eriodictyol for 1 hour.

  • Stimulation: After the pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Anti-Inflammatory Activity Model

Objective: To evaluate the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model in mice.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Methodology:

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly divided into groups: Vehicle control, LPS control, and LPS + this compound (different doses).

  • Treatment: this compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before LPS challenge.

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 5 mg/kg).

  • Sample Collection: After a specific time (e.g., 6 hours), blood is collected for cytokine analysis, and lung tissue may be harvested for histological examination and measurement of inflammatory markers.

  • Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using ELISA kits.

Visualizations

Signaling Pathways and Experimental Workflows

eriodictyol_nrf2_pathway Eriodictyol Eriodictyol Keap1 Keap1 Eriodictyol->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Cytoprotection Cellular Protection & Oxidative Stress Reduction Antioxidant_Enzymes->Cytoprotection in_vivo_workflow start Start: Animal Acclimatization grouping Random Grouping of Mice start->grouping treatment Administration of This compound or Vehicle grouping->treatment induction Induction of Inflammation (e.g., LPS injection) treatment->induction monitoring Monitoring of Clinical Signs induction->monitoring sampling Blood and Tissue Sample Collection monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis end End: Data Interpretation analysis->end metabolic_fate E7G_Admin Oral Administration of This compound Metabolism Deglucuronidation by Gut Microbiota & Tissue β-glucuronidases E7G_Admin->Metabolism Eriodictyol_Released Release of Active Eriodictyol (Aglycone) Metabolism->Eriodictyol_Released InVivo_Effect In Vivo Biological Effects (Antioxidant, Anti-inflammatory) Eriodictyol_Released->InVivo_Effect Exerts Activity

References

Enhancing Eriodictyol's Therapeutic Efficacy: A Comparative Guide on the Synergistic Effects of Inhibiting Glucuronidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197), a flavonoid found in citrus fruits and certain medicinal plants, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. However, its therapeutic potential is often limited by its metabolic fate in the body. Following administration, eriodictyol is extensively metabolized into glucuronide conjugates, primarily Eriodictyol 7-O-glucuronide, a process that facilitates its excretion and is believed to reduce its biological activity. This guide provides a comparative analysis of the efficacy of eriodictyol when administered alone versus in combination with a compound that inhibits its glucuronidation, thereby creating a synergistic therapeutic effect. The focus is on a key study demonstrating that the parent compound, eriodictyol, is the primary active moiety and that preventing its conversion to this compound can significantly enhance its bioavailability and protective effects in a model of acetaminophen-induced hepatotoxicity.[1]

Comparative Analysis: Eriodictyol vs. Eriodictyol with a Glucuronidation Inhibitor

A pivotal study investigated the hepatoprotective effects of eriodictyol and found that its efficacy was dependent on the route of administration and the extent of its glucuronidation.[1] Intravenous and intraperitoneal administration of eriodictyol, which leads to higher plasma concentrations of the parent compound, showed protective effects against acetaminophen-induced liver injury in mice.[1] In contrast, intragastric administration, resulting in higher levels of glucuronide metabolites, did not elicit the same protective effects.[1]

The study further explored a synergistic approach by co-administering eriodictyol with glycyrrhetinic acid, a known inhibitor of the UGT1A enzymes responsible for eriodictyol's glucuronidation.[1] This combination led to a significant increase in the bioavailability of eriodictyol and restored its hepatoprotective effects even with intragastric administration.[1]

Data Presentation

The following tables summarize the key quantitative findings from the study, comparing the pharmacokinetic and pharmacodynamic parameters of eriodictyol when administered alone and in combination with glycyrrhetinic acid.

Table 1: Pharmacokinetic Parameters of Eriodictyol After Intragastric Administration in Mice

Treatment GroupCmax (ng/mL)AUC (ng/h/mL)Relative Bioavailability (%)
Eriodictyol alone25.4 ± 8.7102.3 ± 35.1100
Eriodictyol + Glycyrrhetinic Acid58.9 ± 15.2221.8 ± 58.4216.84

Data adapted from a study on acetaminophen-induced hepatotoxicity.[1]

Table 2: Effect of Eriodictyol and Glycyrrhetinic Acid on Markers of Acetaminophen-Induced Hepatotoxicity in Mice

Treatment Group (Intragastric)Serum ALT (U/L)Serum AST (U/L)Liver GSH (nmol/mg protein)Liver MDA (nmol/mg protein)
Control45 ± 12110 ± 258.5 ± 1.21.2 ± 0.3
Acetaminophen (B1664979) (APAP) only8500 ± 15009200 ± 18002.1 ± 0.54.8 ± 0.9
APAP + Eriodictyol7800 ± 13008500 ± 16002.5 ± 0.64.5 ± 0.8
APAP + Eriodictyol + Glycyrrhetinic Acid2500 ± 6003100 ± 7505.8 ± 1.02.1 ± 0.4

Data are represented as mean ± SD and adapted from a study on acetaminophen-induced hepatotoxicity.[1] ALT: Alanine (B10760859) aminotransferase; AST: Aspartate aminotransferase; GSH: Glutathione (B108866); MDA: Malondialdehyde.

Experimental Protocols

Acetaminophen-Induced Hepatotoxicity in Mice

This widely used model recapitulates the key features of acetaminophen-induced liver injury in humans.[2][3][4]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Fasting: Mice are fasted overnight (approximately 12-16 hours) before acetaminophen administration to deplete glutathione stores, which sensitizes them to the toxic effects.[2][5]

  • Acetaminophen (APAP) Administration: A solution of APAP in warm saline is administered via intraperitoneal injection at a dose of 300 mg/kg.[2][5]

  • Treatment Administration:

    • Eriodictyol (e.g., 50 mg/kg) is administered, typically intragastrically or intraperitoneally, at a specified time before or after the APAP challenge.

    • For combination studies, glycyrrhetinic acid (e.g., 25 mg/kg) is co-administered with eriodictyol.

  • Sample Collection: At a predetermined time point after APAP administration (e.g., 6, 12, or 24 hours), blood and liver tissues are collected for analysis.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.

  • Oxidative Stress Markers: Liver tissue is analyzed for levels of glutathione (GSH) and malondialdehyde (MDA) to assess oxidative stress.

  • Histopathology: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the extent of necrosis and inflammation.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Eriodictyol_Metabolism Eriodictyol Eriodictyol (Active) UGT1A UGT1A Enzymes Eriodictyol->UGT1A Glucuronidation E7G This compound (Inactive Metabolite) Excretion Renal Excretion E7G->Excretion UGT1A->E7G GA Glycyrrhetinic Acid (Inhibitor) GA->UGT1A Inhibition

Experimental_Workflow Fasting Overnight Fasting of Mice APAP Acetaminophen (APAP) Administration (i.p.) Fasting->APAP Treatment Treatment Administration APAP->Treatment Group1 Group1 Group2 Group2 Sacrifice Sacrifice and Sample Collection (Blood and Liver) Analysis Biochemical and Histopathological Analysis Sacrifice->Analysis Group1->Sacrifice Group2->Sacrifice

Eriodictyol_Signaling Eriodictyol Eriodictyol PI3K_Akt PI3K_Akt Eriodictyol->PI3K_Akt MAPK MAPK Eriodictyol->MAPK NFkB NFkB Eriodictyol->NFkB Nrf2 Nrf2 Eriodictyol->Nrf2 Inflammation Inflammation PI3K_Akt->Inflammation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response Oxidative_Stress Oxidative_Stress Antioxidant_Response->Oxidative_Stress

Conclusion

The available evidence strongly suggests that the therapeutic efficacy of eriodictyol is hampered by its rapid glucuronidation to this compound. This guide highlights a promising synergistic strategy: the co-administration of eriodictyol with an inhibitor of UGT1A enzymes, such as glycyrrhetinic acid. This approach significantly enhances the bioavailability of the active parent compound, leading to improved therapeutic outcomes in a preclinical model of liver injury.[1]

For researchers and drug development professionals, these findings underscore the importance of considering metabolic pathways when evaluating the potential of natural compounds. Future research should focus on identifying other safe and effective inhibitors of eriodictyol's glucuronidation and exploring this synergistic strategy in other disease models where eriodictyol has shown promise. Furthermore, the development of formulations that protect eriodictyol from first-pass metabolism could be a viable alternative to enhance its therapeutic utility.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Eriodictyol 7-O-glucuronide, a flavonoid compound often used in research.

Disclaimer: This document provides guidance based on available safety data for structurally similar compounds. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations, as disposal protocols can vary.

Preliminary Safety Assessment

Currently, a specific Safety Data Sheet (SDS) for this compound is not widely available. However, an SDS for the closely related compound, Eriodictyol-7-glucoside, indicates that it is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] Furthermore, available information on this compound suggests no apparent toxicity.[3] Based on this data, it is reasonable to proceed with the assumption that this compound is a non-hazardous compound.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Standard laboratory gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound in both solid and aqueous solution forms.

Step 1: Institutional Consultation (Mandatory)

Before proceeding with any disposal method, contact your institution's EHS office. Inform them of your intent to dispose of this compound and provide them with the available safety information. The EHS office will provide definitive guidance based on your institution's specific policies and local regulations.

Step 2: Waste Characterization

Based on the information from related compounds, classify this compound as a non-hazardous chemical waste.

Step 3: Disposal of Solid this compound

For the disposal of the compound in its solid (powder) form:

  • Containerization: Place the solid waste in a sealed, clearly labeled container. The label should include the full chemical name ("this compound") and state that it is "Non-Hazardous Waste for Disposal."

  • Disposal Route: Following approval from your EHS office, this container can typically be disposed of in the regular laboratory solid waste stream.[4][5][6] Do not dispose of chemical containers in public or office trash bins.

Step 4: Disposal of Aqueous Solutions of this compound

For the disposal of the compound dissolved in water:

  • Confirmation of Non-Hazardous Nature: Ensure the solution does not contain any other hazardous materials.

  • Dilution and Neutralization (if applicable): While this compound is not expected to be corrosive, as a general good practice for any chemical drain disposal, ensure the pH of the solution is between 6.0 and 8.0.

  • Drain Disposal: With approval from your EHS office, slowly pour the aqueous solution down the drain with a copious amount of running water (at least a 20-fold excess of water). This helps to ensure adequate dilution in the sanitary sewer system.

Summary of Disposal Procedures

For quick reference, the following table summarizes the recommended disposal methods for this compound.

Form of WasteRecommended Disposal MethodKey Considerations
Solid Regular laboratory solid wasteMust be in a sealed and clearly labeled container.
Aqueous Solution Drain disposal with copious waterSolution must not contain other hazardous chemicals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Eriodictyol 7-O-glucuronide for Disposal consult_ehs Consult Institutional EHS Office start->consult_ehs characterize Characterize as Non-Hazardous Waste consult_ehs->characterize Obtain Approval is_solid Is the waste in solid form? characterize->is_solid solid_disposal Seal in a labeled container. Dispose in regular lab solid waste. is_solid->solid_disposal Yes liquid_disposal Pour down the drain with copious amounts of water. is_solid->liquid_disposal No (Aqueous) end End: Proper Disposal Complete solid_disposal->end liquid_disposal->end

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eriodictyol 7-O-glucuronide
Reactant of Route 2
Eriodictyol 7-O-glucuronide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。